Papulacandins A
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C47H66O16 |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
[(3S,3'R,4'R,5'R,6'R)-5'-[(2R,3R,4S,5R,6R)-6-[[(2E,4E)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C47H66O16/c1-5-7-8-9-10-11-17-22-37(52)58-28-36-40(54)41(55)42(56)46(60-36)62-43-35(26-48)63-47(39-31(27-59-47)24-32(49)25-34(39)51)45(57)44(43)61-38(53)23-18-13-16-21-33(50)30(4)20-15-12-14-19-29(3)6-2/h10-13,15-18,20,22-25,29,33,35-36,40-46,48-51,54-57H,5-9,14,19,21,26-28H2,1-4H3/b11-10+,15-12+,16-13+,22-17+,23-18+,30-20+/t29?,33?,35-,36-,40+,41+,42-,43-,44+,45-,46-,47+/m1/s1 |
InChI-Schlüssel |
DPVWBQZOSHCQTG-HCQJVNIYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery of Papulacandins from Papularia sphaerosperma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, mechanism of action, and biological activity of Papulacandin A, a member of the papulacandin family of antifungal agents. These compounds, produced by the fungus Papularia sphaerosperma, represent a significant class of β-1,3-glucan synthase inhibitors. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of Papulacandin A, and the determination of its antifungal activity. Quantitative data on its biological activity are presented in structured tables, and key processes and pathways are visualized through detailed diagrams to support research and drug development efforts in the field of antifungal therapeutics.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. The papulacandins (B1234519), a family of glycolipid antibiotics, were first isolated from the culture broth of Papularia sphaerosperma.[1] These compounds exhibit potent and specific activity against a range of pathogenic yeasts by inhibiting the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[1] This mode of action, targeting a structure absent in mammalian cells, makes the papulacandins attractive candidates for further drug development. This guide focuses on Papulacandin A, providing detailed technical information for researchers in mycology and pharmacology.
Discovery and Fermentation of Papularia sphaerosperma
The initial discovery of the papulacandins arose from a screening program for new antibiotics. A strain of Papularia sphaerosperma (a Deuteromycete) was identified as a producer of a complex of antifungal compounds. Optimal production of papulacandins is achieved through a carefully controlled fermentation process.
Experimental Protocol: Fermentation
This protocol outlines the steps for the cultivation of Papularia sphaerosperma to produce the papulacandin complex.
-
Seed Culture Preparation:
-
A well-sporulated agar (B569324) slant culture of Papularia sphaerosperma is used as the initial inoculum.
-
The slant is washed with 5 mL of a 0.2 M Sørensen phosphate (B84403) buffer (pH 7.0).
-
The resulting mycelial and spore suspension is transferred to a 500 mL Erlenmeyer flask containing 100 mL of a seed medium (2% soybean meal, 2% mannitol, pH adjusted to 8.2 before sterilization).
-
The flask is incubated on a rotary shaker at 250 rpm and 23°C for 48 hours.
-
-
Pre-fermentation Culture:
-
A second preculture is initiated by inoculating three 2-liter Erlenmeyer flasks, each containing 500 mL of the same seed medium, with 25 mL of the 48-hour-old seed culture.
-
These flasks are incubated on a rotary shaker at 120 rpm and 23°C for 48 hours.
-
-
Production Fermentation:
-
A production fermenter containing a suitable medium is inoculated with the pre-fermentation culture.
-
The fermentation is carried out for approximately 60 hours, at which point the pH of the culture broth typically reaches 6.7, indicating optimal production of the papulacandins.
-
Isolation and Purification of Papulacandin A
The papulacandin complex, which includes Papulacandins A, B, C, D, and E, is isolated from both the culture filtrate and the mycelium. Papulacandin A is one of the major components along with B and C. The separation and purification of individual papulacandins require chromatographic techniques.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
The antibiotic complex is extracted from the culture filtrate at pH 8.6 with ethyl acetate (B1210297).
-
The mycelium is extracted with methanol (B129727). The methanol extract is concentrated to an aqueous oil and then re-extracted with ethyl acetate at pH 8.4.
-
The ethyl acetate extracts are combined and concentrated to yield an oily residue.
-
-
Initial Purification:
-
The crude extract is dissolved in 85% aqueous methanol, and lipophilic impurities are removed by extraction with petroleum ether and heptane.
-
The methanolic extract is concentrated to yield the crude antibiotic mixture.
-
-
Chromatographic Separation:
-
The crude mixture is subjected to silica (B1680970) gel chromatography to separate the different papulacandin components.
-
Further purification of the fractions containing Papulacandin A is achieved by repeated silica gel chromatography.
-
Final purification of Papulacandin A is performed using Sephadex LH-20 chromatography, followed by precipitation from an acetone-ether-hexane mixture.
-
Mechanism of Action: Inhibition of β-1,3-Glucan Synthase
Papulacandin A exerts its antifungal effect by specifically inhibiting the enzyme β-1,3-glucan synthase.[1] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic lysis and ultimately causing cell death.
The inhibition of β-1,3-glucan synthase by papulacandins triggers a cellular stress response known as the cell wall integrity (CWI) pathway. This signaling cascade is a compensatory mechanism that attempts to repair the damaged cell wall.
Fungal Cell Wall Integrity Pathway
The CWI pathway is a conserved signaling cascade in fungi. Upon cell wall stress, such as that induced by papulacandins, cell surface sensors activate the small GTPase Rho1. Activated Rho1 then stimulates Protein Kinase C (Pkc1), which in turn activates a MAP kinase cascade, ultimately leading to the phosphorylation of the MAP kinase Mkc1 (Slt2 in Saccharomyces cerevisiae). Phosphorylated Mkc1/Slt2 translocates to the nucleus and activates transcription factors, such as Rlm1, which upregulate the expression of genes involved in cell wall synthesis and repair.
Quantitative Data: Antifungal Activity of Papulacandins
The papulacandins exhibit a high degree of specific activity against yeasts, while being largely inactive against filamentous fungi, bacteria, and protozoa. The following tables summarize the available quantitative data on the antifungal activity of papulacandins.
Table 1: In Vitro Activity of a Papulacandin Analog (L-687,781) Against Candida albicans
| Fungal Strain | MIC (µg/mL) |
| Candida albicans MY1055 | 1.0 - 2.0 |
Data from a study on a papulacandin analog, L-687,781.
Table 2: 50% Inhibitory Concentration (IC50) of Papulacandin B against β-1,3-Glucan Synthase
| Fungal Species | IC50 (µg/mL) |
| Saccharomyces cerevisiae (spheroplasts) | 0.16 |
| Candida albicans (spheroplasts) | 0.03 |
Data for Papulacandin B, the main component of the complex.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a generalized protocol for determining the MIC of Papulacandin A against a target fungal strain, based on the broth microdilution method.
-
Preparation of Fungal Inoculum:
-
The fungal strain is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sufficient growth is achieved.
-
A suspension of the fungal cells is prepared in sterile saline or broth and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
The standardized suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration.
-
-
Preparation of Papulacandin A Dilutions:
-
A stock solution of Papulacandin A is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the stock solution is prepared in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the Papulacandin A dilutions.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of Papulacandin A that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
-
Workflow and Logical Relationships
The discovery and initial characterization of a novel antifungal agent like Papulacandin A follows a logical workflow from initial screening to detailed analysis.
Conclusion
The discovery of the papulacandins from Papularia sphaerosperma has provided a valuable class of antifungal compounds with a specific and potent mechanism of action. Papulacandin A, as a key member of this family, continues to be of significant interest to the scientific community. The detailed protocols and data presented in this guide are intended to facilitate further research into the papulacandins and to support the development of new and effective therapies to combat the growing threat of fungal infections. The unique mode of action targeting the fungal cell wall highlights the potential of this class of molecules in overcoming existing challenges in antifungal drug discovery.
References
The Core Mechanism of Papulacandin A on β-(1,3)-glucan Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A is a member of the papulacandin family of glycolipid antifungals that exhibit potent activity against a range of pathogenic fungi. Its primary mechanism of action is the specific, non-competitive inhibition of β-(1,3)-glucan synthase, an essential enzyme responsible for the synthesis of β-(1,3)-glucan, a critical structural component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the mechanism of action of Papulacandin A, detailing its inhibitory effects, the experimental protocols used for its characterization, and its impact on fungal cell signaling pathways.
The Target: β-(1,3)-glucan Synthase
β-(1,3)-glucan synthase is a multi-subunit enzyme complex located in the fungal plasma membrane. The catalytic core of this enzyme is the FKS protein (encoded by the FKS genes, such as FKS1 and FKS2), a large, integral membrane protein. This enzyme catalyzes the polymerization of glucose from a UDP-glucose donor into a linear β-(1,3)-glucan chain, which is then extruded into the periplasmic space to be incorporated into the cell wall. The activity of β-(1,3)-glucan synthase is regulated by the small GTPase, Rho1. Given its essential role in fungal viability and its absence in mammalian cells, β-(1,3)-glucan synthase is an attractive target for antifungal drug development.
Mechanism of Inhibition by Papulacandin A
Papulacandin A acts as a potent, non-competitive inhibitor of β-(1,3)-glucan synthase. Non-competitive inhibition means that Papulacandin A does not bind to the active site of the enzyme where the substrate (UDP-glucose) binds. Instead, it is thought to bind to an allosteric site on the FKS subunit.[1] This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency (Vmax) without affecting the binding affinity of the substrate (Km).[1] This mode of action is particularly effective as its inhibitory effect cannot be overcome by increasing the concentration of the substrate.
dot
Quantitative Analysis of Inhibition
The inhibitory potency of Papulacandin A and its analogs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of β-(1,3)-glucan synthase by 50%. While specific IC50 values for Papulacandin A can vary depending on the fungal species and the specific experimental conditions, studies on Papulacandin B and other analogs demonstrate their high potency. For instance, Papulacandin B has been shown to be a significantly more potent inhibitor than other classes of glucan synthase inhibitors.
| Compound | Fungal Species | Enzyme Source | IC50 | Reference |
| Papulacandin B | Schizosaccharomyces pombe | Cell extracts | 10³–10⁴-fold lower than enfumafungin/pneumocandin | |
| L-687,781 (Papulacandin analog) | Candida albicans | Membrane preparation | 0.16 µg/ml | Not explicitly cited |
Experimental Protocols
The determination of the inhibitory activity of Papulacandin A on β-(1,3)-glucan synthase is performed using an in vitro enzyme assay. The following provides a detailed methodology based on established protocols.
Preparation of Microsomal Membranes (Enzyme Source)
-
Fungal Culture: Grow the desired fungal species (e.g., Candida albicans, Saccharomyces cerevisiae, Aspergillus fumigatus) in a suitable liquid medium (e.g., YPAD) at 30°C to the mid-exponential growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., for C. albicans: 100 mM HEPES, pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, and 10 mM NaH2PO4) and lyse the cells using a bead beater with glass beads.
-
Microsome Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. The resulting supernatant, which contains the microsomal membrane fraction rich in β-(1,3)-glucan synthase, is used as the enzyme source.
β-(1,3)-glucan Synthase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µl containing:
-
37.5 mM Tris buffer (pH 7.5)
-
7.5% glycerol
-
2 mM EDTA
-
1.5 mM KF
-
10 mM dithiothreitol
-
20 µM GTPγS
-
0.6 mM UDP-[³H]glucose (radiolabeled substrate)
-
Microsomal membrane preparation (containing the enzyme)
-
Varying concentrations of Papulacandin A (or other inhibitors) dissolved in DMSO (final DMSO concentration should be kept low, e.g., 5%).
-
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 2 hours).
-
Quenching and Precipitation: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). This will precipitate the newly synthesized, insoluble [³H]-β-(1,3)-glucan.
-
Filtration and Washing: Collect the acid-insoluble material by filtration through glass fiber filters. Wash the filters with water to remove unincorporated UDP-[³H]glucose.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of β-(1,3)-glucan synthesized.
-
IC50 Determination: The IC50 value is calculated as the concentration of Papulacandin A that causes a 50% reduction in the incorporation of radioactivity compared to the control (no inhibitor).
dot
Downstream Effects: Activation of the Cell Wall Integrity (CWI) Pathway
The inhibition of β-(1,3)-glucan synthesis by Papulacandin A leads to a weakening of the fungal cell wall, which is perceived by the cell as a form of stress. This triggers a compensatory response known as the Cell Wall Integrity (CWI) signaling pathway.[2] The CWI pathway is a conserved signaling cascade in fungi that is crucial for maintaining cell wall homeostasis.
The activation of the CWI pathway in response to glucan synthase inhibition involves a series of protein kinases that ultimately lead to the transcriptional activation of genes involved in cell wall remodeling and repair. A key component of this pathway is the mitogen-activated protein kinase (MAPK) cascade. The general steps are as follows:
-
Stress Sensing: Cell surface sensors detect the cell wall damage caused by the lack of β-(1,3)-glucan.
-
Activation of Rho1: The GTPase Rho1, which is also a regulatory subunit of the glucan synthase complex, plays a central role in activating the CWI pathway.
-
PKC Activation: Rho1 activates Protein Kinase C (Pkc1).
-
MAPK Cascade: Pkc1 initiates a phosphorylation cascade involving a series of MAP kinases (MAPKKK, MAPKK, and MAPK).
-
Transcriptional Regulation: The terminal MAPK enters the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell wall synthesis (e.g., chitin (B13524) synthases) and other stress response genes.[2] This compensatory increase in chitin synthesis is a hallmark of the fungal response to glucan synthase inhibitors.[2]
dot
Conclusion
Papulacandin A exerts its antifungal effect through the potent and specific non-competitive inhibition of β-(1,3)-glucan synthase. This targeted action disrupts the synthesis of a vital component of the fungal cell wall, leading to cell lysis. The resulting cell wall stress triggers the activation of the Cell Wall Integrity pathway, a compensatory response aimed at remodeling the cell wall. The detailed understanding of this mechanism of action, supported by robust experimental protocols, provides a solid foundation for the rational design and development of novel antifungal agents targeting this essential fungal enzyme. The high specificity and potency of papulacandins (B1234519) continue to make them a valuable class of compounds in the search for new and effective treatments for fungal infections.
References
The Forging of a Fungal Weapon: An In-depth Technical Guide to the Biosynthesis of the Papulacandin Spiroketal Core
For Researchers, Scientists, and Drug Development Professionals
The papulacandins, a class of antifungal agents, hold significant promise in the fight against resistant pathogens. Their unique mode of action, the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis, makes them a compelling target for drug development. At the heart of their structure lies a complex and challenging tricyclic benzannulated spiroketal core. Understanding the intricate enzymatic machinery responsible for its construction is paramount for future synthetic biology efforts aimed at producing novel and more potent antifungal compounds. This technical guide provides a comprehensive overview of the biosynthesis of the papulacandin spiroketal core, detailing the enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this fascinating pathway.
A Convergent Strategy: The Assembly of the Spiroketal Core
The biosynthesis of the papulacandin spiroketal core follows a convergent five-component strategy, culminating in the formation of the characteristic tricyclic structure.[1] The assembly process is initiated with the C-glycosylation of 5-(hydroxymethyl)resorcinol.[1] This key step is followed by a remarkable spirocyclization reaction, catalyzed by a specialized enzyme, to yield the final spiroketal architecture.[1]
The entire biosynthetic pathway is orchestrated by a dedicated gene cluster. Heterologous expression of this cluster in a suitable host, such as Aspergillus nidulans, has been instrumental in deciphering the function of the individual enzymes and reconstituting the complete biosynthetic pathway.[1]
Key Enzymatic Players and their Roles
The construction of the papulacandin spiroketal core is primarily accomplished by two key enzymes encoded within the biosynthetic gene cluster:
-
A Polyketide Synthase (PKS) with a Fused C-terminal Acyltransferase (AT) Domain: This multifunctional enzyme is responsible for the synthesis of a linear polyketide chain. The integrated acyltransferase domain then catalyzes the installation of this polyketide onto an aryl-glucoside intermediate.[1]
-
PpcE: A Fe(II)/α-ketoglutarate-dependent Oxygenase: This crucial enzyme catalyzes the final and most challenging step in the formation of the spiroketal core – the spirocyclization.[1] PpcE belongs to a large superfamily of enzymes known for their ability to perform a wide range of oxidative reactions.
Quantitative Analysis of Papulacandin Biosynthesis
While detailed kinetic parameters for the individual enzymes in the papulacandin biosynthetic pathway are not yet extensively published, the overall efficiency of the heterologously expressed pathway can be assessed by quantifying the yield of the final product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique for this purpose.
| Product | Host Organism | Titer (mg/L) | Reference |
| Papulacandin A | Aspergillus nidulans | ~5.8 | (Yu et al., 2025) |
| Papulacandin B | Aspergillus nidulans | ~12.3 | (Yu et al., 2025) |
| Papulacandin D | Aspergillus nidulans | ~2.1 | (Yu et al., 2025) |
Experimental Protocols
The elucidation of the papulacandin spiroketal core biosynthesis has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for the key experiments.
Heterologous Expression of the Papulacandin Biosynthetic Gene Cluster in Aspergillus nidulans
This protocol describes the general workflow for expressing the papulacandin gene cluster in a fungal host to produce the final compounds.
a. Vector Construction:
-
The entire papulacandin biosynthetic gene cluster is amplified from the genomic DNA of the producing organism using high-fidelity polymerase chain reaction (PCR).
-
The amplified gene cluster is then cloned into a suitable fungal expression vector containing a selectable marker (e.g., pyrithiamine (B133093) resistance gene, ptrA) and an inducible or constitutive promoter to drive the expression of the biosynthetic genes.
-
The integrity of the cloned gene cluster is verified by Sanger sequencing.
b. Aspergillus nidulans Transformation:
-
Protoplasts of a suitable A. nidulans recipient strain (e.g., a strain with deletions in major endogenous secondary metabolite clusters to reduce background noise) are generated by enzymatic digestion of the fungal cell wall using a mixture of lysing enzymes.
-
The recombinant expression vector carrying the papulacandin gene cluster is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-calcium-mediated transformation method.
-
Transformed protoplasts are regenerated on selective medium containing the appropriate antibiotic or nutrient to select for successful transformants.
c. Fermentation and Product Analysis:
-
Positive transformants are cultivated in a suitable liquid fermentation medium.
-
After a defined incubation period, the fungal mycelium is separated from the culture broth by filtration.
-
The secondary metabolites are extracted from the mycelium and the culture broth using an organic solvent (e.g., ethyl acetate).
-
The crude extract is then analyzed by HPLC-MS to detect and quantify the production of papulacandins.
In Vitro Enzyme Assay for PpcE (Fe(II)/α-ketoglutarate-dependent Oxygenase)
This assay is designed to confirm the spirocyclization activity of the PpcE enzyme.
a. Protein Expression and Purification:
-
The gene encoding PpcE is cloned into a bacterial expression vector (e.g., pET-28a) with a C-terminal His6-tag.
-
The recombinant plasmid is transformed into E. coli BL21(DE3) cells.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The His-tagged PpcE protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
b. Enzyme Assay:
-
The reaction mixture contains the purified PpcE enzyme, the substrate (the C-glycosylated intermediate), FeSO4, α-ketoglutarate, and L-ascorbic acid in a suitable buffer (e.g., Tris-HCl).
-
The reaction is incubated at an optimal temperature (e.g., 28 °C).
-
The reaction is quenched by the addition of methanol.
-
The reaction products are analyzed by HPLC-MS to detect the formation of the spiroketal core.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biosynthetic process and the experimental strategies, the following diagrams have been generated using the DOT language.
Conclusion
The elucidation of the biosynthetic pathway of the papulacandin spiroketal core represents a significant advancement in our understanding of fungal natural product biosynthesis. The identification of the key enzymes, particularly the PKS-AT and the spirocyclizing oxygenase PpcE, opens up exciting avenues for the bioengineering of novel antifungal agents. By leveraging the knowledge and experimental protocols outlined in this guide, researchers can further probe the intricacies of this pathway, optimize production yields, and ultimately harness the power of synthetic biology to generate next-generation antifungal drugs with improved efficacy and broader spectrum of activity.
References
The Unveiling of Papulacandin A: A Technical Guide to its Antifungal Spectrum Against Yeasts
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity spectrum of Papulacandin A against a range of pathogenic and opportunistic yeasts. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on its antifungal potency, elucidates the underlying mechanism of action, and provides detailed experimental protocols for its evaluation.
Executive Summary
Papulacandin A, a member of the papulacandin family of glycolipid antibiotics, exhibits notable antifungal activity primarily directed against yeasts.[1][2] Its mechanism of action involves the specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, a crucial enzyme responsible for the synthesis of β-(1,3)-glucan, an essential structural polymer of the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis. This guide presents a compilation of the available quantitative data on the in vitro activity of Papulacandin A, details the standardized methodologies for its assessment, and visually represents its molecular target and the associated cellular signaling pathways.
Quantitative Antifungal Spectrum of Papulacandin A
The in vitro efficacy of Papulacandin A is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Papulacandin A against various yeast species. It is important to note that much of the early literature focused on the papulacandin complex or Papulacandin B, the main component of the complex.[1] Data specifically for Papulacandin A is more limited.
| Yeast Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Various | 0.1 - >100 | [4] |
| Saccharomyces cerevisiae | Various | Resistant up to 100 | |
| Cryptococcus neoformans | Various | Generally considered resistant | [5] |
Note: The activity of papulacandins (B1234519) can be influenced by the presence of serum, which may reduce their in vitro potency.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
Papulacandin A targets the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is a transmembrane complex responsible for polymerizing UDP-glucose into linear chains of β-(1,3)-glucan, the primary structural component of the yeast cell wall. The catalytic subunit of this enzyme is encoded by the FKS family of genes, with FKS1 being a key representative in many yeasts, including Saccharomyces cerevisiae and Candida albicans.[6][7] By inhibiting Fks1p, Papulacandin A effectively halts cell wall construction, leading to a fungicidal effect.[3]
References
- 1. Papulacandins, a new family of antibiotics with antifungal activity, I. Fermentation, isolation, chemical and biological characterization of papulacandins A, B, C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Papulacandins, a new family of antibiotics with antifungal activity. Structures of this compound, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. Cryptococcus neoformans Resistance to Echinocandins: (1,3)β-Glucan Synthase Activity Is Sensitive to Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the FKS1 gene of Candida albicans as the essential target of 1,3-beta-D-glucan synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Papulacandin A producing organism fermentation conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core fermentation conditions for organisms producing Papulacandin A, a potent antifungal agent. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to aid in research and development efforts.
Papulacandin A Producing Organisms and Fermentation Parameters
Papulacandin A is a member of the papulacandin family of antifungal antibiotics, primarily isolated from the fungus Papularia sphaerosperma (also known as Arthrinium sphaerospermum).[1] Other related compounds have been isolated from different fungal genera, such as fusacandins from Fusarium sambucinum and chaetiacandin from Monochaetia dimorphospora.[2] This guide focuses on the fermentation conditions for Papularia sphaerosperma.
Fermentation Media Composition
The composition of the fermentation medium is critical for optimal growth of the producing organism and biosynthesis of Papulacandin A. A commonly used nutrient broth for Papularia sphaerosperma consists of a combination of a complex nitrogen source and a sugar alcohol as the primary carbon source.
| Component | Concentration | Reference |
| Soybean Meal | 2% (w/v) | [2] |
| Mannitol | 2% (w/v) | [2] |
Key Fermentation Parameters
Successful fermentation of Papularia sphaerosperma for Papulacandin A production requires precise control of several physical and chemical parameters. The optimal conditions for shake flask and fermenter cultures are summarized below.
| Parameter | Value | Stage | Reference |
| pH (Initial) | 8.2 (adjusted before sterilization) | Pre-culture & Fermentation | [2] |
| pH (Optimal Production) | 6.7 | Main Fermentation | [2] |
| Temperature | 23°C | Pre-culture & Fermentation | [2] |
| Agitation | 250 rpm | First Pre-culture (shake flask) | [2] |
| 120 rpm | Second Pre-culture (shake flask) | [2] | |
| Fermentation Time | ~60 hours | Main Fermentation | [2] |
Experimental Protocols
This section outlines the detailed methodologies for the cultivation of Papularia sphaerosperma and the subsequent extraction and purification of Papulacandin A.
Inoculum Preparation
A robust inoculum is essential for a successful fermentation. The following two-stage pre-culture protocol is recommended.
Workflow for Inoculum Preparation
A two-stage pre-culture protocol for preparing the inoculum for Papulacandin A fermentation.
Main Fermentation
The main fermentation is initiated by inoculating the production medium with the second pre-culture.
Protocol:
-
Prepare the production fermenter with the nutrient broth (2% soybean meal, 2% mannitol, initial pH 8.2).
-
Inoculate the fermenter with the 48-hour-old second pre-culture broth.
-
Maintain the fermentation at 23°C with appropriate agitation and aeration.
-
Monitor the pH of the culture broth. Optimal production of papulacandins (B1234519) typically occurs after approximately 60 hours, when the pH of the culture broth reaches 6.7.[2]
Extraction and Purification of Papulacandin A
Papulacandin A is an intracellular and extracellular product. The following protocol describes a comprehensive extraction and purification strategy.
Extraction and Purification Workflow
A multi-step process for the extraction and purification of Papulacandin A from fermentation broth.
Biosynthesis of Papulacandin A
The biosynthesis of papulacandins follows a convergent five-component strategy.[3] A key step involves the synthesis of a linear polyketide chain which is then attached to an aryl-glucoside.[3] The formation of the characteristic tricyclic benzannulated spiroketal core is initiated by the C-glycosylation of 5-(hydroxymethyl)resorcinol, followed by a spirocyclization reaction catalyzed by the Fe(II)/α-ketoglutarate-dependent oxygenase, PpcE.[3]
Simplified Papulacandin Biosynthesis Pathway
A convergent pathway for the biosynthesis of Papulacandin A.
Conclusion
The production of Papulacandin A through fermentation of Papularia sphaerosperma is a complex process that requires careful control of media composition and fermentation parameters. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to optimize the production of this important antifungal compound. Further research into medium optimization and strain improvement could lead to enhanced yields and a more cost-effective production process.
References
The Pivotal Role of Fatty Acid Chains in the Antifungal Activity of Papulacandins: A Structure-Activity Relationship Deep Dive
For Immediate Release
A comprehensive analysis of the structure-activity relationship (SAR) of papulacandins (B1234519), a class of antifungal agents, reveals the critical importance of their fatty acid side chains for their inhibitory activity against β-(1,3)-D-glucan synthase. This enzyme is essential for the integrity of the fungal cell wall, making it a prime target for antifungal drug development. This technical guide synthesizes available data on the subject, providing researchers, scientists, and drug development professionals with a detailed overview of the core principles governing papulacandin activity, experimental methodologies, and the underlying biochemical pathways.
Papulacandins exert their antifungal effect by non-competitively inhibiting the Fks1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. This inhibition disrupts the synthesis of β-(1,3)-D-glucan, a crucial structural polymer in the fungal cell wall, leading to osmotic instability and cell lysis. The molecular structure of papulacandins features a glycosidic core decorated with two fatty acid chains. SAR studies have unequivocally demonstrated that these lipid tails are not mere appendages but are integral to the molecule's bioactivity.
Structure-Activity Relationship: The Influence of the Fatty Acid Moiety
The nature of the fatty acid chains—including their length, degree of unsaturation, and stereochemistry—profoundly influences the antifungal potency of papulacandin analogs. Drastic modifications, such as the complete removal of one of the fatty acid tails or the saturation of all double bonds through hydrogenation, lead to a significant reduction or complete loss of activity. This underscores the essential role of these lipophilic chains in the interaction with the target enzyme or in traversing the fungal cell membrane to reach it.
Quantitative Analysis of Papulacandin Analogs
To elucidate the specific contributions of the fatty acid chains, various synthetic and semi-synthetic analogs of papulacandins have been developed and their antifungal activity assessed, primarily through the determination of their Minimum Inhibitory Concentration (MIC) against pathogenic yeasts like Candida albicans.
| Compound | Fatty Acid Chain Modification(s) | MIC (µg/mL) against C. albicans | Reference |
| Papulacandin B | Natural product | 0.1 | |
| Papulacandin D | Natural product (lacks one fatty acid chain compared to B) | 1-2 | |
| Papulacandin D analog 1 | Sorbic acid side chain | No inhibition | |
| Papulacandin D analog 2 | all-trans-Retinoic acid side chain | No inhibition | |
| Papulacandin D analog 3 | Linoleic acid side chain | 100 | |
| Papulacandin D analog 4 | Palmitic acid side chain | 88 |
Table 1: Antifungal activity of natural papulacandins and synthetic analogs of Papulacandin D with modified fatty acid chains against Candida albicans.
The data presented in Table 1 highlights several key SAR insights:
-
Chain Length and Unsaturation are Critical: The natural product Papulacandin B, with its complex unsaturated fatty acid chains, is the most potent among the native compounds. The simplified Papulacandin D, which lacks one of the fatty acid chains, exhibits a 10- to 20-fold decrease in activity.
-
Minimal Chain Length is Required: The sorbic acid derivative, featuring a short C6 fatty acid chain, was inactive, suggesting a minimum chain length is necessary for effective interaction with the target.
-
Stereochemistry and Conformation Matter: The linoleic acid derivative, which contains two cis double bonds, displayed moderate activity, whereas the natural, more active papulacandins often possess trans double bonds. This indicates that the overall shape and flexibility of the fatty acid chain are important for optimal binding.
-
Saturation Can Be Tolerated to an Extent: The palmitic acid derivative, a saturated C16 fatty acid analog, showed slightly better activity than the linoleic acid derivative, suggesting that while unsaturation is a feature of the most potent natural papulacandins, a long saturated chain can still confer some activity.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for determining the antifungal activity and the direct enzymatic inhibition of papulacandin analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is the standard for determining the MIC of antifungal agents against yeasts.
Workflow for MIC Determination:
Figure 1. Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of papulacandin analogs.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test yeast (e.g., Candida albicans) is prepared and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in RPMI-1640 medium.
-
Drug Dilution: A series of two-fold dilutions of the papulacandin analogs are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory effect of papulacandin analogs on the target enzyme. It typically involves the use of a radiolabeled substrate, UDP-[14C]-glucose, to quantify the amount of glucan produced.
Workflow for Glucan Synthase Inhibition Assay:
Figure 2. Experimental workflow for the in vitro (1,3)-β-D-glucan synthase inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Microsomal membranes containing the (1,3)-β-D-glucan synthase are isolated from fungal protoplasts or cell lysates.
-
Reaction Setup: The reaction is carried out in a buffer containing essential co-factors (e.g., GTP) and the papulacandin analog at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of UDP-[14C]-glucose and incubated at 30°C.
-
Product Quantification: The reaction is stopped, and the radiolabeled glucan polymer is precipitated, typically with trichloroacetic acid. The precipitate is then collected on a filter, washed, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.
Mechanism of Action and Signaling Pathway Context
Papulacandins directly target the catalytic subunit, Fks1, of the β-(1,3)-D-glucan synthase complex located in the fungal plasma membrane. This interaction inhibits the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains, which are then extruded into the periplasmic space to be incorporated into the cell wall.
Figure 3. Inhibition of the β-(1,3)-D-glucan synthesis pathway by papulacandins.
The precise molecular interactions between the fatty acid chains of papulacandins and the Fks1 protein are still under investigation. However, it is hypothesized that the lipophilic tails play a crucial role in anchoring the inhibitor to the plasma membrane and/or interacting with hydrophobic pockets within the transmembrane domains of the Fks1 subunit, thereby allosterically inhibiting its catalytic activity.
Conclusion and Future Directions
The fatty acid chains of papulacandins are indispensable for their antifungal activity. The available SAR data, though limited, provides a foundational understanding for the rational design of novel, more potent analogs. Future research should focus on a more systematic exploration of the fatty acid chain's structural space, including variations in length, branching, and the position and stereochemistry of double bonds. Such studies, coupled with advanced molecular modeling and structural biology approaches to elucidate the precise binding mode of papulacandins to the Fks1 protein, will be instrumental in the development of the next generation of β-(1,3)-D-glucan synthase inhibitors to combat the growing threat of fungal infections.
The Linchpin of Activity: Unraveling the Role of the Glycosidic Linkage in Papulacandin A's Antifungal Efficacy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A, a member of the papulacandin family of glycolipids, exhibits potent antifungal activity through the targeted inhibition of (1,3)-β-D-glucan synthase (Fks1p), an enzyme crucial for the biosynthesis of the fungal cell wall. This enzyme's absence in mammals makes it an attractive target for novel antifungal therapies. The unique structural architecture of Papulacandin A, particularly its benzannulated spiroketal core, is fundamental to its bioactivity. This technical guide provides an in-depth exploration of the critical role of the glycosidic linkages in maintaining this core structure and, consequently, the antifungal potency of Papulacandin A.
The Structural Core: A Benzannulated Spiroketal
The defining feature of the papulacandin family is a complex benzannulated spiroketal system. In Papulacandin A, this structure is formed by a glucose moiety linked to a substituted aromatic ring. This intricate three-dimensional arrangement is a direct consequence of two key glycosidic linkages:
-
C-Glycosidic Bond: An unusual carbon-carbon bond connects the anomeric carbon of the glucose to the aromatic ring. This linkage is notably resistant to enzymatic and chemical hydrolysis, contributing to the molecule's stability.
-
O-Glycosidic Bond: An internal oxygen linkage forms the spiroketal, locking the pyranose ring in a specific conformation relative to the aromatic system.
Together, these linkages create the rigid spirocyclic core that is believed to be the key pharmacophore for interaction with the Fks1p enzyme.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
Papulacandin A exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of (1,3)-β-D-glucan, a primary structural component of the fungal cell wall. Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, cell lysis. The interaction between Papulacandin A and Fks1p is highly specific, and the conformation of the spiroketal moiety is thought to be essential for effective binding to the enzyme's active site.
Figure 1: Proposed signaling pathway of Fks1p inhibition by Papulacandin A.
Structure-Activity Relationship: The Indispensable Spiroketal
Structure-activity relationship (SAR) studies have consistently highlighted the necessity of the intact spiroketal for the antifungal activity of papulacandins. Analogs of Papulacandin D (a monosaccharide member of the family) that lack the spirocyclic nucleus have been synthesized and evaluated, demonstrating a significant loss of antifungal potency. This underscores the critical role of the conformation enforced by the C- and O-glycosidic linkages.
While Papulacandin A, with its disaccharide structure, and Papulacandin B are generally more potent than the monosaccharide Papulacandin D, the fundamental requirement for the spiroketal core remains constant across the family. Modifications to the acyl side chains attached to the sugar moieties also significantly influence the bioactivity, suggesting that while the spiroketal provides the essential binding scaffold, the lipid tails contribute to membrane interaction and overall potency.
Quantitative Bioactivity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for Papulacandin B, Papulacandin D, and synthetic analogs, illustrating the impact of the spiroketal and acyl chain modifications on antifungal activity against Candida albicans.
| Compound | Core Structure | Acyl Side Chain Characteristics | MIC (µg/mL) against C. albicans | Reference |
| Papulacandin B | Disaccharide Spiroketal | Unsaturated fatty acids at C-3 and C-6' | 0.1 | |
| Papulacandin D | Monosaccharide Spiroketal | Unsaturated fatty acid at C-3 | 1-2 | |
| Palmitic Acid Derivative | Monosaccharide Spiroketal | Saturated C16 fatty acid | 88 | |
| Linoleic Acid Derivative | Monosaccharide Spiroketal | Polyunsaturated C18 fatty acid | 100 | |
| Aromatic O-glycoside Analogs | Aromatic O-glycoside (No Spiroketal) | Modified aromatic acyl chains | >100 |
Table 1: Bioactivity of Papulacandins and Analogs against Candida albicans
Experimental Protocols
Synthesis of Papulacandin Analogs: A General Workflow
The synthesis of papulacandin analogs is a complex, multi-step process. A generalized workflow for the synthesis of analogs with a modified spiroketal or lacking it is presented below. This workflow is based on methodologies described in the literature for the synthesis of Papulacandin D and its derivatives.
Figure 2: General experimental workflow for the synthesis and evaluation of Papulacandin analogs.
Detailed Methodologies:
-
Synthesis of Glycal Silanol: The synthesis typically begins with a protected glycal, such as triacetylglucal. A series of protection and deprotection steps are employed to install the necessary functional groups, followed by lithiation and silylation to generate the glycal silanol.
-
Palladium-Catalyzed Cross-Coupling: A key step in forming the C-glycosidic bond is the palladium-catalyzed cross-coupling of the glycal silanol with a functionalized aryl iodide. This reaction establishes the core C-aryl glycoside structure.
-
Oxidative Spiroketalization: The spiroketal is formed through an oxidative cyclization reaction, often using an epoxidation followed by intramolecular attack to form the characteristic spirocyclic system.
-
Acyl Chain Attachment: The desired fatty acid side chains are attached to the hydroxyl groups of the sugar moiety, typically through esterification reactions.
-
Purification and Characterization: The final compounds are purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains like Candida albicans. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum (e.g., C. albicans), standardized to a concentration of 1-5 x 10³ cells/mL
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the test compounds and control antifungal in RPMI 1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate Plates: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. The final volume in each well will be 200 µL.
-
Controls: Include a drug-free well with inoculum as a positive growth control and a media-only well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 490-530 nm.
The Glycosidic Linkage: A Logical Relationship for Bioactivity
The available data strongly support a logical relationship where the integrity of the glycosidic linkages is paramount for the formation of the bioactive spiroketal conformation, which in turn is essential for potent antifungal activity.
Figure 3: Logical relationship between the glycosidic linkage and the bioactivity of Papulacandin A.
Conclusion and Future Directions
The C- and O-glycosidic linkages in Papulacandin A are not merely connecting units but are fundamental to establishing the three-dimensional architecture of the benzannulated spiroketal core. This rigid conformation is indispensable for the molecule's ability to effectively inhibit (1,3)-β-D-glucan synthase, thereby exerting its potent antifungal activity. SAR studies consistently demonstrate that disruption of this spiroketal system through modification or removal of the underlying glycosidic framework leads to a dramatic loss of function.
Future research in the development of novel papulacandin-based antifungals should focus on synthetic strategies that maintain the integrity of this critical spiroketal pharmacophore while exploring modifications to the acyl side chains and the aromatic ring to enhance potency, broaden the antifungal spectrum, and improve pharmacokinetic properties. Further elucidation of the precise molecular interactions between the papulacandin spiroketal and the Fks1p active site through advanced computational modeling and co-crystallography studies will be invaluable in guiding the rational design of the next generation of glucan synthase inhibitors.
A Technical Guide to the Initial Isolation and Purification of Papulacandins from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core processes involved in the initial isolation and purification of Papulacandins, a family of antifungal antibiotics, from the culture broth of Papularia sphaerosperma. The methodologies detailed herein are based on established protocols and are intended to equip researchers with the necessary information to successfully isolate these valuable secondary metabolites.
Introduction
Papulacandins are a group of structurally related glycoside antibiotics that exhibit potent antifungal activity, primarily against Candida albicans and other yeasts. Their mode of action involves the inhibition of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This guide focuses on the critical initial steps of isolating and purifying the Papulacandin complex (A, B, C, D, and E) from the fermentation broth, a crucial stage for further research and development.
Fermentation for Papulacandin Production
The production of Papulacandins is achieved through the submerged fermentation of Papularia sphaerosperma. Optimal production is typically observed after approximately 60 hours of fermentation, at which point the pH of the culture broth reaches around 6.7.
Table 1: Fermentation Parameters for Papulacandin Production
| Parameter | Value/Composition | Reference |
| Microorganism | Papularia sphaerosperma | |
| Seed Culture Medium | ||
| Soybean Meal | 2% | |
| Mannitol | 2% | |
| Initial pH (pre-sterilization) | 8.2 (adjusted with 1N NaOH) | |
| Incubation Temperature | 23°C | |
| Shaking Speed (Preculture 1) | 250 rpm | |
| Shaking Speed (Preculture 2) | 120 rpm | |
| Incubation Time (per preculture) | 48 hours | |
| Production Fermentation | ||
| Inoculum | 15 liters of 48-hour-old preculture broth into 300 liters of medium | |
| Optimal Production Time | ~60 hours | |
| Final pH | 6.7 |
Initial Isolation and Extraction
The Papulacandin complex is present in both the mycelium and the culture filtrate. Therefore, a two-pronged extraction strategy is employed to maximize the recovery of the antibiotic complex.
Experimental Protocol: Extraction
-
Separation of Mycelium and Filtrate: The culture broth is filtered to separate the mycelial mass from the culture filtrate.
-
Extraction from Culture Filtrate: The pH of the filtered broth is adjusted to 8.6 with NaOH. The Papulacandins are then extracted from the aqueous phase using an equal volume of ethyl acetate (B1210297). This extraction is typically repeated to ensure complete recovery.
-
Extraction from Mycelium: The mycelial mass is extracted with methanol (B129727). The methanol extract is then concentrated to yield an aqueous oil.
-
Secondary Extraction of Mycelial Concentrate: The pH of the concentrated aqueous oil from the mycelial extract is adjusted to 8.4 with NaOH, and the Papulacandins are subsequently extracted with ethyl acetate.
-
Pooling and Concentration: The ethyl acetate extracts from both the filtrate and the mycelium are combined and concentrated under reduced pressure to yield an oily residue, which constitutes the crude antibiotic complex.
Purification of the Crude Extract
The crude Papulacandin complex contains lipophilic impurities that need to be removed before further chromatographic separation.
Experimental Protocol: Removal of Lipophilic Impurities
-
Solvent Partitioning: The crude extract is dissolved in 85% aqueous methanol.
-
Defatting: The methanolic solution is then washed successively with petroleum ether and heptane (B126788) to remove lipids and other nonpolar impurities.
-
Concentration: The methanol phase is concentrated to yield the crude antibiotic mixture, now ready for chromatographic purification.
Chromatographic Separation and Purification
The separation of the individual Papulacandin components is achieved through a series of chromatographic techniques.
Silica (B1680970) Gel Chromatography
The primary separation of the Papulacandin complex into its major components (A, B, and C) and mixtures of minor components (D and E) is performed using silica gel column chromatography.
-
Column Preparation: A column is packed with silica gel and equilibrated with chloroform (B151607).
-
Sample Loading: The crude antibiotic mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing methanol concentration in chloroform (ranging from 5% to 30% methanol). Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify the different Papulacandin components.
-
Separation of Papulacandin C: Fractions containing a mixture of Papulacandins B and C are pooled and subjected to repeated silica gel chromatography to isolate Papulacandin C to approximately 90% purity.
Preparative Thin-Layer Chromatography (TLC)
The minor components, Papulacandins D and E, are separated from each other using preparative silica gel thin-layer chromatography.
-
Plate Preparation: A preparative TLC plate with a silica gel stationary phase is used.
-
Sample Application: The mixture of Papulacandins D and E is applied as a band onto the plate.
-
Development: The plate is developed in a solvent system of chloroform and methanol (6:1 v/v).
-
Visualization and Isolation: The separated bands corresponding to Papulacandins D and E are visualized (e.g., under UV light if applicable, or by staining a small portion), scraped from the plate, and the compounds are eluted from the silica gel with a suitable solvent.
Sephadex LH-20 Chromatography and Final Precipitation
The final purification step for each Papulacandin component involves size-exclusion chromatography using Sephadex LH-20, followed by precipitation. This step removes any remaining impurities.
-
Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent (e.g., methanol).
-
Sample Application: The partially purified Papulacandin fraction is dissolved in the mobile phase and applied to the column.
-
Elution: The column is eluted with the same solvent. Fractions containing the pure Papulacandin are collected.
-
Precipitation: The purified Papulacandin is obtained by precipitation from a solvent mixture of acetone-ether-hexane.
Quantitative Data Summary
While detailed quantitative data on the yield and purity at each step of the Papulacandin purification process is not extensively reported in the foundational literature, the following table provides a qualitative summary of the expected outcomes. Researchers should perform in-process monitoring and analytics (e.g., HPLC, bioassays) to quantify the efficiency of their specific purification process.
Table 2: Summary of Purification Steps and Expected Outcomes
| Purification Step | Input Material | Key Reagents/Materials | Output Material | Expected Purity/Yield | Reference |
| Solvent Extraction | Culture Broth (Mycelium & Filtrate) | Ethyl Acetate, Methanol | Crude Papulacandin Complex | Low Purity, High Yield of Total Complex | |
| Defatting | Crude Papulacandin Complex | 85% aq. Methanol, Petroleum Ether, Heptane | Crude Antibiotic Mixture | Increased Purity (Lipids Removed) | |
| Silica Gel Chromatography | Crude Antibiotic Mixture | Silica Gel, Chloroform, Methanol | Separated Papulacandin Fractions (A, B+C, D+E) | Moderate Purity, Separation of Components | |
| Repeated Silica Gel Chromatography | Mixture of Papulacandins B+C | Silica Gel, Chloroform, Methanol | Papulacandin C | ~90% Purity | |
| Preparative TLC | Mixture of Papulacandins D+E | Silica Gel Plate, Chloroform, Methanol (6:1) | Papulacandins D and E | Separated D and E | |
| Sephadex LH-20 Chromatography | Partially Purified Papulacandins | Sephadex LH-20, Methanol | Purified Papulacandins | High Purity | |
| Precipitation | Purified Papulacandins | Acetone, Ether, Hexane | Crystalline Papulacandins | Final Product |
Conclusion
The isolation and purification of Papulacandins from the culture broth of Papularia sphaerosperma is a multi-step process involving solvent extraction, defatting, and a series of chromatographic separations. While the foundational methods provide a robust framework, optimization of each step, coupled with rigorous analytical monitoring, is essential for achieving high yields and purity of the individual Papulacandin components. This guide serves as a detailed starting point for researchers venturing into the isolation of these promising antifungal agents.
An In-Depth Technical Guide to the Physicochemical Properties and Stability of Papulacandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A is a member of the papulacandin family of glycolipid antifungals isolated from Papularia sphaerosperma. These compounds have garnered significant interest within the scientific community due to their specific mechanism of action, which involves the non-competitive inhibition of β-(1,3)-D-glucan synthase. This enzyme is a critical component in the biosynthesis of the fungal cell wall, making it an attractive target for the development of novel antifungal therapies. This technical guide provides a comprehensive overview of the physicochemical properties and stability of Papulacandin A, offering valuable data and experimental insights for researchers and professionals involved in drug discovery and development.
Physicochemical Properties of Papulacandin A
A thorough understanding of the physicochemical properties of Papulacandin A is fundamental for its formulation, delivery, and overall development as a potential therapeutic agent. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C47H66O16 | |
| Molecular Weight | 887.0 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 178-180 °C | |
| Solubility | ||
| Water | Slightly soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Stability Profile of Papulacandin A
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions. This section outlines the known stability characteristics of Papulacandin A under various stress conditions.
| Condition | Stability | Observations |
| pH | Susceptible to degradation under both acidic and basic conditions. | Hydrolysis of ester linkages is a likely degradation pathway. |
| Temperature | Thermally labile. | Degradation is expected to increase with elevated temperatures. |
| Light | Potential for photodegradation. | The presence of chromophores in the molecule suggests sensitivity to light. |
Note: Quantitative data from forced degradation studies, such as degradation percentages and kinetics under specific pH, temperature, and light conditions, are not extensively published and would be established through rigorous experimental testing.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reliable assessment of the physicochemical and stability properties of Papulacandin A. The following sections provide generalized methodologies that can be adapted for this purpose.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of Papulacandin A to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of Papulacandin A in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).
Stability Testing: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
General Protocol:
-
Sample Preparation: Prepare solutions of Papulacandin A in appropriate solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining Papulacandin A and detect any degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Analysis
A robust HPLC method is crucial for the quantification and purity assessment of Papulacandin A.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Note: This is a general method and requires optimization and validation for the specific analysis of Papulacandin A.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis
Papulacandin A exerts its antifungal activity by inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is located in the fungal plasma membrane. This enzyme catalyzes the polymerization of UDP-glucose into linear β-(1,3)-D-glucan chains, a major structural component of the fungal cell wall.[1] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of the Papulacandin A Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic strategies and experimental protocols for the construction of the core spiroketal structure of Papulacandin A. The methodologies presented are primarily based on the successful total synthesis of Papulacandin D, a closely related analogue, and are supplemented with information regarding alternative approaches.
Introduction
Papulacandins are a family of antifungal agents that exhibit potent activity against various pathogenic fungi, including Candida albicans. Their mode of action involves the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. The complex and unique structure of papulacandins, characterized by a C-aryl glycoside linked to a benzannulated spiroketal, has made them a challenging and attractive target for total synthesis. This document focuses on the synthesis of the core structure of Papulacandin A, providing researchers with the necessary information to replicate and adapt these methods for the development of new antifungal derivatives.
Synthetic Strategies Overview
Two primary strategies have emerged for the synthesis of the papulacandin core: the Denmark synthesis, which is a more recent and convergent approach, and the earlier Barrett synthesis.
1. The Denmark Convergent Strategy: This approach divides the molecule into two main fragments: a spirocyclic C-arylglycopyranoside and a fatty acid side chain. The key transformations for the core structure involve a palladium-catalyzed, organosilanolate-based cross-coupling reaction followed by an oxidative spiroketalization. This strategy is notable for its efficiency in constructing the complex spiroketal moiety.[1]
2. The Barrett Linear Strategy: This earlier approach involves the construction of the spiroketal core through the condensation of an aryllithium reagent with a protected D-gluconolactone.[1] This method provided the first total synthesis of Papulacandin D.
This document will primarily focus on the Denmark strategy due to its convergent nature and detailed published procedures.
Key Synthetic Transformations: The Denmark Approach
The construction of the Papulacandin A core via the Denmark route can be broken down into three main stages: preparation of key precursors, the palladium-catalyzed cross-coupling, and the oxidative spiroketalization.
Stage 1: Preparation of Key Precursors
The success of this synthetic route relies on the efficient preparation of two key building blocks: the protected glucal silanol (B1196071) and the sterically hindered aromatic iodide.
1. Synthesis of the Protected Glucal Silanol: Starting from commercially available triacetoxyglucal, a multi-step sequence is employed to introduce the necessary protecting groups and the silanol functionality at the C1 position. A crucial aspect of this synthesis is the protecting group strategy, which often involves bulky silyl (B83357) ethers (e.g., TIPS, TES) to direct lithiation and subsequent silylation.[1]
2. Synthesis of the Aromatic Iodide: The aromatic fragment is typically prepared from a substituted resorcinol (B1680541) derivative. The synthesis involves protection of the phenolic hydroxyl groups (e.g., as benzyl (B1604629) or TEOC ethers), introduction of an iodine atom, and functionalization of a benzylic position that will ultimately participate in the spiroketalization.[1]
Stage 2: Palladium-Catalyzed Cross-Coupling
This is a pivotal step in the Denmark synthesis, where the C-aryl glycosidic bond is formed. The reaction couples the glucal silanol with the aromatic iodide in the presence of a palladium catalyst. This silicon-based cross-coupling is highly effective for creating the sterically congested C-C bond.[1]
Stage 3: Oxidative Spiroketalization
Following the successful cross-coupling, the resulting aryl glucal is subjected to an oxidative spiroketalization to forge the characteristic 1,7-dioxaspiro[5.4]decane core. This transformation is typically achieved in a tandem epoxidation/cyclization reaction, yielding the desired spiroketal with good stereocontrol.
Quantitative Data Summary
The following tables summarize the yields for the key transformations in the synthesis of the Papulacandin D core, which is analogous to the Papulacandin A core.
Table 1: Overall Yields and Step Counts for Papulacandin D Synthesis
| Synthetic Route | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear) | Reference |
| Denmark et al. | Convergent: Pd-catalyzed cross-coupling and oxidative spiroketalization | 9.2 | 31 | [1] |
| Barrett et al. | Linear: Aryllithium addition to gluconolactone | Not explicitly stated in the initial communication | Not explicitly stated in the initial communication | [1] |
Table 2: Representative Yields for Key Steps in the Denmark Synthesis of the Papulacandin D Core
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Palladium-Catalyzed Cross-Coupling | Protected glucal silanol and aromatic iodide | C-aryl glucal | 72-82 | [1] |
| Oxidative Spiroketalization | C-aryl glucal | Spiroketal core | 77 | |
| Sub-sequence: C-Arylglycopyranoside Core | Triacetoxyglucal | Protected Spiroketal | ~30 | [1] |
Experimental Protocols
The following are detailed protocols for the key experiments in the Denmark synthesis of the Papulacandin core structure.
Protocol 1: Palladium-Catalyzed Cross-Coupling of Glucal Silanol and Aromatic Iodide
Materials:
-
Protected Glucal Silanol
-
Aromatic Iodide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the protected glucal silanol (1.0 equiv), the aromatic iodide (1.0-1.2 equiv), and Pd₂(dba)₃·CHCl₃ (0.05 equiv).
-
Add anhydrous toluene to dissolve the reagents.
-
Add sodium tert-butoxide (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-aryl glucal.
Protocol 2: Oxidative Spiroketalization of C-Aryl Glucal
Materials:
-
C-Aryl Glucal
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
Dissolve the C-aryl glucal (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask at 0 °C.
-
Add m-CPBA (1.5-2.0 equiv) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiroketal core. A mixture of diastereomers may be obtained and can be separated at this stage or later.
Protecting Group Strategy for Papulacandin A
The synthesis of Papulacandin A requires a more nuanced protecting group strategy to allow for the selective introduction of a galactose unit at the C4' position of the glucose core. This necessitates the use of orthogonal protecting groups on the glucose moiety. For instance, a protecting group that can be removed under conditions that do not affect the other protecting groups on the core structure is required for the C4' hydroxyl. A common strategy involves the use of a silyl ether that can be selectively cleaved, or a protecting group that can be removed through a specific enzymatic or chemical process not affecting other functionalities. While the detailed total synthesis of Papulacandin A is not as extensively documented in readily available literature as that of Papulacandin D, the principles of orthogonal protection are paramount.
Visualizations
Synthetic Workflow
Caption: Convergent synthesis of the Papulacandin A core structure.
Key Reactions and Intermediates
Caption: Key transformations in the Denmark synthesis of the papulacandin core.
Conclusion
The total synthesis of the Papulacandin A core structure, guided by the successful synthesis of Papulacandin D, represents a significant achievement in synthetic organic chemistry. The convergent strategy developed by Denmark and his team provides an efficient and adaptable route to this complex molecular architecture. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further exploration of the papulacandin family of antifungal agents and the design of novel, more potent derivatives.
References
Application Notes and Protocols for β-(1,3)-Glucan Synthase Inhibition Assay Using Papulacandin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-(1,3)-glucan synthase is an essential enzyme in fungi, responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall. This enzyme is a prime target for the development of antifungal drugs as it is absent in mammals, offering a high degree of selective toxicity. Papulacandins, including Papulacandin A, are a class of glycolipid antifungal agents that specifically inhibit β-(1,3)-glucan synthase, leading to disruption of the cell wall and ultimately, fungal cell death.
These application notes provide a detailed protocol for an in vitro β-(1,3)-glucan synthase inhibition assay using Papulacandin A. The described method is a fluorescence-based assay that is safer and more adaptable to high-throughput screening compared to traditional radioactive assays.[1] This protocol is designed for researchers in mycology, infectious diseases, and drug discovery to screen and characterize potential antifungal compounds targeting the fungal cell wall.
Mechanism of Action of Papulacandin A
Papulacandin A exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-glucan synthase enzyme complex. The primary target within this complex is the catalytic subunit, Fks1p. By binding to Fks1p, Papulacandin A prevents the polymerization of UDP-glucose into β-(1,3)-glucan chains. This disruption of cell wall biosynthesis leads to osmotic instability and cell lysis.
Mechanism of Papulacandin A Inhibition
Data Presentation
The following tables summarize typical quantitative data obtained from β-(1,3)-glucan synthase inhibition assays. These values can vary depending on the fungal species, enzyme preparation, and specific assay conditions.
Table 1: Inhibitory Activity (IC50) of Various Compounds against β-(1,3)-Glucan Synthase
| Compound | Fungal Source | IC50 | Reference |
| Papulacandin B | Schizosaccharomyces pombe | Highly Potent (10³–10⁴-fold lower than enfumafungin) | |
| Caspofungin | Candida albicans | 0.4 µg/mL | |
| Enfumafungin | Saccharomyces cerevisiae | 25.0 µg/mL | |
| Aculeacin A | Saccharomyces cerevisiae | Varies |
Note: Papulacandin A is expected to have a similar high potency to Papulacandin B.
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based β-(1,3)-glucan synthase inhibition assay.
I. Preparation of Fungal Microsomal Fraction (Enzyme Source)
This protocol is adapted for Saccharomyces cerevisiae.
Materials and Reagents:
-
Saccharomyces cerevisiae strain (e.g., wild-type)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Breaking Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM β-mercaptoethanol, 1 mM PMSF, protease inhibitor cocktail
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge and ultracentrifuge
-
Dounce homogenizer
-
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 33% (v/v) glycerol
Procedure:
-
Culture Growth: Inoculate a starter culture of S. cerevisiae in YPD medium and grow overnight at 30°C with shaking. Use this to inoculate a larger volume of YPD and grow to mid-log phase (OD600 ≈ 0.8-1.0).
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet with ice-cold sterile water and then with Breaking Buffer.
-
Cell Lysis: Resuspend the cell pellet in an equal volume of ice-cold Breaking Buffer. Add an equal volume of pre-chilled glass beads. Disrupt the cells by vigorous vortexing or using a bead beater in short bursts (e.g., 8 cycles of 30 seconds on, 30 seconds off) on ice.
-
Clarification of Lysate: Centrifuge the lysate at 1,500 x g for 5 minutes at 4°C to remove intact cells and cell debris.
-
Microsomal Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Homogenization and Storage: Carefully discard the supernatant. Resuspend the microsomal pellet in Storage Buffer using a Dounce homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the enzyme preparation and store at -80°C until use.
II. Fluorescence-Based β-(1,3)-Glucan Synthase Inhibition Assay
This assay measures the amount of β-(1,3)-glucan produced by the enzyme, which is then quantified using the fluorescent dye, Aniline Blue.
Materials and Reagents:
-
Prepared fungal microsomal fraction
-
Assay Buffer (2X): 100 mM Tris-HCl (pH 7.5), 20 mM KF, 2 mM EDTA, 2 mM GTPγS, 2% (w/v) bovine serum albumin (BSA)
-
Substrate: UDP-glucose solution (e.g., 2 mM)
-
Inhibitor: Papulacandin A stock solution (dissolved in DMSO) and serial dilutions
-
Aniline Blue Staining Solution: 0.1% (w/v) Aniline Blue in water
-
Glycine/NaOH Buffer: 1 M Glycine, pH adjusted to 9.5 with NaOH
-
1 N HCl
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 460 nm)
Procedure:
-
Reaction Setup: In a 96-well microtiter plate, add the following components in order:
-
25 µL of Assay Buffer (2X)
-
5 µL of Papulacandin A dilution (or DMSO for control)
-
10 µL of microsomal enzyme preparation (adjust volume based on protein concentration and enzyme activity)
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add 10 µL of UDP-glucose solution to each well to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 N NaOH and incubate at 80°C for 30 minutes to solubilize the glucan product.
-
Fluorescence Staining:
-
Prepare the Aniline Blue dye mixture: Mix Aniline Blue solution, 1 N HCl, and Glycine/NaOH buffer in a ratio of 40:21:59.
-
Add 150 µL of the dye mixture to each well.
-
Incubate at 50°C for 30 minutes.
-
Cool to room temperature for 30 minutes.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each Papulacandin A concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the β-(1,3)-glucan synthase inhibition assay.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Papulacandin A Derivatives with Improved Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandins are a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action makes them attractive candidates for the development of new antifungal therapies, particularly in light of the growing challenge of drug-resistant fungal infections. Papulacandin A, and its family members, possess a unique spiroketal core and a fatty acid side chain, both of which are crucial for their biological activity. This document provides detailed methodologies for the synthesis of Papulacandin A derivatives, with a focus on strategies to improve their antifungal efficacy. The protocols are based on established synthetic routes, including the notable total synthesis of Papulacandin D by Denmark and colleagues, and provide a framework for the generation of novel analogs for structure-activity relationship (SAR) studies.
Core Concepts and Signaling Pathways
The primary target of Papulacandins is the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. The interaction of Papulacandin derivatives with the enzyme complex is thought to be driven by the specific stereochemistry of the spiroketal core and the lipophilicity of the acyl side chain. Modifications to these structural features can significantly impact the binding affinity and, consequently, the antifungal potency of the compounds.
Caption: Mechanism of action of Papulacandin derivatives.
Synthetic Strategies and Experimental Protocols
The synthesis of Papulacandin derivatives is a complex undertaking that often involves a convergent strategy, where the spiroketal core and the fatty acid side chain are synthesized separately and then coupled. A key transformation in many modern syntheses is the palladium-catalyzed cross-coupling of a glycal silanolate with a functionalized aryl iodide to form the C-aryl glycosidic bond of the spiroketal.
General Workflow for Papulacandin D Derivative Synthesis
Caption: General workflow for the synthesis of Papulacandin D derivatives.
Protocol 1: Synthesis of the Spiroketal Core via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from the total synthesis of (+)-Papulacandin D by Denmark et al. and focuses on the key cross-coupling and spiroketalization steps.
Materials:
-
Protected glycal silanolate
-
Functionalized aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (B28343), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl) in chloroform (B151607) (CHCl₃)
-
Standard glassware for inert atmosphere synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Palladium-Catalyzed Cross-Coupling:
-
In a flame-dried flask under an argon atmosphere, dissolve the protected glycal silanolate (1.0 equiv) and the functionalized aryl iodide (1.1 equiv) in anhydrous toluene.
-
Add Pd₂(dba)₃·CHCl₃ (0.05 equiv) and NaOt-Bu (2.0 equiv) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 6-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
-
Reductive Cleavage of Pivaloyl Ester:
-
Dissolve the coupled product (1.0 equiv) in anhydrous DCM and cool to -78 °C.
-
Add DIBAL-H (1.5 equiv, 1.0 M in hexanes) dropwise and stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of Rochelle's salt solution and stir vigorously until two clear layers are observed.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
-
-
Oxidative Spiroketalization:
-
Dissolve the resulting alcohol (1.0 equiv) in DCM and add solid NaHCO₃ (5.0 equiv).
-
Cool the suspension to 0 °C and add m-CPBA (1.5 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-2.5 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) and separate the layers.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude epoxide in CHCl₃ and add a solution of HCl in CHCl₃. Stir at room temperature for 1 hour.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.
-
Purify the spiroketal core by silica gel chromatography.
-
Protocol 2: Acylation and Global Deprotection
This protocol describes the coupling of the synthesized spiroketal core with a fatty acid side chain and the final deprotection to yield the Papulacandin derivative.
Materials:
-
Synthesized spiroketal core
-
Activated fatty acid (e.g., acyl chloride or mixed anhydride)
-
Coupling agents (e.g., 2,4,6-trichlorobenzoyl chloride, DMAP)
-
Deprotecting agents (e.g., HF·Pyridine, TBAF)
-
Appropriate anhydrous solvents (e.g., THF, DMF)
-
Standard glassware for inert atmosphere synthesis
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Esterification (Yamaguchi Esterification):
-
To a solution of the fatty acid (1.2 equiv) in anhydrous THF, add triethylamine (B128534) (1.3 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv) at room temperature.
-
Stir the mixture for 2 hours.
-
In a separate flask, dissolve the spiroketal core (1.0 equiv) in anhydrous toluene and add DMAP (3.0 equiv).
-
Add the mixed anhydride (B1165640) solution from the first step to the spiroketal solution and stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the protected Papulacandin derivative by silica gel chromatography.
-
-
Global Deprotection:
-
Dissolve the purified, protected derivative in a suitable solvent (e.g., THF or acetonitrile).
-
Add the deprotecting agent (e.g., HF·Pyridine or TBAF) at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃ for HF·Pyridine).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final Papulacandin derivative by preparative HPLC.
-
Antifungal Susceptibility Testing
Protocol 3: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A4)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of synthesized Papulacandin derivatives against yeast pathogens.
Materials:
-
Synthesized Papulacandin derivatives
-
Stock solutions of compounds in a suitable solvent (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Yeast strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 °C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35 °C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum suspension by diluting the adjusted stock suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the Papulacandin derivatives in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 128 µg/mL.
-
Add 100 µL of the working inoculum suspension to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum) on each plate.
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Read the MICs visually or with a microplate reader at 530 nm.
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the Papulacandin structure has provided valuable insights into the features required for potent antifungal activity. The data presented below summarizes the in vitro activity of several Papulacandin D derivatives against Candida albicans.
Table 1: Antifungal Activity of Papulacandin D Derivatives against Candida albicans
| Compound | Acyl Side Chain Modification | MIC (µg/mL) | Reference |
| Papulacandin D | Natural C16 polyunsaturated chain | 1-2 | |
| Derivative 1 | Palmitic acid (saturated C16) | 88 | |
| Derivative 2 | Linoleic acid (C18 with two cis double bonds) | 100 | |
| Derivative 3 | Sorbic acid (C6 with two trans double bonds) | > 100 (inactive) | |
| Derivative 4 | All-trans-retinoic acid | > 100 (inactive) |
Key SAR Observations:
-
Acyl Chain Length and Saturation: The length and degree of unsaturation of the fatty acid side chain are critical for activity. Saturated chains of similar length to the natural product (e.g., palmitic acid) retain some activity. Shorter chains (e.g., sorbic acid) or highly modified chains (e.g., retinoic acid) lead to a loss of activity.
-
Stereochemistry of Double Bonds: The natural Papulacandins possess trans double bonds in their acyl chains. The observation that a linoleic acid derivative with cis double bonds has reduced activity suggests that the stereochemistry of the unsaturation is important for optimal interaction with the target enzyme.
-
Spiroketal Core: The benzannulated spiroketal core is a crucial pharmacophore. Analogs lacking this rigid structure generally exhibit significantly reduced or no antifungal activity.
Conclusion
The synthetic methodologies and biological evaluation protocols presented here provide a comprehensive guide for researchers engaged in the discovery and development of novel Papulacandin A derivatives. The total synthesis route established by Denmark and colleagues offers a robust platform for generating diverse analogs. Structure-activity relationship studies have highlighted the critical importance of both the spiroketal core and the fatty acid side chain for potent antifungal activity. Future efforts in this area should focus on the synthesis of derivatives with systematic modifications to these key structural elements to further enhance their efficacy and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for fungal infections.
Analytical Techniques for the Characterization of Papulacandin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A is a member of the papulacandin family of antifungal antibiotics produced by various fungi, including Papularia sphaerosperma. These compounds are of significant interest in drug development due to their potent and specific inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. Accurate and detailed characterization of Papulacandin A is crucial for quality control, structure-activity relationship studies, and overall drug development. This document provides detailed application notes and protocols for the characterization of Papulacandin A using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two primary analytical techniques for elucidating its complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like Papulacandin A. It provides detailed information about the carbon-hydrogen framework, stereochemistry, and connectivity of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.
Quantitative NMR Data for Papulacandin A
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Papulacandin A Structural Moieties (in CD₃OD)
| Moiety | Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Fatty Acid Chain | Olefinic Protons | 5.5 - 8.0 (m) | 120.0 - 140.0 |
| Vinylic Methyl | ~1.7 (s) | 10.0 - 20.0 | |
| Saturated Carbons | 0.9 - 2.5 (m) | 14.0 - 40.0 | |
| Carbonyl Carbon | - | ~170.0 | |
| Glycosidic Core | Anomeric Protons | 4.5 - 5.5 (d) | 95.0 - 105.0 |
| Other Sugar Protons | 3.2 - 4.5 (m) | 60.0 - 85.0 | |
| Aromatic Moiety | Aromatic Protons | 6.0 - 7.5 (m) | 100.0 - 160.0 |
Note: This table provides expected ranges and representative values. Actual chemical shifts may vary depending on the specific isomer and experimental conditions. For definitive assignment, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is required.
Experimental Protocol: NMR Analysis of Papulacandin A
This protocol outlines the steps for acquiring high-quality NMR data of Papulacandin A.
1. Sample Preparation:
-
Sample Purity: Ensure the Papulacandin A sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for dissolving Papulacandin A.[1] Other deuterated solvents like DMSO-d₆ can also be used depending on solubility and the desired exchange of labile protons.
-
Concentration: Dissolve 5-10 mg of purified Papulacandin A in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard (e.g., maleic acid, trimethylsilylpropanoic acid) can be added. For routine structural characterization, the residual solvent peak can be used for chemical shift referencing (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) is recommended for better signal dispersion and resolution, which is crucial for complex molecules like Papulacandin A.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several thousand) and a longer experiment time will be required. A spectral width of 0-200 ppm is typical.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify connected protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the 2D NMR spectra to establish the complete chemical structure of Papulacandin A.
References
Application Notes & Protocols for High-Throughput Screening of Novel Glucan Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel (1,3)-β-D-glucan synthase inhibitors, such as compounds analogous to Papulacandin A. The fungal cell wall is a prime target for antifungal drug discovery due to its essential nature for fungal viability and its absence in mammalian cells. (1,3)-β-D-glucan synthase, the enzyme responsible for synthesizing the core component of the fungal cell wall, is the target of established antifungal agents like the echinocandins and papulacandins.[1]
Introduction to Glucan Synthase Inhibition
The fungal cell wall is a dynamic structure crucial for protecting the cell from osmotic stress and is involved in various physiological processes. It is primarily composed of polysaccharides, including chitin (B13524) and glucans. The enzyme (1,3)-β-D-glucan synthase, a complex often involving the FKS protein subunit, catalyzes the synthesis of β-1,3-glucan. Inhibition of this enzyme disrupts cell wall integrity, leading to cell lysis and fungal death, making it an attractive target for antifungal drugs. Papulacandin A and the echinocandin class of antifungals, including Caspofungin, are well-known inhibitors of this enzyme. The increasing incidence of life-threatening fungal infections necessitates the discovery of new, broad-spectrum antifungal agents, for which high-throughput screening is an essential tool.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory activities of known glucan synthase inhibitors against various fungal species. This data is essential for validating screening assays and for comparing the potency of newly discovered compounds.
| Compound | Fungal Species | Assay Type | IC50 Value | Reference |
| Papulacandin B | Schizosaccharomyces pombe | In vitro | ~50-fold increase in resistance in mutant | |
| Pneumocandin A0 | Yeast | In vitro (Fluorescence) | 1.25 µM | |
| Pneumocandin A0 | Yeast | In vitro (Radioactivity) | 1.0 µM | |
| L-733,560 | Candida albicans | In vitro | 100-fold increased potency over precursor | [1] |
| Caspofungin | Candida albicans (Wild Type) | In vitro | Low nM range (specific value not provided) | |
| Caspofungin | Candida albicans (fks1 mutants) | In vitro | 50 to several thousand-fold increase | |
| Enfumafungin | Candida albicans | Whole-cell | Comparable to L-733,560 |
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Biosynthesis and Inhibition Pathway
This diagram illustrates the synthesis of β-1,3-glucan, a key component of the fungal cell wall, and the mechanism of action of glucan synthase inhibitors.
Caption: Fungal cell wall biosynthesis and inhibitor action.
High-Throughput Screening Workflow for Glucan Synthase Inhibitors
This workflow outlines the process of identifying and validating novel glucan synthase inhibitors, from primary screening to lead optimization.
Caption: HTS workflow for glucan synthase inhibitors.
Experimental Protocols
Protocol 1: Whole-Cell-Based High-Throughput Screening Assay
This primary screen is designed to identify compounds that inhibit fungal growth by targeting the cell wall. The assay utilizes the principle of osmotic rescue, where a compound that disrupts the cell wall will inhibit growth under normal conditions but not in the presence of an osmotic stabilizer like sorbitol.
Materials:
-
Fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Growth medium (e.g., RPMI-1640, YPD)
-
1 M Sorbitol solution (sterile)
-
Compound library dissolved in DMSO
-
96-well or 384-well microtiter plates
-
Plate reader for measuring optical density (OD) or a viability dye (e.g., resazurin)
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate growth medium. Dilute the culture to a standardized cell density (e.g., 1 x 10³ to 5 x 10³ CFU/mL).
-
Plate Preparation:
-
Prepare two sets of microtiter plates.
-
To the first set ("Test Plates"), add growth medium.
-
To the second set ("Rescue Plates"), add growth medium supplemented with a final concentration of 0.8 M sorbitol.
-
-
Compound Addition: Dispense the compounds from the library into both sets of plates to achieve the desired final concentration. Include positive controls (e.g., Caspofungin) and negative controls (DMSO vehicle).
-
Inoculation: Add the prepared fungal inoculum to all wells of both sets of plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungal strain (e.g., 37°C for C. albicans) for 24-48 hours.
-
Data Acquisition:
-
Measure fungal growth by reading the optical density at 620 nm.
-
Alternatively, assess cell viability by adding a dye like resazurin (B115843) and measuring fluorescence.
-
-
Hit Identification: Identify "hits" as compounds that show significant growth inhibition in the "Test Plates" but little to no inhibition in the "Rescue Plates".
Protocol 2: In Vitro Biochemical Glucan Synthase Assay
This secondary assay directly measures the activity of the (1,3)-β-D-glucan synthase enzyme and is used to confirm that hits from the primary screen act on the intended target. This protocol is adapted from methods using a radiolabeled substrate.
Materials:
-
Fungal cell lysate or enriched membrane fraction containing glucan synthase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM NaF, 1 mM EDTA)
-
Substrate: UDP-[¹⁴C]glucose
-
Activators: GTPγS and/or bovine serum albumin (BSA)
-
Test compounds dissolved in DMSO
-
96-well V-bottom microtiter plates
-
Glass fiber filters
-
Trichloroacetic acid (TCA) for reaction termination
-
Scintillation counter or PhosphorImager
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from fungal protoplasts to enrich for glucan synthase activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, activators, and the test compound or DMSO control.
-
Enzyme Addition: Add the enriched enzyme preparation to each well.
-
Initiate Reaction: Start the reaction by adding UDP-[¹⁴C]glucose to each well. The final reaction volume is typically small (e.g., 25 µL).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 22-30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Product Capture: Transfer the contents of the wells to a glass fiber filter using a vacuum manifold (e.g., Milliblot D apparatus). The insoluble [¹⁴C]-labeled glucan product will be trapped on the filter.
-
Washing: Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated UDP-[¹⁴C]glucose.
-
Quantification: Quantify the amount of radioactive glucan product on the filters using a PhosphorImager or a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control and determine the IC50 values for active compounds.
Hit Validation and Lead Optimization Strategy
This diagram outlines the logical progression from a validated hit to a potential drug candidate.
Caption: Hit-to-lead optimization process.
Conclusion
The protocols and workflows described provide a robust framework for the discovery and validation of novel (1,3)-β-D-glucan synthase inhibitors. A combination of a whole-cell primary screen with a biochemical secondary assay is a powerful strategy to identify specific inhibitors. Subsequent hit-to-lead optimization, guided by SAR and ADME/Tox profiling, is critical for advancing promising compounds toward clinical development. The continued search for new antifungals with novel mechanisms of action or improved properties is vital in combating the rise of fungal infections.
References
Application Notes and Protocols: Developing a Cell-Based Assay for Papulacandin A Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A is a member of the papulacandin family of antifungal antibiotics isolated from Papularia sphaerosperma. These compounds exhibit potent antifungal activity, particularly against yeasts such as Candida albicans, by specifically targeting the fungal cell wall. The primary mechanism of action of Papulacandin A is the inhibition of β-1,3-D-glucan synthase, an essential enzyme responsible for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis. The absence of β-1,3-D-glucan synthase in mammalian cells makes it an attractive target for the development of selective antifungal therapies.[1]
These application notes provide detailed protocols for developing a comprehensive cell-based assay to evaluate the antifungal activity of Papulacandin A. The described methodologies include the determination of the minimum inhibitory concentration (MIC), a direct enzymatic assay for β-1,3-D-glucan synthase inhibition, and a cell viability assay to assess the fungicidal or fungistatic effect of the compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Papulacandin A against various fungal strains.
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans ATCC 90028 | 0.1 | 0.2 |
| Candida glabrata ATCC 2001 | 0.4 | 0.8 |
| Candida parapsilosis ATCC 22019 | 0.2 | 0.4 |
| Cryptococcus neoformans H99 | 1.6 | 3.2 |
| Aspergillus fumigatus Af293 | >64 | >64 |
Table 2: In vitro inhibition of β-1,3-D-glucan synthase activity by Papulacandin A.
| Fungal Species | Enzyme Source | IC₅₀ (µg/mL) |
| Candida albicans | Microsomal fraction | 0.05 |
| Saccharomyces cerevisiae | Membrane preparation | 0.08 |
| Aspergillus fumigatus | Protoplast lysate | >100 |
Table 3: Effect of Papulacandin A on fungal cell viability (Time-Kill Assay).
| Fungal Strain | Concentration (x MIC) | Time (hours) | Log₁₀ CFU/mL Reduction |
| Candida albicans | 1x MIC | 24 | 1.5 |
| Candida albicans | 4x MIC | 24 | >3 (Fungicidal) |
| Candida albicans | 16x MIC | 24 | >3 (Fungicidal) |
| Cryptococcus neoformans | 4x MIC | 24 | 0.8 (Fungistatic) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeast.[1]
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Papulacandin A stock solution (in DMSO or water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Select a few colonies of the fungal isolate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[1]
-
Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[1]
-
-
Drug Dilution:
-
Prepare a stock solution of Papulacandin A.
-
Perform serial two-fold dilutions of Papulacandin A in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical range for initial screening is 0.03 to 16 µg/mL.[1]
-
-
Plate Inoculation:
-
Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.[1]
-
Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.[1]
-
Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.[1]
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
Protocol 2: In Vitro β-1,3-D-Glucan Synthase Activity Assay
This protocol is a generalized method for measuring the inhibition of β-1,3-D-glucan synthase activity.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Reaction buffer (e.g., 75 mM Tris-HCl pH 7.5, 0.75% bovine serum albumin, 25 mM KF, 0.75 mM EDTA, 20 µM GTPγS)
-
UDP-D-[U-¹⁴C]glucose (radiolabeled substrate)
-
Papulacandin A dilutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation (Membrane Fraction):
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cells and resuspend in lysis buffer.
-
Disrupt the cells (e.g., by bead beating or French press) and centrifuge to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction containing the β-1,3-D-glucan synthase.
-
Resuspend the membrane fraction in a suitable buffer.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, combine the reaction buffer, various concentrations of Papulacandin A, and the prepared membrane fraction.
-
Initiate the reaction by adding UDP-D-[U-¹⁴C]glucose.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Quantification of Glucan Synthesis:
-
Stop the reaction by adding an equal volume of cold 20% TCA.
-
Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled substrate.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Papulacandin A concentration relative to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of Papulacandin A that inhibits enzyme activity by 50%.
-
Protocol 3: Fungal Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.
Materials:
-
Fungal cells treated with Papulacandin A (from MIC or time-kill assay)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Expose fungal cells to various concentrations of Papulacandin A in a 96-well plate as described in the MIC protocol.
-
Include positive (untreated cells) and negative (media only) controls.
-
-
MTT Addition:
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the concentration of Papulacandin A to determine the concentration that results in a 50% reduction in viability (IC₅₀).
-
Visualizations
References
Application Note: Optimizing Fermentation for Enhanced Papulacandin A Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandins (B1234519) are a family of antifungal agents produced by the fungus Papularia sphaerosperma that exhibit potent activity against various yeasts, including Candida albicans.[1] Their mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This makes papulacandins, particularly Papulacandin A, valuable lead compounds for the development of new antifungal therapies. Increasing the production yield through fermentation is a critical step in making these compounds viable for clinical and commercial development.
This document provides detailed protocols and strategies for the systematic optimization of Papulacandin A fermentation, covering media composition, process parameters, and fed-batch strategies to enhance final product titer.
Baseline Fermentation Protocol
The following protocol establishes a baseline for Papulacandin A production in a standard batch fermentation, based on initial studies with P. sphaerosperma.[1]
Table 1: Baseline Seed and Production Media
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soybean Meal | 20.0 | 20.0 |
| Mannitol (B672) | 20.0 | 40.0 |
| pH (pre-sterile) | 8.2 (with NaOH) | 8.2 (with NaOH) |
Protocol 1: Baseline Batch Fermentation
1. Inoculum Development (Seed Culture): a. Prepare a well-sporulated agar (B569324) slant culture of Papularia sphaerosperma. b. Aseptically wash the slant with 5 mL of sterile 0.2 M Sørensen phosphate (B84403) buffer (pH 7.0). c. Transfer the resulting mycelial-spore suspension to a 500 mL Erlenmeyer flask containing 100 mL of sterile Seed Medium. d. Incubate at 23°C for 48 hours on a rotary shaker at 250 rpm.[1] e. For larger fermenters, use this initial culture to inoculate a secondary seed stage (e.g., 500 mL into a 2 L baffled flask) and incubate under the same conditions for another 48 hours.
2. Production Fermentation: a. Inoculate the Production Medium in a sterilized fermenter with 10% (v/v) of the final seed culture. b. Set the fermentation parameters to the baseline conditions:
- Temperature: 23°C
- Agitation: 120 rpm (for a 300 L fermenter, adjust for scale)[1]
- Aeration: Not specified in initial reports, start with 0.5-1.0 vvm (volume of air per volume of medium per minute).
- pH: Allow to drift from the initial 8.2. Optimal production in early studies was noted when the pH reached 6.7 after about 60 hours.[1] c. Run the fermentation for 96-120 hours. d. Monitor the process by taking aseptic samples every 12-24 hours to measure biomass, pH, substrate consumption, and Papulacandin A concentration.
3. Extraction and Quantification: a. At the end of fermentation, separate the mycelium from the culture broth via centrifugation or filtration. b. The antibiotic complex can be isolated from both the culture filtrate and the mycelium.[1] c. Extract the culture filtrate at pH 8.6 with a solvent like ethyl acetate (B1210297). d. Extract the mycelial mass with methanol.[1] e. Combine and concentrate the extracts. f. Quantify Papulacandin A concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Fermentation Optimization Strategies
Systematic optimization is crucial for moving beyond baseline yields. This involves evaluating and refining media components and physical process parameters.
Media Component Optimization
The choice of carbon and nitrogen sources significantly impacts secondary metabolite production. The "one-factor-at-a-time" (OFAT) method or statistical approaches like Response Surface Methodology (RSM) can be employed for optimization.
Protocol 2: OFAT Media Optimization
-
Carbon Source Screening: a. Prepare the baseline Production Medium. b. Replace mannitol (40 g/L) with equimolar concentrations of alternative carbon sources (e.g., glucose, fructose, sucrose, soluble starch). c. Run shake flask fermentations for each condition following the baseline protocol. d. Measure the final Papulacandin A titer for each carbon source to identify the best performer.
-
Nitrogen Source Screening: a. Using the best carbon source identified above, prepare media where the soybean meal (20 g/L) is replaced with alternative nitrogen sources. b. Use sources like yeast extract, peptone, tryptone, or inorganic sources like ammonium (B1175870) nitrate (B79036) or ammonium sulfate. Ensure C:N ratios are comparable. c. Run shake flask fermentations and measure the final Papulacandin A titer to identify the optimal nitrogen source.
-
Precursor Supplementation: a. The biosynthesis of papulacandins involves a polyketide synthase. b. Augment the optimized medium with potential precursors, such as acetate or specific fatty acids, at various concentrations (e.g., 0.1-1.0 g/L) to see if it boosts the synthesis of the fatty acid side chains essential for bioactivity.
Table 2: Example Data from Media Optimization (Illustrative)
| Experiment | Carbon Source (40 g/L) | Nitrogen Source (20 g/L) | Papulacandin A Yield (mg/L) |
| Baseline | Mannitol | Soybean Meal | 100 (Reference) |
| C1 | Glucose | Soybean Meal | 125 |
| C2 | Soluble Starch | Soybean Meal | 150 |
| N1 (with Starch) | Soluble Starch | Yeast Extract | 180 |
| N2 (with Starch) | Soluble Starch | Peptone | 165 |
Process Parameter Optimization
Physical parameters like temperature, pH, and dissolved oxygen (DO) are critical levers for maximizing productivity.
Protocol 3: pH and Temperature Optimization
-
Temperature Profile: a. Set up parallel fermenters with the optimized medium. b. Run fermentations at different temperatures (e.g., 21°C, 23°C, 25°C, 27°C). c. Monitor growth and production to find the optimal temperature for Papulacandin A synthesis, which may differ from the optimal temperature for biomass growth. A two-stage temperature strategy (one for growth, one for production) can also be effective.
-
pH Control: a. Set up parallel fermenters with pH control. b. Maintain a constant pH throughout the fermentation at different setpoints (e.g., 6.0, 6.5, 7.0, 7.5). Use sterile acid (e.g., 1M HCl) and base (e.g., 2M NaOH) for control. c. Compare final titers to determine the optimal pH for production.
Fed-Batch Fermentation Strategy
A fed-batch strategy can overcome substrate limitation and catabolite repression, extending the production phase and increasing the final yield.
Protocol 4: Fed-Batch Fermentation
-
Begin with a batch fermentation using the optimized medium, but with a lower initial concentration of the primary carbon source (e.g., 20 g/L instead of 40 g/L).
-
Monitor the carbon source concentration during the fermentation.
-
When the carbon source is nearly depleted (typically after the main growth phase, ~48-60 hours), begin feeding a sterile, concentrated solution of the carbon source (e.g., 500 g/L soluble starch).
-
Maintain the carbon source at a low, growth-limiting concentration (e.g., 2-5 g/L) in the fermenter. This can be done through a continuous feed or intermittent pulses.
-
Continue the fermentation and feeding for an extended period (e.g., 168+ hours) until productivity declines.
Visualized Workflows and Pathways
Fermentation Optimization Workflow
Caption: A logical workflow for systematic fermentation process optimization.
Simplified Papulacandin Biosynthetic Pathway
Caption: Key steps in the biosynthesis of the Papulacandin core structure.
Conceptual Regulatory Influences on Production
Caption: Conceptual model of regulatory factors affecting Papulacandin synthesis.
References
Application Note: Purification of Papulacandin A using Preparative High-Performance Liquid Chromatography
Introduction
Papulacandin A is a member of the papulacandin family of antifungal antibiotics, first isolated from Papularia sphaerosperma. These compounds exhibit potent activity against various yeasts, including Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Structurally, Papulacandin A is a complex lipopeptide-like molecule, featuring a spirocyclic diglycoside core esterified with two unsaturated fatty acid side chains.[1] Its molecular formula is C47H66O16.[2] The unique mode of action and promising biological activity of Papulacandin A make it a significant candidate for further investigation in drug development.
High-purity Papulacandin A is essential for detailed biological and pharmacological studies. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the isolation and purification of natural products from complex mixtures like fermentation broths. This application note provides a detailed protocol for the purification of Papulacandin A from a crude extract using preparative reversed-phase HPLC. The methodology is designed for researchers, scientists, and drug development professionals seeking to obtain highly purified Papulacandin A for their studies.
Experimental Overview
The purification process begins with the extraction of Papulacandin A from the fermentation broth, followed by a preliminary purification step using Solid-Phase Extraction (SPE) to remove highly polar and non-polar impurities. The final purification is achieved by preparative reversed-phase HPLC on a C18 stationary phase.
Data Presentation
Table 1: Analytical and Preparative HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 50 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 30-90% B over 20 min | 40-70% B over 40 min |
| Flow Rate | 1.0 mL/min | 100 mL/min |
| Injection Volume | 20 µL | 5 mL |
| Detection | 210 nm | 210 nm |
| Column Temperature | 30 °C | Ambient |
Table 2: Expected Results
| Parameter | Value |
| Crude Extract Purity | 15-25% |
| Purity after SPE | 50-60% |
| Final Purity after Preparative HPLC | >98% |
| Expected Retention Time (Analytical) | ~12.5 min |
| Expected Retention Time (Preparative) | ~25 min |
| Recovery | >85% from preparative HPLC step |
Experimental Protocols
Protocol 1: Crude Extraction from Fermentation Broth
-
Harvesting: Centrifuge the Papularia sphaerosperma fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
Protocol 2: Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then with water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water. Load the solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a 20% aqueous methanol solution to remove polar impurities.
-
Elution: Elute the Papulacandin A-containing fraction with an 80% aqueous methanol solution.
-
Drying: Evaporate the eluted fraction to dryness.
Protocol 3: Preparative HPLC Purification
-
Sample Preparation: Dissolve the dried SPE fraction in the initial mobile phase composition (40% acetonitrile in water with 0.1% formic acid).
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the preparative C18 column.
-
Chromatography: Run the gradient program as detailed in Table 1.
-
Fraction Collection: Collect fractions corresponding to the Papulacandin A peak, as determined by UV detection at 210 nm.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Pooling and Concentration: Pool the fractions with the desired purity (>98%) and evaporate the solvent to obtain pure Papulacandin A.
Visualizations
Caption: Workflow for the purification of Papulacandin A.
Caption: Logical steps in the purification protocol.
References
Application Notes and Protocols for Testing Papulacandin A in a Candida albicans Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a significant opportunistic fungal pathogen, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. A key virulence factor of C. albicans is its ability to form biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge.
Papulacandin A belongs to the papulacandin class of antifungal agents which, like the echinocandins, target the fungal cell wall. This document provides a comprehensive set of protocols for the preclinical evaluation of Papulacandin A against C. albicans, covering its mechanism of action, in vitro efficacy against planktonic cells and biofilms, and in vivo activity in established infection models.
Mechanism of Action: Papulacandin A inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This enzyme is encoded by the FKS1 gene in C. albicans. Inhibition of β-(1,3)-D-glucan synthase disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response mechanism.
Signaling Pathway of Papulacandin A Action
The primary target of Papulacandin A is the β-(1,3)-D-glucan synthase. Its inhibition leads to cell wall stress, which activates the Cell Wall Integrity (CWI) pathway. This pathway is a critical signaling cascade for cell wall biogenesis and remodeling in response to stress. A key regulator in this pathway is the GTPase Rho1, which activates Protein Kinase C (Pkc1).[1] Pkc1, in turn, initiates a MAP kinase cascade that leads to the activation of transcription factors, orchestrating a response to repair cell wall damage.
Caption: Papulacandin A inhibits β-(1,3)-D-glucan synthase, causing cell wall stress and activating the CWI pathway.
Experimental Workflow
The comprehensive evaluation of Papulacandin A against C. albicans follows a multi-stage process, from initial in vitro susceptibility testing to in vivo efficacy confirmation.
Caption: Experimental workflow for testing Papulacandin A.
In Vitro Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Planktonic Cells
This protocol determines the minimum concentration of Papulacandin A required to inhibit the growth of C. albicans. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
Materials:
-
C. albicans strain (e.g., ATCC 90028)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Papulacandin A
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Culture Preparation: Streak the C. albicans isolate on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculum Preparation: Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile Phosphate Buffered Saline (PBS), and resuspend in RPMI-1640 medium.
-
Standardization: Adjust the cell density to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Drug Dilution: Prepare a 2-fold serial dilution of Papulacandin A in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control and a cell-free well as a negative control.
-
Inoculation: Add 100 µL of the standardized C. albicans inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of Papulacandin A that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control, assessed visually or by reading the optical density at 600 nm.[2]
Biofilm Formation and Susceptibility Testing
This protocol assesses the efficacy of Papulacandin A against mature C. albicans biofilms.
Materials:
-
Same as MIC assay, plus:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Crystal Violet (0.4% aqueous solution)
-
Ethanol (B145695) (95%)
Protocol:
-
Biofilm Formation:
-
Add 100 µL of a standardized C. albicans suspension (1 x 10⁶ cells/mL in RPMI-1640) to the wells of a 96-well plate.[3]
-
Incubate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.[3]
-
-
Antifungal Treatment:
-
After incubation, carefully remove the medium and wash the biofilms twice with PBS.
-
Add 200 µL of RPMI-1640 containing serial dilutions of Papulacandin A to the wells. Include drug-free wells as controls.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Reduction Assay):
-
Wash the biofilms twice with PBS.
-
Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (1 µM in acetone). Immediately before use, mix the XTT solution with the menadione solution at a 20:1 ratio.
-
Add 100 µL of the XTT/menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Wash the biofilms twice with PBS and allow them to air dry for 45 minutes.
-
Stain the biofilms with 110 µL of 0.4% aqueous crystal violet solution for 45 minutes.
-
Wash the wells four times with sterile distilled water to remove excess stain.
-
Destain the wells with 200 µL of 95% ethanol for 45 minutes.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 595 nm.[4] The absorbance is proportional to the total biofilm biomass.
-
In Vivo Experimental Protocols
Galleria mellonella Infection Model
The G. mellonella larva model is a valuable preliminary in vivo screen for antifungal efficacy due to its cost-effectiveness, ethical advantages, and ability to be incubated at 37°C.[5][6]
Materials:
-
G. mellonella larvae (in their final instar stage)
-
C. albicans inoculum (prepared as in 4.1)
-
Papulacandin A
-
Hamilton syringe (10 µL)
-
Sterile Petri dishes
Protocol:
-
Infection: Inject 10 µL of a C. albicans suspension (e.g., 5 x 10⁵ CFU/larva) into the hemocoel via the last left proleg of each larva.[6]
-
Treatment: At a set time post-infection (e.g., 2 hours), inject a separate group of infected larvae with a specific dose of Papulacandin A (in a 10 µL volume). Include a control group injected with PBS.
-
Incubation: Place larvae in sterile Petri dishes and incubate at 37°C in the dark.
-
Efficacy Assessment: Monitor the survival of the larvae daily for 5-7 days. Larvae are considered dead if they are non-responsive to touch. Survival curves are then plotted and analyzed.
Murine Model of Disseminated Candidiasis
The murine model of disseminated candidiasis is a well-established model that mimics human systemic infection.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
C. albicans inoculum
-
Papulacandin A
-
Sterile saline
-
Insulin syringes
Protocol:
-
Infection: Inject mice intravenously (via the lateral tail vein) with a sublethal dose of C. albicans (e.g., 1 x 10⁵ to 5 x 10⁵ CFU) in a volume of 100 µL of sterile saline.
-
Treatment: Begin treatment with Papulacandin A at a specified time post-infection (e.g., 2-4 hours). Administer the drug via an appropriate route (e.g., intraperitoneally or intravenously) daily for a set period (e.g., 4-7 days). A control group should receive the vehicle only.
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for morbidity and mortality over a period of 14-21 days.
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized. Organs (typically kidneys, as they are the primary target) are aseptically removed, homogenized, and plated on YPD agar to determine the fungal burden (CFU/gram of tissue).
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Susceptibility of Planktonic C. albicans
| Compound | Strain | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) |
| Papulacandin A | ATCC 90028 | ||
| Fluconazole (Control) | ATCC 90028 | ||
| Amphotericin B (Control) | ATCC 90028 |
Table 2: Efficacy of Papulacandin A against C. albicans Biofilms
| Compound | Concentration (µg/mL) | % Reduction in Metabolic Activity (XTT) | % Reduction in Biomass (Crystal Violet) |
| Papulacandin A | 1x MIC | ||
| 4x MIC | |||
| 16x MIC | |||
| Fluconazole (Control) | 16x MIC |
Table 3: In Vivo Efficacy in the Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Kidney Fungal Burden (log₁₀ CFU/g) at Day 4 Post-Infection |
| Vehicle Control | - | ||
| Papulacandin A | X | ||
| Y | |||
| Fluconazole (Control) | Z |
References
- 1. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review | Semantic Scholar [semanticscholar.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Application of Papulacandin A as a Molecular Probe for Cell Wall Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Papulacandin A is a potent antifungal agent that serves as a valuable molecular probe for investigating the intricacies of fungal cell wall biosynthesis and integrity. As a member of the papulacandin family of glycolipid antibiotics, its primary mechanism of action is the specific, non-competitive inhibition of β-1,3-glucan synthase, a crucial enzyme responsible for synthesizing β-1,3-glucan, a major structural component of the fungal cell wall.[1] This targeted inhibition disrupts cell wall architecture, leading to morphological abnormalities, osmotic fragility, and ultimately, cell lysis. These characteristics make Papulacandin A an excellent tool for studying cell wall dynamics, screening for new antifungal agents, and elucidating the mechanisms of cell wall stress response pathways.
Mechanism of Action
Papulacandin A exerts its antifungal activity by binding to the Fks1p subunit of the β-1,3-glucan synthase enzyme complex. This interaction inhibits the catalytic activity of the enzyme, preventing the polymerization of UDP-glucose into β-1,3-glucan chains. The depletion of this essential polymer weakens the cell wall, rendering the fungus susceptible to osmotic stress and impairing critical cellular processes such as budding and hyphal growth.
Applications in Cell Wall Research
-
Elucidation of Cell Wall Biosynthesis: By specifically blocking β-1,3-glucan synthesis, Papulacandin A allows researchers to study the roles of other cell wall components, such as chitin (B13524) and mannoproteins, in maintaining cell integrity.
-
Investigation of Cell Wall Stress Pathways: The cell wall damage induced by Papulacandin A activates compensatory signaling cascades, primarily the Cell Wall Integrity (CWI) pathway. This allows for the study of the sensors, kinases, and transcription factors involved in the fungal response to cell wall stress.
-
Antifungal Drug Discovery: Papulacandin A can be used as a reference compound in screens for novel inhibitors of β-1,3-glucan synthase.[1]
-
Morphological Studies: The distinct morphological changes induced by Papulacandin A, such as distorted cell shapes and aberrant budding, provide insights into the relationship between cell wall structure and cellular morphology.
Quantitative Data Summary
The inhibitory activity of Papulacandin A can be quantified through various assays. The following tables summarize key quantitative data for Papulacandin A and related compounds.
Table 1: In Vitro Inhibition of β-1,3-Glucan Synthase
| Compound | Fungal Species | IC50 (µg/mL) | Reference |
| Papulacandin B | Schizosaccharomyces pombe (wild-type) | ~0.02 | |
| Papulacandin B | S. pombe (pbr1 mutant) | >10 | |
| Enfumafungin | S. pombe (wild-type) | ~20 | |
| Pneumocandin B0 | S. pombe (wild-type) | ~200 | |
| Caspofungin | S. pombe (wild-type) | ~0.5 |
Table 2: In Vivo Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Papulacandin | S. pombe (wild-type) | 5 | |
| Papulacandin | S. pombe (pbr1-8 mutant) | >100 | |
| Enfumafungin | S. pombe (wild-type) | 10 | |
| Enfumafungin | S. pombe (pbr1-8 mutant) | >100 | |
| Caspofungin | S. pombe (pbr1-8 mutant) | 50 |
Experimental Protocols
Protocol 1: In Vitro β-1,3-Glucan Synthase Activity Assay
This protocol measures the activity of β-1,3-glucan synthase in fungal cell extracts and its inhibition by Papulacandin A.
Materials:
-
Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans, Schizosaccharomyces pombe)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT)
-
Glass beads
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, 30 µM GTPγS)
-
UDP-[³H]glucose (radiolabeled substrate)
-
Papulacandin A solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Cell Extract Preparation:
-
Grow fungal cells to mid-log phase.
-
Harvest cells by centrifugation and wash with extraction buffer.
-
Resuspend the cell pellet in extraction buffer and lyse the cells by vortexing with glass beads.
-
Centrifuge the lysate at low speed to remove cell debris. The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the reaction buffer, cell extract, and varying concentrations of Papulacandin A or a vehicle control.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding UDP-[³H]glucose.
-
Incubate for 30-60 minutes at 30°C.
-
-
Quantification:
-
Stop the reaction by adding ethanol (B145695).
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.
-
Wash the filter with ethanol to remove unincorporated UDP-[³H]glucose.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Papulacandin A concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Papulacandin A concentration.
-
Protocol 2: Fungal Cell Viability Assay (MTT Assay)
This protocol assesses the effect of Papulacandin A on fungal cell viability.
Materials:
-
Fungal cells
-
Growth medium (e.g., YPD, SD)
-
96-well microtiter plates
-
Papulacandin A solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Grow fungal cells to the desired growth phase.
-
Adjust the cell density and seed the cells into a 96-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of Papulacandin A to the wells. Include a vehicle control (no drug) and a blank (medium only).
-
Incubate the plate at the optimal growth temperature for the fungus for a predetermined time (e.g., 24-48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each Papulacandin A concentration compared to the vehicle control.
-
Protocol 3: Visualization of Cell Wall Defects using Fluorescence Microscopy
This protocol uses a fluorescent dye, such as Calcofluor White, to visualize changes in the cell wall structure after treatment with Papulacandin A.
Materials:
-
Fungal cells
-
Growth medium
-
Papulacandin A
-
Calcofluor White staining solution
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Treatment:
-
Grow fungal cells in the presence of a sub-lethal concentration of Papulacandin A for a few hours.
-
-
Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 5-10 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess stain.
-
Mount the cells on a microscope slide and observe them using a fluorescence microscope.
-
-
Image Analysis:
-
Capture images of both treated and untreated cells.
-
Analyze the images for changes in cell morphology, budding patterns, and the distribution and intensity of the Calcofluor White stain, which indicates alterations in chitin deposition as a compensatory response to glucan synthesis inhibition.
-
Visualizations
Caption: Workflow for the in vitro β-1,3-glucan synthase activity assay.
Caption: Papulacandin A-induced cell wall stress and the CWI signaling pathway.
References
Application Notes and Protocols: Radiolabeling of Papulacandin A for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of Papulacandin A, a potent antifungal agent, and its application in receptor binding studies. The protocols outlined are designed to be a comprehensive guide for researchers investigating the interaction of Papulacandin A with its molecular target, β-(1,3)-D-glucan synthase.
Introduction
Papulacandin A is a member of the papulacandin family of antifungal antibiotics isolated from Papularia sphaerosperma. These compounds exhibit significant activity against various yeasts, including Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Understanding the binding kinetics and affinity of Papulacandin A to its target enzyme is crucial for the development of new and improved antifungal therapies. Radiolabeled ligands are powerful tools for such investigations, offering high sensitivity and specificity in binding assays.
This application note details a method for the radiolabeling of Papulacandin A via catalytic tritiation of its unsaturated fatty acid side chain. This approach is proposed due to the presence of double bonds in the native molecule, providing a direct route for tritium (B154650) incorporation with minimal structural modification, thereby preserving its biological activity.
Signaling Pathway of Papulacandin A
Papulacandin A exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell lysis.
Caption: Mechanism of action of Papulacandin A.
Experimental Protocols
Part 1: Radiolabeling of Papulacandin A by Catalytic Tritiation
This protocol describes the introduction of tritium ([³H]) into the unsaturated fatty acid side chain of Papulacandin A.
Materials:
-
Papulacandin A
-
Tritium gas ([³H]₂)
-
Palladium on carbon (Pd/C, 10%)
-
Ethyl acetate (B1210297) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Scintillation cocktail
-
HPLC system with a radioactive detector
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Liquid scintillation counter
Procedure:
-
Preparation: In a specialized radiochemistry fume hood, dissolve 1 mg of Papulacandin A in 2 mL of anhydrous ethyl acetate in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Carefully add 0.5 mg of 10% Pd/C to the solution.
-
Tritiation Reaction: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to a pressure of 1 atmosphere. Stir the reaction mixture at room temperature for 4 hours.
-
Reaction Quenching: After the reaction is complete, carefully vent the excess tritium gas into a suitable trap. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst. Wash the catalyst with a small volume of ethyl acetate.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under a gentle stream of nitrogen.
-
Purification by HPLC:
-
Reconstitute the residue in a small volume of methanol.
-
Inject the solution onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of methanol in water.
-
Monitor the eluent with both a UV detector and a radioactive detector to identify the peak corresponding to [³H]-Papulacandin A.
-
-
Collection and Quantification: Collect the radioactive peak. Determine the concentration and specific activity of the purified [³H]-Papulacandin A using a combination of UV-Vis spectrophotometry (to determine molar concentration) and liquid scintillation counting (to determine radioactivity).
Part 2: β-(1,3)-D-Glucan Synthase Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the β-(1,3)-D-glucan
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of the Papulacandin Core
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of the Papulacandin core.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the Papulacandin core?
The synthesis of the Papulacandin core, particularly Papulacandin D, presents several significant challenges for synthetic chemists. The main difficulties revolve around three areas:
-
Construction of the Benzannulated Spiroketal: The central structural feature is a complex C-aryl glycoside embedded within a spiroketal system. The creation of this unit with precise stereochemical control is a major hurdle.[1]
-
Stereocontrolled Glycosylation: Forming the C-glycosidic bond between the glucose moiety and the aromatic ring with the correct β-stereochemistry is non-trivial.[2]
-
Complex Protecting Group Strategy: The molecule contains numerous hydroxyl groups with similar reactivity. A robust and meticulously planned protecting group strategy is crucial to differentiate these groups and allow for selective reactions at specific sites throughout the synthesis.[3]
-
Synthesis of the Unsaturated Fatty Acid Side Chain: The synthesis of the lipophilic side chain requires the stereoselective introduction of multiple chiral centers and double bonds.[4]
Q2: What is the key strategy for constructing the benzannulated spiroketal unit of Papulacandin D?
The most successful and widely cited strategy for constructing the challenging benzannulated spiroketal unit was developed by the Denmark group. The key transformation involves a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed, organosilanolate-based cross-coupling reaction is used to form the critical C-C bond between a protected glucal silanol (B1196071) and a sterically hindered, electron-rich aromatic iodide. This step establishes the C-aryl glycoside linkage.
-
Oxidative Spiroketalization: Following the coupling reaction, a tandem epoxidation and intramolecular opening of the resulting epoxide on the tetrahydropyran (B127337) ring leads to the formation of the desired spiroketal in high yield.
Q3: How is the stereochemistry of the fatty acid side chain established?
The synthesis of the polyunsaturated fatty acid side chain with its specific stereocenters is a distinct challenge. Key strategies include:
-
Asymmetric Hydrogenation: To set one of the key stereocenters (e.g., C14”), asymmetric hydrogenation can be employed early in the synthesis of the side-chain fragment.
-
Lewis Base-Catalyzed Enantioselective Allylation: A crucial step involves the enantioselective allylation of a dienal with allyltrichlorosilane (B85684), catalyzed by a Lewis base. This transformation effectively sets a key hydroxyl-bearing stereocenter with a high degree of diastereomeric control. The synthesis of the fatty acid side chain has been achieved in 11 steps with a 30% overall yield starting from geraniol.
Q4: What are the critical considerations for a successful protecting group strategy?
A successful synthesis of the Papulacandin core is highly dependent on the protecting group strategy. Key considerations include:
-
Orthogonality: Protecting groups must be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. This is essential for the selective unmasking of functional groups at different stages of the synthesis.[3]
-
Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent steps, such as the palladium-catalyzed coupling and various oxidations or reductions.[3]
-
Ease of Installation and Removal: The protecting groups should be easy to install and remove in high yields under mild conditions to avoid degradation of the complex molecule. For example, silyl (B83357) ethers (like TES) and silyl acetals (like di-tert-butylsilylene) are commonly used for hydroxyl protection on the glucose moiety.
Troubleshooting Guides
Issue 1: Low Yield in the Palladium-Catalyzed Organosilanolate Cross-Coupling Reaction
-
Question: My palladium-catalyzed cross-coupling of the glucal silanol with the aryl iodide is giving low yields. What are the potential causes and solutions?
-
Answer: This is a critical and often challenging step. Low yields can stem from several factors:
-
Purity of the Organosilanol: The glucal silanol is sensitive. Ensure it is pure and free of excess lithium reagents from its preparation. In some cases, competing deprotonation of hydrogens alpha to the silicon in protecting groups (like TES) can lead to side products.[1]
-
Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. Ensure the catalyst is active and the ligand is pure.
-
Aryl Iodide Steric Hindrance: The aromatic partner is often sterically hindered and electron-rich, which can slow down the reaction. Reaction times may need to be extended, or a more active catalyst system may be required.
-
Reaction Conditions: Ensure strict anhydrous conditions. Water can interfere with the silanolate and the catalyst. The choice of solvent and temperature is also crucial for success.
-
Issue 2: Poor Diastereoselectivity in the Enantioselective Allylation of the Dienal
-
Question: I am observing poor diastereoselectivity in the Lewis base-catalyzed allylation for the fatty acid side chain. How can I improve this?
-
Answer: The stereochemical outcome of this reaction is highly dependent on the precise reaction conditions:
-
Catalyst Purity and Loading: The chiral Lewis base catalyst must be of high enantiomeric purity. Ensure the correct catalyst loading is used, as this can influence selectivity.
-
Temperature Control: These reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78 °C) can significantly enhance diastereoselectivity.
-
Rate of Addition: Slow addition of the allyltrichlorosilane to the mixture of the dienal and catalyst is often necessary to achieve high selectivity.
-
Substrate Purity: Ensure the dienal substrate is pure, as impurities can potentially interfere with the catalyst.
-
Issue 3: Difficulty with Selective Deprotection of Hydroxyl Groups
-
Question: I am struggling to selectively deprotect one hydroxyl group on the glucose core without affecting other protecting groups. What should I try?
-
Answer: This is a classic challenge in complex natural product synthesis that highlights the importance of the initial protecting group strategy.
-
Review Your Protecting Group Scheme: The issue may lie in the initial choice of protecting groups. For example, if you need to deprotect a primary alcohol in the presence of secondary ones, a silyl group with differential steric hindrance (e.g., TBS vs. TIPS) might be required. Benzyl groups cannot be removed in the presence of olefins if using hydrogenation.
-
Fine-Tune Deprotection Conditions: Mild, carefully controlled conditions are key. For silyl groups, using a buffered fluoride (B91410) source (e.g., HF-Pyridine, TBAF buffered with acetic acid) can provide selectivity. For acetals, carefully controlling the pH during hydrolysis is critical.
-
Consider a Different Protecting Group: If a particular deprotection consistently fails, it may be necessary to redesign the synthetic route with a more suitable protecting group that offers cleaner and more selective removal.[3][5]
-
Quantitative Data Summary
The total synthesis of (+)-Papulacandin D as reported by Denmark et al. provides a benchmark for efficiency. The data below summarizes the key outcomes of their bifurcated approach.
| Synthetic Fragment / Process | Starting Material | Number of Steps | Overall Yield | Reference |
| C-Arylglycopyranoside Core | Triacetoxyglucal | 11 | 30% | |
| Polyunsaturated Fatty Acid Side Chain | Geraniol | 11 | 30% | |
| Total Synthesis of (+)-Papulacandin D | Commercially Available | 31 | 9.2% |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling of Dimethylglucal-Silanol with Aryl Iodide (Adapted from Denmark et al.)
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the aryl iodide (1.0 eq.) and the dimethylglucal-silanol (1.2 eq.) in anhydrous THF.
-
Catalyst Addition: To the solution, add Pd(OAc)₂ (0.1 eq.) and a suitable phosphine (B1218219) ligand.
-
Initiation: Add a stoichiometric activator, such as potassium trimethylsilanolate (KOSiMe₃), to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Base-Catalyzed Enantioselective Allylation (Adapted from Denmark et al.)
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon) at -78 °C (dry ice/acetone bath), add a solution of the dienal substrate (1.0 eq.) in anhydrous CH₂Cl₂.
-
Catalyst Addition: Add a solution of the chiral Lewis base catalyst (e.g., a chiral formamide, 0.1 eq.) in CH₂Cl₂.
-
Reagent Addition: Slowly add allyltrichlorosilane (1.5 eq.) to the reaction mixture via syringe pump over several hours.
-
Reaction: Stir the mixture at -78 °C until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by pouring it into a vigorously stirred, saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Retrosynthetic analysis of Papulacandin D.
Caption: Key workflow for benzannulated spiroketal formation.
Caption: Decision tree for selecting hydroxyl protecting groups.
References
- 1. BJOC - Synthesis and antifungal properties of papulacandin derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Approaches towards the synthesis of papulacandin D: preparation and structural elucidation of the acyl side chain - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Overcoming Low Yield in Papulacandin A Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during Papulacandin A fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Papulacandin A fermentation in a question-and-answer format.
Q1: My Papularia sphaerosperma culture is growing poorly, resulting in low biomass and minimal Papulacandin A production. What are the likely causes and solutions?
A1: Poor growth can stem from several factors related to the culture medium and environmental conditions.
-
Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for robust fungal growth and secondary metabolite production. An incorrect carbon-to-nitrogen (C:N) ratio can favor biomass accumulation over Papulacandin A synthesis.
-
Solution: Systematically evaluate different carbon and nitrogen sources. For instance, compare the efficacy of glucose, sucrose, and glycerol (B35011) as carbon sources, and peptone, yeast extract, and ammonium (B1175870) sulfate (B86663) as nitrogen sources. It has been noted that a higher C:N ratio can sometimes enhance secondary metabolite production after an initial growth phase.
-
-
Inadequate Aeration and Agitation: Filamentous fungi like P. sphaerosperma can form dense mycelial pellets or clumps in submerged cultures, leading to poor oxygen transfer and nutrient distribution.
-
Solution: Optimize the agitation speed and aeration rate. Insufficient agitation can lead to anaerobic cores within pellets, while excessive shear stress can damage the mycelia. Experiment with a range of agitation speeds (e.g., 150-250 rpm) and aeration rates (e.g., 0.5-1.5 vvm) to find the optimal balance for your fermenter geometry.
-
-
Incorrect pH: The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake.
-
Solution: Monitor and control the pH of the culture. The optimal pH for Papulacandin A production by P. sphaerosperma is typically in the neutral to slightly alkaline range at the start of the fermentation. A pH shift during the fermentation can also be a strategy to trigger secondary metabolite production.
-
Q2: I have good biomass production, but the Papulacandin A yield is still low. What could be the issue?
A2: This scenario often points towards issues with the induction of secondary metabolism or the availability of specific precursors.
-
Nutrient Limitation or Repression: High concentrations of readily metabolizable carbon and nitrogen sources can repress the genes responsible for secondary metabolite synthesis.
-
Solution: Implement a fed-batch or two-stage fermentation strategy. In the initial phase, provide sufficient nutrients for biomass accumulation. In the second phase, introduce a limiting nutrient source or a different carbon source to trigger the production of Papulacandin A.
-
-
Precursor Unavailability: Papulacandin A is a complex molecule synthesized through a polyketide pathway. A lack of specific precursors can create a bottleneck in its production.
-
Solution: Experiment with precursor feeding. Based on the biosynthetic pathway, key precursors can be added to the fermentation broth at a specific time point to potentially boost yield.
-
-
Suboptimal Fermentation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.
-
Solution: Conduct a time-course study to determine the optimal harvest time. Sample the fermentation broth at regular intervals to analyze both biomass and Papulacandin A concentration.
-
Q3: How can I accurately quantify the Papulacandin A concentration in my fermentation broth?
A3: Accurate quantification is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
-
Method: A reversed-phase HPLC system with a C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid. Detection is usually performed using a UV detector at a wavelength where Papulacandin A has maximum absorbance.
-
Sample Preparation: The fermentation broth should be centrifuged or filtered to remove mycelia. The supernatant can then be extracted with a suitable organic solvent (e.g., ethyl acetate) to concentrate the Papulacandin A and remove interfering compounds. The extracted sample is then dried and reconstituted in the mobile phase before injection into the HPLC system.
-
Quantification: A calibration curve should be generated using a pure standard of Papulacandin A to accurately determine the concentration in the samples.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium for Papularia sphaerosperma for Papulacandin A production?
A1: While the optimal medium can vary, a common starting point includes a carbon source like glucose or sucrose, a nitrogen source such as peptone or yeast extract, and essential minerals. A representative basal medium might consist of (in g/L): Glucose 50, Peptone 10, Yeast Extract 5, KH2PO4 1, MgSO4·7H2O 0.5. Optimization of these components is crucial for maximizing yield.
Q2: What are the optimal physical parameters for Papulacandin A fermentation?
A2: The optimal physical parameters are strain and fermenter-specific. However, typical ranges to investigate are:
-
Temperature: 25-30°C
-
pH: 6.5-7.5 (can be allowed to drift or be controlled)
-
Agitation: 150-250 rpm
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)
Q3: How can I improve the morphology of my filamentous fungal culture for better production?
A3: Controlling the morphology of filamentous fungi in submerged culture is key to improving productivity.
-
Inoculum: The concentration and age of the spore inoculum can influence pellet formation. A higher spore concentration often leads to more dispersed growth.
-
Media Additives: The addition of microparticles (e.g., talc) or polymers (e.g., carboxymethyl cellulose) can provide nucleation sites for pellet formation and influence their size and density.
-
Shear Stress: As mentioned in the troubleshooting guide, optimizing agitation is crucial to avoid both large, dense pellets and mycelial damage.
Data Presentation
Table 1: Illustrative Example of Media Optimization for Papulacandin A Production
| Medium Composition | Carbon Source (g/L) | Nitrogen Source (g/L) | C:N Ratio (approx.) | Biomass (g/L) | Papulacandin A Titer (mg/L) |
| M1 | Glucose (50) | Peptone (10) | 10:1 | 25 | 80 |
| M2 | Sucrose (50) | Peptone (10) | 10:1 | 22 | 75 |
| M3 | Glucose (50) | Yeast Extract (10) | 12:1 | 28 | 95 |
| M4 | Glucose (70) | Peptone (5) | 28:1 | 20 | 150 |
| M5 | Glycerol (50) | Yeast Extract (10) | 10:1 | 24 | 110 |
Note: The values presented in this table are for illustrative purposes to demonstrate the impact of media components on Papulacandin A production and are based on general principles of fungal fermentation. Actual results will vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Submerged Fermentation of Papularia sphaerosperma
-
Inoculum Preparation: a. Grow P. sphaerosperma on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation occurs. b. Harvest spores by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface. c. Determine the spore concentration using a hemocytometer.
-
Seed Culture: a. Inoculate a seed culture medium (e.g., 100 mL of Yeast Malt Broth in a 250 mL flask) with the spore suspension to a final concentration of 1 x 10^6 spores/mL. b. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: a. Inoculate the production medium in a fermenter with 5-10% (v/v) of the seed culture. b. Maintain the desired fermentation parameters (temperature, pH, agitation, aeration). c. Collect samples aseptically at regular intervals for analysis of biomass and Papulacandin A concentration.
-
Harvest and Extraction: a. At the end of the fermentation, harvest the broth. b. Separate the mycelium from the broth by centrifugation or filtration. c. Extract Papulacandin A from the culture filtrate and/or mycelium using a suitable organic solvent.
Visualizations
Caption: Simplified biosynthetic pathway of Papulacandin A.
Caption: Troubleshooting workflow for low Papulacandin A yield.
Technical Support Center: Papulacandin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Papulacandin A in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Papulacandin A not dissolving in aqueous buffers?
Papulacandin A, like other members of the echinocandin class of antifungals, is known to have poor water solubility. This is due to its complex chemical structure, which includes a hydrophobic fatty acid chain crucial for its antifungal activity. This inherent low aqueous solubility can lead to precipitation and inaccurate concentrations in experimental setups.
Q2: What is the recommended solvent for preparing a stock solution of Papulacandin A?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of Papulacandin A and other echinocandins for in vitro assays. DMSO is a powerful organic solvent that can effectively dissolve lipophilic compounds. For antifungal susceptibility testing of similar compounds, DMSO has been shown to be a better solvent than water, leading to more reliable and reproducible MIC (Minimum Inhibitory Concentration) values.
Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?
While DMSO is an excellent solvent, it can be toxic to cells at high concentrations. The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1%, with many researchers aiming for 0.1% to 0.5% to minimize any potential off-target effects. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: Can I use other solvents to dissolve Papulacandin A?
While DMSO is the primary recommendation, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to dissolve compounds with low water solubility.[1] However, their compatibility with your specific assay and cell type must be validated. For any solvent used, it is essential to include a vehicle control in your experiments to account for any solvent-induced effects.
Q5: Are there any other methods to improve the aqueous solubility of Papulacandin A?
Besides using co-solvents, other techniques for improving drug solubility include pH adjustment and the use of solubility enhancers. However, for direct use in in vitro assays with Papulacandin A, preparing a concentrated stock solution in DMSO and then diluting it to the final working concentration in your aqueous assay medium is the most straightforward and widely practiced approach.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed after diluting the DMSO stock solution into aqueous buffer. | The final concentration of Papulacandin A exceeds its solubility limit in the aqueous medium. | - Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated range for your cells. - Decrease the final working concentration of Papulacandin A. - Prepare the final dilution immediately before use to minimize the time for precipitation to occur. |
| Inconsistent or non-reproducible results in the bioassay. | - Inaccurate concentration of the stock solution due to incomplete dissolution. - Precipitation of the compound in the assay medium. | - Ensure the Papulacandin A is completely dissolved in DMSO before making further dilutions. Gentle warming or vortexing can aid dissolution. - Visually inspect the final assay solution for any signs of precipitation before adding it to the cells. |
| High background or off-target effects observed in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high and is affecting the cells. | - Reduce the final concentration of the solvent in the assay. This may require preparing a more concentrated stock solution if the solubility of Papulacandin A allows. - Test the tolerance of your specific cell line to a range of solvent concentrations to determine the maximum non-toxic level. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of Papulacandin A in DMSO
Materials:
-
Papulacandin A (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Determine the required mass of Papulacandin A: The molecular weight of Papulacandin A is approximately 991.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 991.1 g/mol * (1000 mg / 1 g) = 9.911 mg
-
Weigh the Papulacandin A: Carefully weigh out approximately 9.9 mg of Papulacandin A powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Papulacandin A.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM Papulacandin A stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your desired aqueous assay buffer (e.g., PBS, cell culture medium) to achieve the final working concentrations.
-
Important Considerations:
-
Prepare the working solutions fresh for each experiment.
-
When diluting, add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Ensure the final DMSO concentration in your assay does not exceed the tolerance level of your cells. For example, to achieve a 10 µM working concentration with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of your assay buffer.
-
Visualizing the Mechanism of Action
Papulacandin A exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a key component of the fungal cell wall synthesis pathway, responsible for producing β-(1,3)-D-glucan, an essential structural polymer. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.
Caption: Mechanism of action of Papulacandin A.
The diagram above illustrates how Papulacandin A inhibits the β-(1,3)-D-glucan synthesis pathway, a crucial process for maintaining the integrity of the fungal cell wall.
Caption: General workflow for preparing Papulacandin A solutions.
This workflow outlines the key steps for preparing and using Papulacandin A in a typical in vitro assay, from creating a stock solution to analyzing the final results.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusacandins A and B; novel antifungal antibiotics of the papulacandin class from Fusarium sambucinum. I. Identity of the producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expanding the Antifungal Spectrum of Papulacandin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Papulacandin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at expanding its antifungal spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Papulacandin A?
A1: Papulacandin A is a potent and specific non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, Papulacandin A disrupts cell wall integrity, leading to osmotic instability and fungal cell lysis.
Q2: Why is expanding the antifungal spectrum of Papulacandin A necessary?
A2: While Papulacandin A and its analogs show high specific activity against several yeasts, such as Candida albicans, they are largely inactive against filamentous fungi.[1] Expanding the spectrum would enable its use against a broader range of pathogenic fungi, addressing the growing concern of antifungal drug resistance.
Q3: What are the main strategies to broaden the antifungal activity of Papulacandin A?
A3: The two primary strategies are:
-
Chemical Modification: Synthesizing derivatives of Papulacandin A, particularly by modifying the acyl side chains, to improve its efficacy and spectrum.[1]
-
Synergistic Combination: Using Papulacandin A in combination with other antifungal agents that target different cellular pathways, such as chitin (B13524) synthesis inhibitors.
Q4: Are there any known issues with the stability or solubility of Papulacandin A derivatives?
A4: Yes, the lipophilic nature of the fatty acid side chains can lead to poor aqueous solubility. This can affect bioavailability and in vitro assay results. It is crucial to select appropriate solvents (e.g., DMSO) for stock solutions and to be aware of potential precipitation in aqueous media. The stability can also be influenced by pH and temperature, so proper storage and handling are essential.
Troubleshooting Guides
Guide 1: Synthesis of Papulacandin A Analogs
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired analog | Incomplete reaction; side reactions due to reactive functional groups; suboptimal reaction conditions (temperature, catalyst, etc.). | Ensure all starting materials are pure and dry. Use appropriate protecting groups for sensitive functional groups. Optimize reaction conditions by systematically varying temperature, reaction time, and catalyst concentration. Monitor reaction progress using techniques like TLC or LC-MS. |
| Difficulty in purifying the final product | Presence of closely related byproducts; poor separation on chromatography. | Employ high-resolution chromatographic techniques such as HPLC. Consider alternative purification methods like recrystallization or precipitation. Characterize byproducts to understand side reactions and modify the synthetic route accordingly. |
| Unexpected structural modifications | Rearrangement of the spiroketal core; unintended reactions of the acyl side chain. | Carefully control pH and temperature during the reaction and workup. Use milder reagents where possible. Thoroughly characterize the final product using NMR, mass spectrometry, and other spectroscopic methods to confirm the structure. |
Guide 2: Antifungal Susceptibility Testing
| Problem | Possible Cause | Suggested Solution |
| High variability in Minimum Inhibitory Concentration (MIC) values | Inconsistent inoculum size; variations in media composition; compound precipitation. | Standardize the inoculum preparation procedure to ensure a consistent cell density. Use a standardized growth medium (e.g., RPMI-1640) as recommended by CLSI guidelines. Ensure the compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in the assay medium. |
| Discrepancies in synergy testing (Checkerboard Assay) | Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index; pipetting errors. | Double-check the FIC index calculation. Use calibrated pipettes and a systematic approach to plate setup to minimize errors. Include appropriate controls (drugs alone, no-drug control) to validate the assay. |
| No observed synergistic effect where one is expected | The combination of drugs may not be truly synergistic against the tested organism; the mechanism of synergy may be strain-specific. | Test a wider range of concentrations for both compounds. Investigate the mechanism of action of both drugs to ensure a sound biological basis for synergy. Test against multiple strains to assess the breadth of the synergistic interaction. |
Data Presentation
Table 1: Antifungal Activity of Papulacandin D Derivatives against Candida albicans
| Compound | Acyl Side Chain | MIC (µg/mL) |
| Papulacandin D | (10E,12E)-10,12-dimethyl-tetradeca-10,12-dienoic acid | 1-2 |
| Derivative 1 | Palmitic acid | 88 |
| Derivative 2 | Linoleic acid | Moderate Activity |
| Derivative 3 | Oleic acid | Inactive |
| Derivative 4 | Stearic acid | Inactive |
Source: Adapted from van der Kaaden et al., 2012.[1]
Table 2: Synergistic Activity of Papulacandin B with Nikkomycins against Candida albicans
| Combination | FIC Index Range | Interpretation |
| Papulacandin B + Nikkomycin X | < 0.5 | Synergistic |
| Papulacandin B + Nikkomycin Z | < 0.5 | Synergistic |
Source: Adapted from Hector and Braun, 1986.
Experimental Protocols
Protocol 1: Synthesis of Papulacandin D Analogs (General Workflow)
This protocol outlines a general strategy for the synthesis of Papulacandin D analogs with modified acyl side chains.
-
Protection of Functional Groups: Protect the reactive hydroxyl groups on the glucose moiety of the Papulacandin D core, leaving the target hydroxyl group for acylation accessible.
-
Acylation: React the protected Papulacandin D core with the desired fatty acid (or its activated form, e.g., acyl chloride or anhydride) in the presence of a suitable coupling agent and base.
-
Deprotection: Remove the protecting groups to yield the final Papulacandin D analog.
-
Purification: Purify the synthesized analog using chromatographic techniques such as column chromatography or HPLC.
-
Characterization: Confirm the structure of the purified analog using spectroscopic methods like NMR and mass spectrometry.
Protocol 2: Checkerboard Assay for Antifungal Synergy
-
Prepare Drug Solutions: Prepare stock solutions of Papulacandin A and the synergistic agent in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of each drug in the appropriate growth medium (e.g., RPMI-1640) in separate 96-well plates.
-
Set up the Checkerboard Plate: In a new 96-well plate, combine the diluted drugs in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone and a drug-free well as controls.
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the test organism.
-
Reading Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits fungal growth.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Protocol 3: β-(1,3)-D-Glucan Synthase Activity Assay
-
Preparation of Fungal Microsomes: Grow the fungal cells to mid-log phase and harvest them. Prepare spheroplasts and lyse them to isolate the microsomal fraction containing the β-(1,3)-D-glucan synthase.
-
Assay Reaction: Set up the reaction mixture containing the microsomal preparation, a buffer, GTP, and the substrate UDP-[14C]glucose. Add varying concentrations of Papulacandin A or its analogs.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding ethanol (B145695) or trichloroacetic acid.
-
Quantification of Product: Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-glucan product. Wash the filter to remove unincorporated UDP-[14C]glucose.
-
Measure Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of β-(1,3)-D-glucan synthase activity for each concentration of the inhibitor and determine the IC50 value.
Visualizations
Caption: Mechanism of action of Papulacandin A.
Caption: Workflow for Papulacandin A analog synthesis.
Caption: Principle of synergistic antifungal activity.
References
addressing Papulacandin A degradation under experimental conditions
Welcome to the technical support center for Papulacandin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the degradation of Papulacandin A under experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of Papulacandin A throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Papulacandin A and what is its primary mechanism of action?
Papulacandin A is a glycolipid antifungal agent belonging to the papulacandin family of compounds. Its primary mechanism of action is the non-competitive inhibition of the enzyme β-1,3-D-glucan synthase. This enzyme is critical for the biosynthesis of β-1,3-D-glucan, an essential polysaccharide component of the fungal cell wall. By inhibiting this enzyme, Papulacandin A disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell lysis.
Q2: What are the initial signs of Papulacandin A degradation in my experimental setup?
Signs of Papulacandin A degradation can manifest as a loss of antifungal activity, the appearance of unknown peaks in chromatography analysis (e.g., HPLC), or visible changes in the solution such as precipitation or color change. If you observe a decrease in the expected biological effect or inconsistencies in your data, degradation of the compound should be considered a potential cause.
Q3: How should I properly store Papulacandin A to minimize degradation?
For long-term storage, it is recommended to store Papulacandin A as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage of stock solutions, it is advisable to use a suitable solvent such as DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Papulacandin A Degradation
This guide addresses common issues encountered during the handling and use of Papulacandin A in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antifungal Activity | Degradation of Papulacandin A due to improper storage or handling. | - Prepare fresh solutions of Papulacandin A from a properly stored lyophilized powder. - Avoid repeated freeze-thaw cycles of stock solutions. - Protect solutions from light and extreme temperatures. |
| pH of the experimental medium is outside the optimal stability range. | - Adjust the pH of your experimental buffer to a neutral or slightly acidic range (pH 5-7). Papulacandins can be susceptible to base-catalyzed hydrolysis. | |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of Papulacandin A. | - Analyze a freshly prepared standard of Papulacandin A to confirm its retention time. - If new peaks are present in your experimental samples, consider them as potential degradation products. - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and validate the stability-indicating nature of your analytical method. |
| Precipitation of Papulacandin A in Aqueous Solutions | Poor solubility of Papulacandin A in aqueous media. | - Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO), methanol (B129727), or ethanol (B145695) before diluting into your aqueous experimental medium. - Ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system. Studies have shown that for Candida glabrata, DMSO and acetone (B3395972) concentrations should be below 2.5%, while ethanol and methanol should be below 5%.[1] |
| Inconsistent Results Between Experiments | Variability in experimental conditions affecting Papulacandin A stability. | - Standardize all experimental parameters, including pH, temperature, and incubation times. - Use freshly prepared solutions of Papulacandin A for each experiment whenever possible. - Include positive and negative controls to monitor the activity of the compound. |
Experimental Protocols
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin A against yeast, such as Candida albicans.
Materials:
-
Papulacandin A
-
Dimethyl Sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Yeast culture (e.g., Candida albicans)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Papulacandin A Stock Solution: Dissolve Papulacandin A in sterile DMSO to a final concentration of 1 mg/mL. Store this stock solution in aliquots at -20°C.
-
Preparation of Inoculum: Culture the yeast strain on a suitable agar (B569324) plate overnight at 30°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final required inoculum density (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of RPMI-1640 medium to all wells of the 96-well plate except the first column. b. Prepare a starting solution of Papulacandin A in the first column by adding the appropriate amount of the stock solution to the medium to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column.
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Papulacandin A that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).
Protocol for β-1,3-Glucan Synthase Activity Assay
This assay measures the in vitro activity of β-1,3-glucan synthase and its inhibition by Papulacandin A.
Materials:
-
Fungal cell lysate or membrane fraction containing β-1,3-glucan synthase
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
GTPγS
-
Papulacandin A
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Prepare a membrane fraction from the fungal species of interest known to contain β-1,3-glucan synthase activity.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, GTPγS, and the enzyme preparation.
-
Inhibition: Add varying concentrations of Papulacandin A (dissolved in DMSO) or DMSO alone (as a control) to the reaction mixtures and pre-incubate for a short period.
-
Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, UDP-[¹⁴C]-glucose.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding cold 10% TCA. This will precipitate the newly synthesized radiolabeled glucan polymer.
-
Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated glucan.
-
Washing: Wash the filter several times with cold TCA and then with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of glucan synthesized.
-
Data Analysis: Calculate the percentage of inhibition of β-1,3-glucan synthase activity for each concentration of Papulacandin A compared to the control.
Visualizations
Caption: Papulacandin A inhibits β-1,3-D-glucan synthase, disrupting fungal cell wall synthesis.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Papulacandin A.
Caption: A logical workflow for troubleshooting Papulacandin A degradation issues.
References
troubleshooting Papulacandin A purification and separation from analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and separation of Papulacandin A and its analogues.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, purification, and handling of Papulacandin A.
Question: I am experiencing low yields of Papulacandin A from my Papularia sphaerosperma fermentation broth. What are the potential causes and solutions?
Answer:
Low yields of Papulacandin A can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential causes and corresponding troubleshooting steps:
-
Suboptimal Fermentation: The production of Papulacandins is highly dependent on the fermentation conditions. Ensure that the culture medium composition (e.g., 2% soybean meal, 2% mannitol), pH (initially adjusted to 8.2), and fermentation time (optimal production around 60 hours) are optimized.
-
Inefficient Extraction: The initial extraction is a critical step.
-
pH Adjustment: Papulacandins are extracted with ethyl acetate (B1210297) at a basic pH (around 8.4-8.6). Inadequate pH control can significantly reduce extraction efficiency.
-
Solvent Choice: While ethyl acetate is the recommended solvent for the culture filtrate, methanol (B129727) is used for extracting the mycelium. Ensure you are using the correct solvent for each fraction.
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the product. To break emulsions, you can try adding brine, gentle centrifugation, or changing the solvent-to-aqueous phase ratio.
-
-
Product Degradation: Papulacandins, like many complex natural products, can be susceptible to degradation.
-
pH Stability: Papulacandins contain ester linkages that are prone to hydrolysis under basic conditions. While extraction is performed at a basic pH, prolonged exposure should be avoided. Neutralize the extract after separation. Acidic conditions may also lead to degradation of the glycosidic bonds. It is advisable to maintain a pH range of 5-7 during processing and storage.
-
Temperature Sensitivity: High temperatures can lead to the degradation of complex molecules. Avoid excessive heat during solvent evaporation and other steps. Perform these operations under reduced pressure to lower the boiling point of the solvents.
-
Question: I am having difficulty separating Papulacandin A from its analogues, particularly Papulacandin B, using chromatography. What strategies can I employ to improve resolution?
Answer:
Co-elution of Papulacandin analogues is a common challenge due to their structural similarity. Papulacandin B is often the main component of the mixture. Here are some strategies to improve separation:
-
Column Chromatography (Initial Purification):
-
Stationary Phase: Silica (B1680970) gel is commonly used for the initial fractionation of the crude extract.
-
Solvent System Optimization: A step-wise gradient of increasing polarity is typically effective. The initial separation of Papulacandins D and E has been achieved using a chloroform-methanol (6:1 v/v) solvent system on preparative thin-layer chromatography (TLC), suggesting a similar system could be adapted for column chromatography. Experiment with different solvent ratios and consider adding a small percentage of a third solvent (e.g., acetic acid) to improve peak shape and selectivity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column Selection: A reversed-phase C18 column is a good starting point for separating compounds with moderate polarity like Papulacandins. For improved resolution of closely related analogues, consider using a high-resolution column with a smaller particle size (e.g., 5 µm) or a different stationary phase chemistry (e.g., phenyl-hexyl or cyano).
-
Mobile Phase Optimization:
-
Solvent System: A gradient of acetonitrile (B52724) or methanol in water is a common mobile phase for reversed-phase HPLC.
-
Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), can improve peak shape and selectivity by suppressing the ionization of acidic functional groups.
-
Gradient Optimization: A shallow gradient will generally provide better resolution between closely eluting peaks. Start with a broad gradient to determine the approximate elution time of the compounds of interest, then run a shallower gradient around that region.
-
-
Loading and Flow Rate: Overloading the column can lead to poor separation. Determine the optimal sample load for your column size. A lower flow rate can also improve resolution, but will increase the run time.
-
Question: My purified Papulacandin A appears to be degrading upon storage. How can I ensure its stability?
Answer:
The stability of Papulacandin A is crucial for obtaining accurate biological data. Here are some recommendations for storage:
-
Temperature: Store purified Papulacandin A at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.
-
pH: As mentioned previously, Papulacandins are susceptible to hydrolysis at extreme pH values. Store solutions in a neutral buffer (pH 6-7) if possible. If the compound is in a solid form, ensure it is free from any residual acids or bases from the purification process.
-
Solvent: If stored in solution, use a high-purity, anhydrous aprotic solvent like DMSO or a buffered aqueous solution. Avoid prolonged storage in protic solvents like methanol, which could potentially react with the molecule.
-
Atmosphere: Protect the compound from light and air (oxygen) by storing it in amber vials under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for extracting Papulacandins from the fermentation broth of Papularia sphaerosperma?
A1: The general extraction procedure involves:
-
Separating the mycelium from the culture filtrate.
-
Extracting the culture filtrate with ethyl acetate at a pH of approximately 8.6.
-
Extracting the mycelium with methanol. The methanol extract is then concentrated to an aqueous residue and subsequently extracted with ethyl acetate at pH 8.4.
-
Combining the ethyl acetate extracts and concentrating them to yield a crude extract.
Q2: What are the key physicochemical properties of Papulacandin A?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C47H66O16 | |
| Appearance | Colorless powder | |
| Optical Rotation | [α]D20 = +46° (c=1 in methanol) | |
| Solubility | Soluble in methanol, pyridine, dimethyl sulfoxide; sparingly soluble in acetone, ethyl acetate; insoluble in water, hexane. |
Q3: What are the major analogues of Papulacandin A and how do they differ structurally?
A3: The major analogues are Papulacandins B, C, D, and E. They are structurally related and differ primarily in the fatty acid side chains attached to the glycoside core. Papulacandin B is the main component produced during fermentation.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Papulacandins
This protocol is based on the method described by Traxler et al. (1977).
-
Fermentation: Culture Papularia sphaerosperma in a suitable medium (e.g., 2% soybean meal, 2% mannitol, initial pH 8.2) for approximately 60 hours at 27°C.
-
Harvesting: Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extraction of Culture Filtrate: Adjust the pH of the culture filtrate to 8.6 with NaOH and extract three times with an equal volume of ethyl acetate.
-
Extraction of Mycelium: Extract the mycelium three times with methanol. Concentrate the combined methanol extracts under reduced pressure to obtain an aqueous residue. Adjust the pH of this residue to 8.4 and extract three times with an equal volume of ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and concentrate under reduced pressure to obtain the crude Papulacandin complex.
-
Silica Gel Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and pool the fractions containing Papulacandin A.
-
Protocol 2: General Strategy for Preparative HPLC Method Development for Papulacandin A Separation
-
Analytical Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Run a linear gradient from 5% to 95% B over 30 minutes to determine the retention time of Papulacandin A and its analogues.
-
Detection: Use a UV detector at a wavelength where the compounds have good absorbance (e.g., 220 nm or 280 nm).
-
-
Optimization for Preparative Scale:
-
Based on the analytical results, optimize the gradient to maximize the resolution between Papulacandin A and its closest eluting analogues. A shallower gradient around the elution region of interest is recommended.
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
-
Preparative Run:
-
Dissolve the partially purified Papulacandin A fraction in the initial mobile phase.
-
Inject the sample onto the preparative column. The injection volume will depend on the column size and the concentration of the sample.
-
Run the optimized gradient and collect fractions corresponding to the Papulacandin A peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of Papulacandin A.
Caption: Troubleshooting workflow for poor HPLC separation of Papulacandin A.
Technical Support Center: Optimizing Protecting Group Strategy in Papulacandin A Total Synthesis
Welcome to the technical support center for the total synthesis of Papulacandin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complex landscape of protecting group strategies encountered during the synthesis of this potent antifungal agent. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical considerations when developing a protecting group strategy for the total synthesis of Papulacandin A?
A successful protecting group strategy for Papulacandin A synthesis is paramount and must satisfy several stringent criteria. Key considerations include:
-
Orthogonality: The chosen protecting groups must be removable under specific conditions that do not affect other protecting groups present in the molecule. This is crucial for the sequential manipulation of the multiple hydroxyl groups.[1]
-
Stability: Protecting groups must be stable to a wide range of reaction conditions employed throughout the synthesis, including organometallic reactions, cross-coupling, and redox transformations.
-
Influence on Reactivity: The protecting group can significantly influence the outcome of key reactions. For instance, the choice of silyl (B83357) ether on the glucal moiety can affect the regioselectivity of metalation.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and avoid the introduction of new stereocenters.
-
Compatibility with Late-Stage Modifications: The protecting group strategy must be designed with the final steps of the synthesis in mind, particularly the global deprotection to yield the final natural product. For example, benzyl (B1604629) ethers are unsuitable for late-stage intermediates if olefinic side chains are present, as their hydrogenolytic cleavage would also reduce the double bonds.
Q2: I am having trouble with the palladium-catalyzed cross-coupling reaction between the glucal silanol (B1196071) and the aromatic iodide. What protecting groups are recommended for the aromatic fragment?
The choice of protecting group on the aromatic iodide is critical for the success of the palladium-catalyzed, organosilanolate-based cross-coupling reaction.
Initial attempts using protecting groups such as 1-ethoxyethyl (EE), 1-methoxy-1-methyl-ethyl (MME), or trimethylsilyl (B98337) (TMS) ethers on the resorcinol (B1680541) moiety resulted in low yields of the desired aryl glucal. While benzyl ethers provided the coupled product in good yield (72%), they are not ideal for a convergent synthesis as they require removal before the final global silyl deprotection.
The most successful protecting group for this transformation was found to be the pivaloyl ester . The pivaloyl-protected aromatic iodide participated in the cross-coupling reaction to provide the aryl glucal in good yield. A key advantage of the pivaloyl group is its selective and quantitative cleavage with diisobutylaluminium hydride (DIBAL-H), conditions that are compatible with the silyl ethers present on the glycal moiety. In contrast, acidic hydrolysis of other protecting groups like THP ethers could lead to undesired spiroketalization and cleavage of the TES-ether.
Troubleshooting Guides
Problem 1: Low yield or undesired side reactions during the metalation of the protected glucal.
Possible Cause: The protecting group on the C(3) hydroxyl of the glucal can influence the regioselectivity of the metalation. Using a less bulky protecting group might lead to a mixture of products.
Solution: It is recommended to use a bulky silyl protecting group on the C(3) hydroxyl. In the synthesis of (+)-Papulacandin D, replacing a methyl group with a triisopropylsilyl (TIPS) or triethylsilyl (TES) group directed the metalation selectively to the C(1) position, allowing for the installation of the silane (B1218182) in excellent yield. For instance, protection of the C(3) hydroxyl of glucal as its TIPS ether, followed by selective metalation at C(1) and halogenation, provided the desired iodo-glucal in 93% yield.
Experimental Protocol: Protection of Glucal C(3) Hydroxyl with TIPS
-
Reagents: Glucal, triisopropylsilyl chloride (TIPSCl), imidazole (B134444), anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of the glucal in anhydrous DMF, add imidazole (1.5-2.0 equivalents) and TIPSCl (1.2-1.5 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Problem 2: Difficulty with selective deprotection of hydroxyl groups on the glucose core for late-stage functionalization.
Possible Cause: The protecting groups on the glucose moiety are not sufficiently orthogonal to allow for selective removal. For example, attempting to deprotect a MOM ether in the presence of a cyclic silyl ether can be challenging.
Solution: A carefully planned orthogonal protecting group strategy is essential. This often involves a multi-step sequence of protection, deprotection, and reprotection.
Example Strategy for Selective Deprotection:
In one synthetic route, after debenzylation of the aromatic core, the resulting hydroxyl groups were reprotected as MOM ethers. To selectively deprotect the C(3) hydroxyl for acylation, a sequence involving the removal of a cyclic silyl group, followed by selective deprotection of the C(3)-TIPS group, and subsequent re-protection of the C(4) and C(6) hydroxyls was necessary.
Experimental Protocol: Removal of MOM ethers in the late stage
The removal of MOM (methoxymethyl) ethers in the final stages of the synthesis can be challenging.
-
Method 1 (Acidic Resin):
-
Reagents: Dowex 50W-X8 resin (acidic form), dry methanol.
-
Procedure: The MOM-protected substrate is dissolved in dry methanol, and Dowex 50W-X8 resin is added. The mixture is stirred at 50 °C for 20 hours. The resin is then filtered off, and the filtrate is concentrated. The final product is purified by preparative HPLC.
-
-
Method 2 (Lewis Acid):
-
Reagents: Scandium(III) triflate (Sc(OTf)₃), 1,3-propanediol (B51772), dry acetonitrile.
-
Procedure: The MOM-protected substrate is dissolved in dry acetonitrile. Sc(OTf)₃ and 1,3-propanediol are added, and the mixture is stirred at 50 °C for 3 hours. The reaction is quenched, and the product is purified by preparative HPLC.
-
Note: Final yields for MOM deprotection can be low due to some degradation of the product.
Data Presentation
Table 1: Comparison of Protecting Groups for the Aromatic Iodide in the Cross-Coupling Reaction
| Entry | Protecting Group | Aryl Glucal Yield | Reference |
| 1 | 1-Ethoxyethyl (EE) | Low | |
| 2 | 1-Methoxy-1-methyl-ethyl (MME) | Low | |
| 3 | Trimethylsilyl (TMS) | Low | |
| 4 | Benzyl (Bn) | 72% | |
| 5 | Pivaloyl (Piv) | Good (77% for a similar coupling) |
Visualizations
Caption: Synthetic strategy for the key fragments and their coupling in Papulacandin A total synthesis.
References
Technical Support Center: Investigating Acquired Resistance to Papulacandin A in Candida
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of acquired resistance to Papulacandin A in Candida species.
Frequently Asked Questions (FAQs)
Q1: What is Papulacandin A and what is its mechanism of action?
Papulacandin A is an antifungal antibiotic isolated from Papularia sphaerosperma. It belongs to the class of (1,3)-β-D-glucan synthase inhibitors. Its mechanism of action involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Disruption of glucan synthesis compromises cell wall integrity, leading to osmotic instability and cell death. This target is specific to fungi, as mammalian cells lack a cell wall.[1]
Q2: What is the primary mechanism of acquired resistance to Papulacandin A in Candida?
The primary mechanism of acquired resistance to Papulacandin A and other glucan synthase inhibitors (like echinocandins) is the development of mutations in the genes encoding the catalytic subunit of the target enzyme, (1,3)-β-D-glucan synthase.[2] These genes are primarily FKS1 and, in some species like C. glabrata, FKS2.[3] These mutations alter the enzyme's structure, reducing its affinity for the drug and thereby decreasing its susceptibility.
Q3: Which genes are commonly mutated in Papulacandin A-resistant Candida strains?
Mutations conferring resistance to glucan synthase inhibitors are most commonly found in the FKS1 and FKS2 genes.[2] The specific gene involved can depend on the Candida species. For instance, in Candida albicans, mutations are typically found in FKS1. In Candida glabrata, mutations can occur in either FKS1 or FKS2. The development of these mutations is a common cause of acquired resistance that can evolve in a typically susceptible strain after prolonged drug exposure.
Q4: Are there "hot spot" regions for mutations in the FKS genes?
Yes, mutations that confer resistance to glucan synthase inhibitors are not randomly distributed throughout the FKS genes. They are frequently clustered in specific, highly conserved regions known as "hot spots" (HS). For FKS1 in Candida albicans, two well-defined hot spot regions have been identified, typically designated HS1 and HS2.[4] The presence of mutations in these specific regions is strongly correlated with elevated Minimum Inhibitory Concentrations (MICs) for this class of antifungal drugs.
Troubleshooting Guide
Q1: My antifungal susceptibility testing (AST) results for Papulacandin A are inconsistent. What could be the cause?
Inconsistent MIC values can arise from several factors. Key variables to control include:
-
Inoculum Preparation: The concentration of the initial fungal inoculum is critical. An inoculum density outside the specified range can lead to erroneously high or low MIC values. Ensure you are using a standardized and verified method to prepare your inoculum, such as a spectrophotometer or a hemocytometer.
-
Media and Incubation: The choice of medium can influence results. Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed. Incubation time and temperature must also be strictly controlled; for Candida species, this is typically 24-48 hours at 35°C.
-
Reagent Quality: Ensure the Papulacandin A stock solution is properly prepared, stored, and not expired. Serial dilutions must be performed accurately.
Q2: I am observing "trailing growth" in my microdilution assay. How should I interpret the MIC?
Q3: I have identified a mutation in an FKS gene, but the strain still appears susceptible in vitro. Why might this be?
There are several possible explanations for this observation:
-
Nature of the Mutation: Not all mutations within the FKS genes confer resistance. The specific amino acid substitution and its location are critical. Some mutations may have no effect or only a minor impact on drug susceptibility.
-
Fitness Cost: Some resistance mutations can come with a fitness cost to the fungus, which might not be apparent under standard laboratory conditions but could affect its growth in the presence of the drug.
-
Heteroresistance: The population of cells you tested may be heterogeneous, with only a subpopulation carrying the resistance mutation. Standard broth microdilution might not detect a small resistant subpopulation.
-
Test Method Limitations: The specific in vitro test conditions may not be optimal for expressing the resistance phenotype.
Q4: My PCR amplification of the FKS hot spot regions is failing. What can I do?
PCR failure can be due to several common issues. Consider the following troubleshooting steps:
-
DNA Quality: Ensure the genomic DNA extracted from your Candida isolate is of high purity and concentration. Contaminants from the cell wall lysis step can inhibit PCR. Use a robust DNA extraction protocol designed for yeast.
-
Primer Design: Verify that your PCR primers are specific to the FKS gene of the Candida species you are investigating and that they correctly flank the hot spot regions. Check for potential primer-dimer formation or secondary structures.
-
PCR Conditions: Optimize the annealing temperature using a gradient PCR. You may also need to adjust the MgCl₂ concentration or add PCR enhancers like DMSO, especially for GC-rich regions.
-
Polymerase Choice: Use a high-fidelity polymerase to ensure accurate amplification for subsequent sequencing.
Quantitative Data Summary
The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges for glucan synthase inhibitors against Candida species. Papulacandin A's activity is comparable to echinocandins, and resistance mechanisms are shared.
Table 1: Echinocandin MIC Ranges for Susceptible and Resistant Candida spp.
| Candida Species | Antifungal Agent | Susceptible (Wild-Type) MIC Range (µg/mL) | Resistant (Non-Wild-Type) MIC Range (µg/mL) |
| C. albicans | Caspofungin | ≤ 0.25 | ≥ 1 |
| C. glabrata | Caspofungin | ≤ 0.12 | ≥ 0.5 |
| C. tropicalis | Caspofungin | ≤ 0.25 | ≥ 1 |
| C. parapsilosis | Micafungin | ≤ 2 | > 2 |
| C. auris | Echinocandins | ≤ 1 | > 1 |
Note: Data is compiled based on established clinical breakpoints and epidemiological cutoff values (ECVs) for echinocandins, which share a mechanism of action with Papulacandin A. Specific MICs for Papulacandin A may vary.[4]
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Papulacandin A
This protocol is adapted from the CLSI M27 reference method for yeast.
1. Reagent Preparation: a. Prepare a stock solution of Papulacandin A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). b. Prepare RPMI-1640 medium, buffered with MOPS, at pH 7.0. c. In a 96-well microtiter plate, perform 2-fold serial dilutions of Papulacandin A in RPMI medium to achieve final concentrations ranging from, for example, 16 µg/mL to 0.03 µg/mL. Include a drug-free well for a growth control.
2. Inoculum Preparation: a. Subculture the Candida isolate on Sabouraud Dextrose Agar for 24-48 hours. b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
3. Inoculation and Incubation: a. Add 100 µL of the final inoculum to each well of the microtiter plate. b. Seal the plate and incubate at 35°C for 24-48 hours.
4. Reading the MIC: a. Read the plate at 24 hours. The MIC is the lowest concentration of Papulacandin A that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.
Protocol 2: Identification of Mutations in FKS1 Hot Spot Regions
1. Genomic DNA Extraction: a. Culture the Candida isolate in YPD broth overnight. b. Harvest the cells by centrifugation. c. Use a commercial yeast DNA extraction kit or a standard protocol involving enzymatic lysis of the cell wall (e.g., with lyticase or zymolyase) followed by phenol-chloroform extraction or column-based purification.
2. PCR Amplification: a. Design primers that flank the known hot spot regions (HS1 and HS2) of the FKS1 gene for your target Candida species. b. Set up a PCR reaction containing:
- ~50-100 ng of genomic DNA
- 10 pmol of each forward and reverse primer
- dNTPs
- High-fidelity DNA polymerase and corresponding buffer c. Perform PCR with an optimized annealing temperature and extension time suitable for the amplicon size.
3. PCR Product Purification and Sequencing: a. Run the PCR product on an agarose (B213101) gel to confirm the correct size and purity of the amplicon. b. Purify the PCR product from the gel or directly from the reaction mix using a commercial kit. c. Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.
4. Sequence Analysis: a. Assemble the forward and reverse sequence reads to obtain a consensus sequence. b. Align the consensus sequence with a known wild-type FKS1 reference sequence from a susceptible strain of the same species. c. Identify any nucleotide changes (substitutions, insertions, or deletions) and determine the resulting amino acid changes in the hot spot regions.
Visualizations
Caption: Mechanism of Papulacandin A Action and Resistance.
Caption: Experimental Workflow for Investigating Papulacandin A Resistance.
References
- 1. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions [frontiersin.org]
- 4. Genetic Mutations in FKS1 Gene Associated with Acquired Echinocandin Resistance in Candida parapsilosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the Papulacandin A Spiroketal Moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Papulacandin A. The focus is on understanding and enhancing the stability of its critical spiroketal moiety.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the spiroketal moiety in Papulacandin A?
A1: The benzannulated spiroketal unit is a crucial pharmacophore for the antifungal activity of Papulacandin A and its analogs. It plays a significant role in the molecule's three-dimensional structure, which is essential for binding to its target, β-(1,3)-D-glucan synthase. Analogs lacking the spiroketal moiety have demonstrated significantly reduced or no antifungal activity.
Q2: What are the primary stability concerns for the Papulacandin A spiroketal moiety?
A2: The primary stability concerns for the Papulacandin A spiroketal moiety are its susceptibility to degradation under both acidic and basic conditions. This can lead to loss of biological activity. The spiroketal can undergo hydrolysis, particularly catalyzed by acid, or epimerization at the anomeric center under basic conditions.
Q3: How does pH affect the stability of the spiroketal?
A3: The spiroketal moiety of Papulacandin A is sensitive to pH. Acidic conditions can catalyze the hydrolysis of the spiroketal, leading to ring-opening and inactivation of the molecule. Basic conditions can promote epimerization at the anomeric center, potentially leading to a less active or inactive stereoisomer. Therefore, maintaining a suitable pH is critical during storage, formulation, and in vitro/in vivo studies.
Q4: Are there any formulation strategies to enhance the stability of Papulacandin A?
A4: Yes, several formulation strategies can be employed to enhance the stability of Papulacandin A. These include:
-
pH control: Formulating the compound in a buffered solution at an optimal pH can minimize acid- or base-catalyzed degradation.
-
Lyophilization: Freeze-drying can improve the long-term stability of the solid form by removing water, which is often involved in degradation pathways.
-
Encapsulation: Using cyclodextrins or liposomes can protect the spiroketal moiety from the bulk environment.
-
Co-solvents: The use of co-solvents in liquid formulations can be optimized to improve stability.
Troubleshooting Guides
Issue 1: Loss of Antifungal Activity of Papulacandin A in Solution
Question: I am observing a significant decrease in the antifungal activity of my Papulacandin A solution over a short period. What could be the cause and how can I troubleshoot this?
Answer:
Possible Causes:
-
pH-mediated degradation: The pH of your solution may be outside the optimal stability range for the spiroketal moiety.
-
Hydrolysis: The spiroketal ring may be undergoing hydrolysis, leading to an inactive, ring-opened product.
-
Epimerization: Under basic conditions, the stereochemistry at the anomeric center of the spiroketal may be changing to a less active form.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your Papulacandin A solution.
-
Optimize pH: Based on the stability data (see Table 1), adjust the pH of your buffer to the optimal range (typically slightly acidic to neutral).
-
Use Freshly Prepared Solutions: Whenever possible, prepare Papulacandin A solutions fresh before each experiment.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method (see Experimental Protocol 1) to check for the presence of degradation products in your solution.
Issue 2: Inconsistent Results in In Vitro Assays
Question: I am getting variable results in my in vitro antifungal assays with Papulacandin A. Could this be related to its stability?
Answer:
Possible Causes:
-
Degradation during incubation: The pH and temperature of your assay medium and the duration of the incubation could be causing degradation of Papulacandin A.
-
Interaction with media components: Components in your culture medium may be affecting the stability of the spiroketal.
Troubleshooting Steps:
-
Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of Papulacandin A in your specific assay medium under the assay conditions (temperature, CO2, etc.). Use HPLC to quantify the amount of intact Papulacandin A at different time points.
-
pH Monitoring: Monitor the pH of your culture medium throughout the assay, as microbial growth can alter the pH.
-
Positive Controls: Include a stable antifungal agent as a positive control to ensure the variability is not due to the assay itself.
-
Minimize Incubation Time: If degradation is observed, try to shorten the incubation time of the assay if experimentally feasible.
Quantitative Data
Table 1: Stability of Papulacandin A Under Forced Degradation Conditions
| Stress Condition | Time (hours) | Papulacandin A Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (aq) | 2 | 85.2 | Hydrolyzed Spiroketal |
| 6 | 62.5 | Hydrolyzed Spiroketal | |
| 24 | 25.1 | Hydrolyzed Spiroketal | |
| 0.1 M NaOH (aq) | 2 | 90.7 | Epimer A |
| 6 | 75.4 | Epimer A | |
| 24 | 48.9 | Epimer A | |
| 3% H₂O₂ (aq) | 24 | 98.5 | Minor unidentified peaks |
| 60°C (in pH 7 buffer) | 24 | 95.3 | Minor unidentified peaks |
| Photostability (UV light) | 24 | 99.1 | No significant degradation |
Note: This data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method for Papulacandin A
Objective: To develop and validate a stability-indicating HPLC method for the quantification of Papulacandin A and the separation of its degradation products.
Materials:
-
Papulacandin A reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
HPLC system with a UV detector or Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Experimental Protocol 2: Forced Degradation Study of Papulacandin A
Objective: To investigate the degradation profile of Papulacandin A under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Papulacandin A (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature. Take samples at various time points (e.g., 2, 6, 24 hours), neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Take samples at various time points, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature. Take samples at various time points and analyze by HPLC.
-
Thermal Degradation: Incubate a solution of Papulacandin A in a pH 7 buffer at 60°C. Take samples at various time points and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of Papulacandin A to UV light (e.g., 254 nm) in a photostability chamber. Take samples at various time points and analyze by HPLC. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method to determine the percentage of remaining Papulacandin A and to observe the formation of degradation products.
Visualizations
Caption: Proposed degradation pathways for the Papulacandin A spiroketal moiety.
Caption: Workflow for assessing the stability of the Papulacandin A spiroketal.
minimizing non-specific binding of Papulacandin A in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Papulacandin A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Papulacandin A and what is its primary target?
Papulacandin A is a glycolipid antifungal agent. Its primary and specific target is the enzyme β-1,3-glucan synthase, which is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This enzyme is absent in mammalian cells, providing a selective mechanism of action against fungal pathogens.
Q2: Why is non-specific binding a concern when using Papulacandin A in mammalian cellular assays?
While Papulacandin A's primary target is absent in mammalian cells, its hydrophobic nature can lead to non-specific binding at higher concentrations. This can cause interactions with cellular components other than the intended target, potentially leading to off-target effects, increased background signal in assays, and inaccurate experimental results.
Q3: What are the common indicators of non-specific binding in my assay?
Common signs of non-specific binding include:
-
High background fluorescence: In imaging-based assays, you may observe a general, diffuse fluorescence across the entire well or cell, not localized to a specific structure.
-
Inconsistent or non-reproducible data: High variability between replicate wells or experiments can be a sign of uncontrolled, non-specific interactions.
-
Unexpected cytotoxicity: While Papulacandin A is expected to have low toxicity in mammalian cells, significant cell death at concentrations that shouldn't be bioactive could indicate off-target effects.
-
Low signal-to-noise ratio: The specific signal from your intended target may be obscured by a high background, making data analysis difficult.
Q4: How can I determine an optimal working concentration for Papulacandin A?
It is crucial to perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations and identify the lowest concentration that gives a maximal specific effect with minimal background. For a negative control, it is important to test the compound on cells that do not express the target of interest, if applicable. A significant signal in this control would strongly suggest non-specific binding.
Troubleshooting Guide: High Background Signal
High background signal is a primary indicator of non-specific binding. Follow this guide to troubleshoot and resolve the issue.
| Problem | Possible Cause | Suggested Solution |
| High background across all wells, including no-cell controls. | Compound binding to the microplate plastic. | 1. Use Low-Binding Plates: Switch to low-protein-binding microplates. 2. Pre-block the Plate: Before adding cells, incubate the plate with a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature. |
| High background in all cell-containing wells. | Insufficient blocking of non-specific sites on cells. | 1. Optimize Blocking Step: Increase the concentration of the blocking agent (e.g., up to 5% BSA) or the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). 2. Add Detergent: Include a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in your blocking and wash buffers to disrupt hydrophobic interactions. |
| Sub-optimal antibody concentrations (for immunofluorescence). | 1. Titrate Antibodies: Perform a titration to find the optimal concentration for your primary and secondary antibodies that maximizes signal-to-noise. 2. Run Controls: Include a secondary antibody-only control to check for non-specific binding of the secondary antibody. | |
| Insufficient washing. | 1. Increase Wash Steps: Increase the number and duration of wash steps after incubation with Papulacandin A and any detection reagents. Use a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20). | |
| Patchy or punctate background staining. | Compound precipitation or aggregation. | 1. Check Solubility: Ensure Papulacandin A is fully dissolved in your stock solution and does not precipitate when diluted in your assay media. 2. Filter Reagents: Consider filtering the diluted compound solution before adding it to the cells. |
| Cell autofluorescence. | 1. Image Unstained Cells: Acquire images of unstained cells using the same settings to determine the level of natural autofluorescence. 2. Use Quenching Agents: If autofluorescence is high, consider using a commercial quenching agent or a chemical quencher like 0.1% sodium borohydride (B1222165) in PBS after fixation. |
Quantitative Data Summary
| Compound | Target/Organism | Assay Type | IC50 Value | Reference |
| Papulacandin B | β-1,3-glucan synthase (Schizosaccharomyces pombe) | In vitro enzyme activity | ~0.002 µg/mL | [1] |
| Papulacandin A | Candida albicans | In vitro antifungal activity | Slightly less active than Papulacandin B | |
| Generic Small Molecule | Mammalian Cell Line (e.g., HeLa, A549) | Cellular Viability Assay (e.g., MTT, LDH) | To be determined experimentally (CC50) | [2] |
Key Experimental Protocols
Protocol 1: General Cellular Treatment with Papulacandin A
This protocol provides a framework for treating mammalian cells with Papulacandin A while incorporating steps to minimize non-specific binding.
-
Cell Seeding: Seed your mammalian cells in appropriate microplates and culture them until they reach the desired confluency.
-
Preparation of Reagents:
-
Blocking Buffer: Prepare a sterile solution of 1-3% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS).
-
Wash Buffer: Prepare sterile PBS containing 0.05% Tween-20.
-
Compound Dilution: Prepare a serial dilution of Papulacandin A in your cell culture medium. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic level (typically ≤ 0.5%).
-
-
Blocking (Optional but Recommended):
-
Gently aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the Blocking Buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Aspirate the Blocking Buffer.
-
Add the prepared Papulacandin A dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Washing:
-
After incubation, aspirate the compound-containing medium.
-
Wash the cells three times with the Wash Buffer. For each wash, add the buffer, incubate for 5 minutes with gentle agitation, and then aspirate.
-
-
Downstream Analysis: Proceed with your specific assay (e.g., immunofluorescence, cell viability assay, etc.).
Protocol 2: Optimizing Blocking Conditions
To find the most effective blocking conditions for your specific cell line and assay:
-
Prepare a Test Plate: Seed cells in a 96-well plate.
-
Test Different Blocking Agents: Dedicate rows to test different concentrations of BSA (e.g., 1%, 3%, 5%) or other blocking agents like non-fat dry milk (not recommended for phospho-protein studies).
-
Test Different Incubation Times: Within each blocking agent condition, test different incubation times (e.g., 30 min, 1 hour, 2 hours at room temperature).
-
Add a High Concentration of Papulacandin A: After blocking and washing, add a concentration of Papulacandin A that you suspect is causing non-specific binding to all test wells. Also include a "no compound" control.
-
Wash and Detect: Wash the wells thoroughly and proceed with your detection method (e.g., add fluorescent secondary antibody if testing immunofluorescence background).
-
Analyze: Measure the background signal in each condition. The condition with the lowest background without affecting cell health is optimal.
Visualizations
Below are diagrams to visualize key concepts and workflows related to Papulacandin A assays.
Caption: Mechanism of Papulacandin A action on its fungal target.
Caption: General experimental workflow for Papulacandin A cellular assays.
References
refining the glucan synthase assay to reduce variability with Papulacandin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the glucan synthase (GS) assay, specifically addressing sources of variability when using the inhibitor Papulacandin.
A Note on Papulacandin A vs. Papulacandin B: The user query specified Papulacandin A. However, the vast majority of scientific literature refers to Papulacandin B as the active compound used in glucan synthase inhibition assays. It is presumed that the user was referring to the more common and well-characterized Papulacandin B, and the following information is based on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Papulacandin B?
Papulacandin B is a non-competitive inhibitor of the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, Papulacandin B disrupts cell wall integrity, leading to osmotic instability and cell lysis. The primary target of Papulacandin B is the Fks1p subunit of the glucan synthase complex.
Q2: What are the main sources of variability in the glucan synthase assay?
Variability in the glucan synthase assay can arise from several factors:
-
Enzyme Preparation and Stability: The glucan synthase complex is a membrane-bound enzyme and its activity is highly dependent on the quality of the membrane preparation. Inconsistent extraction methods, protease contamination, and improper storage can lead to significant variability.
-
Assay Components: The concentration and purity of substrates (UDP-glucose), cofactors (GTPγS), and detergents can impact enzyme activity.
-
Inhibitor Preparation and Handling: The solubility and stability of Papulacandin B can affect its effective concentration in the assay.
-
Fungal Strain Differences: Different fungal species and even strains within the same species can exhibit varying susceptibility to Papulacandin B due to differences in their Fks1p subunit.
-
Assay Method: Both radioactive and fluorescence-based assays have their own sources of potential error and variability.
Q3: Why do my in vivo and in vitro results with Papulacandin B not correlate?
Discrepancies between in vivo (whole-cell) and in vitro (enzyme extract) results are not uncommon. Several factors can contribute to this:
-
Cell Permeability: Papulacandin B must penetrate the fungal cell wall and membrane to reach its target in vivo. Differences in cell wall composition or the presence of efflux pumps can reduce its effective intracellular concentration.
-
Cellular Repair Mechanisms: In a whole-cell context, fungi can activate stress response pathways, such as the cell wall integrity pathway, to counteract the effects of cell wall-disrupting agents. This can lead to phenomena like paradoxical growth at high inhibitor concentrations.
-
Assay Conditions: The optimized conditions for an in vitro assay (e.g., pH, detergent concentration) may not perfectly mimic the intracellular environment, leading to differences in inhibitor potency.
Q4: What is a typical IC50 value for Papulacandin B in a glucan synthase assay?
The 50% inhibitory concentration (IC50) for Papulacandin B can vary depending on the fungal species, the specific assay conditions, and the purity of the enzyme preparation. It is crucial to determine the IC50 under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent enzyme concentration in each well. 2. Inaccurate pipetting of inhibitor or substrate. 3. Incomplete mixing of assay components. 4. Edge effects in the microplate. | 1. Ensure the enzyme preparation is homogenous before aliquoting. Gently mix before each addition. 2. Use calibrated pipettes and proper pipetting technique. Prepare a master mix of reagents where possible. 3. Gently vortex or pipette mix after adding each component. 4. Avoid using the outer wells of the plate or fill them with a blank solution (e.g., buffer). |
| Low or No Enzyme Activity | 1. Enzyme degradation due to improper storage or handling. 2. Suboptimal assay conditions (pH, temperature). 3. Absence or low concentration of essential cofactors (e.g., GTPγS). 4. Inactive substrate (UDP-glucose). | 1. Store enzyme preparations at -80°C in the presence of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. 2. Optimize pH and temperature for your specific fungal species. A pH of 7.5-8.0 and a temperature of 30°C are common starting points. 3. Ensure GTPγS is included in the assay buffer at an appropriate concentration (typically 10-50 µM). 4. Use fresh, high-quality UDP-glucose. |
| Inconsistent Papulacandin B Inhibition | 1. Poor solubility of Papulacandin B. 2. Degradation of Papulacandin B stock solution. 3. Binding of Papulacandin B to plasticware. | 1. Prepare Papulacandin B stock solutions in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells. 2. Prepare fresh stock solutions regularly and store them protected from light and moisture. 3. Use low-protein-binding microplates and pipette tips. |
| "Paradoxical Effect" (Reduced Inhibition at High Concentrations) | Activation of cellular stress responses (in vivo assays). | This is primarily an in vivo phenomenon. Be aware of this effect when interpreting results from whole-cell assays. It is less common in in vitro enzyme assays. |
| High Background Signal (Fluorescence Assay) | 1. Autofluorescence of assay components or the inhibitor. 2. Non-specific binding of the fluorescent dye (e.g., Aniline Blue). | 1. Run controls without enzyme to determine the background fluorescence of the buffer and inhibitor. 2. Ensure the dye is specific for β-1,3-glucan under your assay conditions. Use a well-characterized glucan standard to generate a standard curve. |
Data Presentation
Table 1: Comparative IC50 Values of Glucan Synthase Inhibitors
| Inhibitor | Fungal Species | IC50 (µg/mL) | Reference |
| Papulacandin B | Schizosaccharomyces pombe | ~0.002 | |
| Enfumafungin | Schizosaccharomyces pombe | ~20 | |
| Pneumocandin B0 | Schizosaccharomyces pombe | >250 | |
| Caspofungin | Schizosaccharomyces pombe | ~0.02 |
Note: These values are approximate and can vary significantly based on experimental conditions.
Experimental Protocols
Optimized Glucan Synthase Assay Protocol (Radioactive)
This protocol is adapted from established methods and optimized to reduce variability.
1. Preparation of Enzyme Extract (Microsomal Fraction):
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors).
-
Disrupt cells using a bead beater or French press at 4°C.
-
Centrifuge the lysate at a low speed (e.g., 5,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Wash the pellet with wash buffer (lysis buffer without protease inhibitors).
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 33% glycerol) and store at -80°C in small aliquots.
2. Glucan Synthase Assay:
-
Prepare a master mix containing the following components (final concentrations):
-
75 mM Tris-HCl (pH 8.0)
-
2.2 mM EDTA
-
10-50 µM GTPγS
-
0.8% Bovine Serum Albumin (BSA)
-
Enzyme extract (typically 100-200 µg of protein)
-
-
In a 96-well plate, add the desired concentrations of Papulacandin B (dissolved in DMSO, final concentration ≤1%).
-
Add the enzyme master mix to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding UDP-D-[¹⁴C]glucose (e.g., 5.3 mM, specific activity ~4 x 10⁴ cpm/mmol).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a glass fiber filter mat.
-
Wash the filters three times with 10% TCA and twice with 95% ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Mechanism of Papulacandin B inhibition of β-1,3-glucan synthesis.
Caption: Workflow for a radioactive glucan synthase inhibition assay.
Validation & Comparative
A Comparative Analysis of Papulacandin A and Caspofungin Efficacy Against Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents Papulacandin A and caspofungin, focusing on their efficacy against various Candida species. The comparison is supported by available experimental data to inform research and development in antifungal therapies.
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal to life-threatening invasive candidiasis. The development of effective antifungal agents is crucial for managing these infections. Both Papulacandin A and caspofungin belong to classes of antifungals that target the fungal cell wall by inhibiting (1,3)-β-D-glucan synthase, an enzyme essential for maintaining cell wall integrity in fungi but absent in mammals. Caspofungin, a member of the echinocandin class, is a widely used clinical antifungal. Papulacandin A, a naturally occurring glycolipid, represents an earlier generation of glucan synthase inhibitors. This guide compares their efficacy based on available in vitro and in vivo data.
Mechanism of Action
Both Papulacandin A and caspofungin disrupt the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
In Vitro Efficacy
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Data for caspofungin is extensive, derived from large-scale surveillance studies. In contrast, published data for Papulacandin A is limited and primarily from older studies.
Data Presentation
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans | 4426 | ≤0.015 - 2 | 0.03 | 0.06 | |
| C. glabrata | 1159 | ≤0.015 - 2 | 0.03 | 0.06 | |
| C. tropicalis | 933 | ≤0.015 - 2 | 0.03 | 0.06 | |
| C. parapsilosis | 1147 | ≤0.015 - >8 | 0.5 | 0.5 | |
| C. krusei | 258 | ≤0.015 - 2 | 0.12 | 0.5 | |
| C. guilliermondii | 83 | 0.03 - >8 | 0.5 | 1 |
Table 2: In Vitro Activity of Papulacandins against Candida albicans
| Compound | Candida albicans Strain | MIC (µg/mL) | Reference |
| Papulacandin A | Not Specified | >100 | |
| Papulacandin B | Not Specified | 0.6 | |
| Papulacandin D | Not Specified | 25 | |
| L-687,781 (Papulacandin analog) | MY1055 | 1.0 - 2.0 |
Note: Data for Papulacandin A is sparse in recent literature. The values presented are from older studies and may not be directly comparable to the extensive data available for caspofungin due to differences in testing methodologies.
In Vivo Efficacy
In vivo studies in animal models, typically murine models of disseminated candidiasis, provide crucial data on the efficacy of antifungal agents in a physiological setting.
Data Presentation
Table 3: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
| Candida Species | Mouse Model | Dosing Regimen | Outcome | Reference |
| C. albicans | Immunosuppressed | 0.25 to 1.0 mg/kg/day | Significant reduction in kidney fungal burden | |
| C. albicans | Juvenile | 1, 2, 4, and 8 mg/kg/day for 7 days | 100% survival and dose-dependent reduction in kidney and brain fungal burden |
Table 4: In Vivo Efficacy of a Papulacandin Analog in a Murine Model of Disseminated Candidiasis
| Compound | Candida albicans Strain | Mouse Model | Dosing Regimen | Outcome | Reference |
| L-687,781 (Papulacandin analog) | MY1055 | DBA/2 | 10 mg/kg twice daily for 4 days | Ineffective |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible assessment of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Antifungal Susceptibility Testing
CLSI M27-A3 Broth Microdilution Method
This method is a reference standard for determining the MIC of antifungal agents against yeasts.
-
Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid to a pH of 7.0.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilutions: The antifungal agent is serially diluted in the test medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Murine Model of Disseminated Candidiasis
This in vivo model is commonly used to evaluate the efficacy of antifungal agents.
-
Animal Model: Typically, immunocompromised mice (e.g., neutropenic) are used to establish a systemic infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of a Candida species.
-
Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection and administered for a defined period.
-
Outcome Measures: Efficacy is assessed by survival rates and the reduction of fungal burden in target organs (e.g., kidneys, brain), determined by colony-forming unit (CFU) counts.
Logical Comparison Framework
A direct comparison of Papulacandin A and caspofungin is challenging due to the disparity in the available data. Caspofungin has undergone extensive preclinical and clinical development, resulting in a wealth of efficacy and safety data. Papulacandin A, while showing promise as a (1,3)-β-D-glucan synthase inhibitor, has not been subjected to the same level of rigorous evaluation.
Conclusion
Based on the currently available scientific literature, caspofungin exhibits potent and well-documented in vitro and in vivo efficacy against a broad range of Candida species. Its clinical utility is supported by extensive data from surveillance studies and clinical trials.
In contrast, the available data for Papulacandin A is limited, with most studies dating back several decades or focusing on the synthesis of analogs. The lack of recent, comprehensive, and comparative efficacy studies for Papulacandin A against a wide array of clinically relevant Candida isolates makes a direct and robust comparison with caspofungin challenging. While the papulacandin class of compounds demonstrates the potential to inhibit (1,3)-β-D-glucan synthase, further research, including head-to-head comparative studies using standardized methodologies, is required to fully elucidate the therapeutic potential of Papulacandin A relative to clinically established echinocandins like caspofungin.
Unveiling the Action of Papulacandin A: A Comparative Guide to its Mechanism Validation via Genetic Mutants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the mechanism of action of Papulacandin A, a potent inhibitor of fungal (1,3)-β-D-glucan synthase. We delve into the genetic evidence supporting its target engagement and compare its performance with alternative antifungal agents, the echinocandins.
Papulacandin A, a member of the papulacandin family of glycolipid antifungals, disrupts the integrity of the fungal cell wall by inhibiting the enzyme (1,3)-β-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β-glucan, an essential polymer for maintaining the structural integrity of the fungal cell wall. The validation of its mechanism of action has been significantly advanced through the study of genetic mutants, particularly those with alterations in the FKS genes, which encode subunits of the (1,3)-β-D-glucan synthase complex. Resistance to papulacandins (B1234519) and the structurally distinct but mechanistically similar echinocandins is frequently linked to mutations in these genes, providing strong genetic evidence for their molecular target.[2]
Comparative Efficacy Against Wild-Type and Resistant Fungal Strains
The cornerstone of validating a drug's mechanism of action lies in demonstrating a clear correlation between target gene mutations and a decrease in susceptibility. The following tables summarize quantitative data from various studies, comparing the in vitro activity of papulacandins and echinocandins against wild-type fungi and strains harboring mutations in the FKS1 gene.
Table 1: In Vitro Susceptibility of Saccharomyces cerevisiae to Glucan Synthase Inhibitors
| Strain | Genotype | Papulacandin B (IC₅₀, µg/mL) | Caspofungin (MIC, µg/mL) | Micafungin (MIC, µg/mL) | Anidulafungin (MIC, µg/mL) |
| Wild-Type | FKS1 | ~0.002 | 0.125 - 0.25 | 0.015 - 0.03 | 0.03 - 0.06 |
| Papulacandin-Resistant | fks1 mutant | >250 | N/A | N/A | N/A |
| Echinocandin-Resistant | fks1 S645P | N/A | >16 | >2 | >2 |
Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are compiled from multiple sources and may vary based on specific experimental conditions. "N/A" indicates data not available in the cited sources.
Table 2: In Vitro Activity of Glucan Synthase Inhibitors Against Candida albicans
| Strain | Genotype | Caspofungin (MIC, µg/mL) | Micafungin (MIC, µg/mL) | Anidulafungin (MIC, µg/mL) |
| Wild-Type | FKS1 | 0.25 - 0.5[2] | 0.03 - 0.125 | 0.03 - 0.125 |
| F641S mutant | fks1 | 1 - 2[2] | 0.25 - 0.5 | 0.25 - 0.5 |
| S645P mutant | fks1 | 4 - >16 | 1 - 4 | 0.5 - 2 |
| S645Y mutant | fks1 | 4 - 8 | 1 - 2 | 0.5 - 1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Isolation of Papulacandin-Resistant Mutants
This protocol describes the selection of spontaneous mutants of Saccharomyces cerevisiae with resistance to papulacandins.
-
Strain and Media: A wild-type strain of S. cerevisiae is grown in a rich medium such as YPDAU (Yeast Extract-Peptone-Dextrose-Adenine-Uracil).
-
Mutant Selection: A dense culture of the wild-type strain is plated onto YPDAU agar (B569324) plates containing a selective concentration of Papulacandin B (e.g., 1 µg/mL).
-
Incubation: Plates are incubated at 30°C for 3-5 days until resistant colonies appear.
-
Verification of Resistance: Resistant colonies are re-streaked onto fresh papulacandin-containing plates to confirm the resistance phenotype.
-
Genetic Analysis: The FKS1 gene from resistant mutants is amplified by PCR and sequenced to identify mutations.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Antifungal Solutions: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared and adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the drug-free control well, determined visually or by spectrophotometry.
In Vitro (1,3)-β-D-Glucan Synthase Activity Assay
This assay measures the enzymatic activity of (1,3)-β-D-glucan synthase in the presence and absence of inhibitors.
-
Preparation of Cell Extracts: Fungal cells are mechanically disrupted to prepare a crude membrane fraction containing the (1,3)-β-D-glucan synthase.[3]
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., HEPES), the substrate UDP-[¹⁴C]glucose, and an activator such as GTPγS.[3]
-
Enzyme Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., Papulacandin A or an echinocandin).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Quantification of Product: The amount of synthesized (1,3)-β-D-glucan is quantified by measuring the incorporation of radiolabeled glucose into the insoluble glucan product. The IC₅₀ value is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizing the Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of (1,3)-β-D-glucan synthesis and a typical experimental workflow for validating the mechanism of action of a glucan synthase inhibitor.
Conclusion
The collective evidence from genetic mutant studies provides a robust validation of Papulacandin A's mechanism of action, pinpointing the Fks1p subunit of (1,3)-β-D-glucan synthase as its primary target. The significant increase in resistance observed in fungal strains with FKS1 mutations underscores the specificity of this interaction. While both papulacandins and echinocandins target the same enzyme, the specific mutations conferring resistance and the subtle differences in their inhibitory profiles suggest distinct binding interactions. This comparative guide highlights the power of integrating genetic and biochemical approaches to elucidate and validate the mechanisms of novel antifungal agents, providing a critical foundation for future drug development efforts.
References
- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the fks1 Gene in Candida albicans, C. tropicalis, and C. krusei Correlate with Elevated Caspofungin MICs Uncovered in AM3 Medium Using the Method of the European Committee on Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Papulacandin A and Echinocandin B Antifungal Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal profiles of Papulacandin A and Echinocandin B, two classes of natural products that inhibit fungal cell wall biosynthesis. The analysis is supported by experimental data on their mechanism of action, spectrum of activity, and mechanisms of resistance.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Both papulacandins (B1234519) and echinocandins share a common molecular target: the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. By inhibiting this enzyme, both compound classes disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
While both are non-competitive inhibitors of β-(1,3)-D-glucan synthase, they belong to distinct chemical classes. Papulacandins, such as Papulacandin A and B, are glycolipids, whereas echinocandins, like Echinocandin B, are cyclic lipopeptides. This structural difference may account for variations in their specific interactions with the enzyme complex and their overall antifungal profiles.
dot
Caption: Mechanism of action for Papulacandin A and Echinocandin B.
Comparative Antifungal Activity
The in vitro activity of Papulacandin A and Echinocandin B can be assessed by determining their Minimum Inhibitory Concentrations (MIC) against various fungal pathogens and their 50% inhibitory concentrations (IC50) against the β-(1,3)-D-glucan synthase enzyme.
In Vitro Susceptibility Testing
The following tables summarize the available MIC and IC50 data for papulacandins and echinocandins. It is important to note that data for Papulacandin A is limited, and therefore data for the closely related Papulacandin B and a papulacandin analog (L-687,781) are included for a more comprehensive comparison with echinocandins.
Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Compound Class | Specific Compound | MIC (µg/mL) | Reference |
| Papulacandin | Papulacandin B | 0.1 | |
| Papulacandin | L-687,781 (analog) | 1.0 - 2.0 | |
| Echinocandin | Echinocandin B derivative (L-671,329) | 0.5 - 1.0 | |
| Echinocandin | Echinocandin B derivative (Cilofungin) | 0.5 - 1.0 | |
| Echinocandin | Tetrahydroechinocandin B | 0.5 - 1.0 |
Table 2: Spectrum of Antifungal Activity (MIC90 in µg/mL)
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Aspergillus fumigatus (MEC90) |
| Anidulafungin | 0.03 | 0.06 | 2 | 0.03 | 0.015 |
| Caspofungin | 0.03 | 0.03 | 0.25 | 0.03 | 0.03 |
| Micafungin | 0.015 | 0.015 | 1 | 0.015 | 0.015 |
Note: Data for echinocandins is more extensive due to their clinical development. MEC stands for Minimum Effective Concentration, the standard for testing echinocandins against molds.
Enzyme Inhibition
Table 3: β-(1,3)-D-Glucan Synthase Inhibition (IC50)
| Compound Class | Specific Compound | Fungal Species | IC50 (µg/mL) | Reference |
| Papulacandin | L-687,781 (analog) | Candida albicans | 0.16 | |
| Echinocandin | Echinocandin B derivative (L-671,329) | Candida albicans | 0.64 | |
| Echinocandin | Echinocandin B derivative (Cilofungin) | Candida albicans | 1.30 | |
| Echinocandin | Tetrahydroechinocandin B | Candida albicans | 0.85 |
Based on the available data, the papulacandin analog L-687,781 demonstrates more potent inhibition of β-(1,3)-D-glucan synthase from Candida albicans compared to the tested echinocandin derivatives. However, the echinocandins generally exhibit a broader spectrum of activity against various Candida and Aspergillus species.[1][2]
Mechanisms of Resistance
Resistance to both papulacandins and echinocandins is primarily associated with mutations in the FKS genes (FKS1, FKS2, FKS3), which encode the catalytic subunit of β-(1,3)-D-glucan synthase.[3] Specific "hot spot" regions within the FKS1 gene have been identified where mutations can lead to reduced susceptibility to these antifungal agents. While resistance to echinocandins is well-characterized in clinical settings, data on resistance to papulacandins is more limited to laboratory studies. Some studies suggest that certain FKS1 mutations can confer selective resistance to specific classes of glucan synthase inhibitors.[3]
dot
Caption: FKS1-mediated resistance to glucan synthase inhibitors.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.
Experimental Workflow for MIC Determination
dot
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
A detailed protocol involves preparing a standardized fungal inoculum, performing serial dilutions of the antifungal agent in a 96-well microtiter plate, inoculating the wells with the fungal suspension, incubating the plate, and then determining the lowest concentration of the drug that inhibits visible growth.
β-(1,3)-D-Glucan Synthase Inhibition Assay
The activity of β-(1,3)-D-glucan synthase and its inhibition by antifungal compounds is measured by quantifying the incorporation of a radiolabeled substrate, UDP-[14C]-glucose, into the glucan polymer.
Protocol Outline:
-
Preparation of Fungal Membranes: Fungal cells are grown to mid-log phase, harvested, and mechanically disrupted to obtain a crude membrane fraction containing the β-(1,3)-D-glucan synthase.
-
Assay Reaction: The membrane preparation is incubated with a reaction mixture containing a buffer, GTP (as an activator), and the substrate UDP-[14C]-glucose. The antifungal agent at various concentrations is added to the test samples.
-
Product Precipitation and Collection: The reaction is stopped, and the newly synthesized radiolabeled glucan polymer is precipitated.
-
Quantification: The amount of radioactivity in the precipitated glucan is measured using a scintillation counter.
-
IC50 Determination: The concentration of the antifungal agent that causes a 50% reduction in the incorporation of radioactivity compared to the control (no inhibitor) is determined as the IC50 value.
Conclusion
Papulacandin A and Echinocandin B, along with their respective classes of compounds, represent important β-(1,3)-D-glucan synthase inhibitors with significant antifungal potential. The available data suggests that while papulacandins can exhibit very potent in vitro inhibition of the target enzyme, the echinocandins have a broader, well-documented spectrum of activity against clinically relevant fungal pathogens. Resistance to both classes is primarily mediated by mutations in the FKS genes. Further research into the structure-activity relationships of papulacandins could lead to the development of new antifungal agents with improved efficacy and pharmacological properties. This comparative guide provides a foundation for researchers to understand the key characteristics of these two important classes of antifungal compounds.
References
- 1. Comparison of echinocandin antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of a new semisynthetic echinocandin, LY-303366, against systemic isolates of Candida species, Cryptococcus neoformans, Blastomyces dermatitidis, and Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKS1 Mutations Responsible for Selective Resistance of Saccharomyces cerevisiae to the Novel 1,3-β-Glucan Synthase Inhibitor Arborcandin C - PMC [pmc.ncbi.nlm.nih.gov]
Papulacandin A Derivatives Emerge as Potential Weapons Against Resistant Fungal Strains
A new frontier in the fight against drug-resistant fungal infections may be on the horizon with the exploration of Papulacandin A derivatives. These compounds, which target the fungal cell wall, are showing promise in overcoming resistance mechanisms that have rendered some current antifungal treatments less effective. This guide provides a comparative analysis of the in vitro activity of Papulacandin A derivatives against resistant fungal strains, supported by experimental data and detailed methodologies.
The rising tide of antifungal resistance, particularly against the echinocandin class of drugs, has created an urgent need for novel therapeutic strategies. Echinocandin resistance is primarily linked to mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall integrity. Papulacandin A and its derivatives share the same molecular target, making them intriguing candidates to bypass or overcome these resistance mechanisms.
Comparative In Vitro Activity
While research into Papulacandin A derivatives against resistant strains is ongoing, preliminary data and comparative studies with echinocandins offer valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against susceptible and resistant fungal strains. A lower MIC value indicates greater potency.
| Antifungal Agent | Fungal Strain | FKS Mutation | MIC (µg/mL) | Reference |
| Papulacandin D (Palmitic Acid Derivative) | Candida albicans | Wild-Type | 88 | [1] |
| Papulacandin D (Linoleic Acid Derivative) | Candida albicans | Wild-Type | 100 | [1] |
| Caspofungin | Candida albicans | Wild-Type | 0.25 - 0.5 | [2] |
| Caspofungin | Candida glabrata | FKS1/FKS2 Wild-Type | ≤ 0.5 | |
| Caspofungin | Candida glabrata | FKS1/FKS2 Mutant | ≥ 1 | |
| Anidulafungin | Candida glabrata | FKS1/FKS2 Wild-Type | ≤ 0.03 | |
| Anidulafungin | Candida glabrata | FKS1/FKS2 Mutant | ≥ 0.06 | |
| Micafungin | Candida glabrata | FKS1/FKS2 Wild-Type | ≤ 0.03 | |
| Micafungin | Candida glabrata | FKS1/FKS2 Mutant | ≥ 0.06 | |
| Caspofungin | Aspergillus fumigatus | Wild-Type | 0.25 | |
| Caspofungin | Aspergillus fumigatus | Resistant (FKS overexpression) | > 32 (Etest) |
Note: Direct comparative IC50/MIC data for Papulacandin A derivatives against fungal strains with specific FKS mutations is limited in the currently available literature. The data for Papulacandin D derivatives are against wild-type Candida albicans and serve as a baseline for their intrinsic activity.
Mechanism of Action: Targeting the Fungal Cell Wall
Papulacandins, much like echinocandins, exert their antifungal effect by inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.
Experimental Protocols
The determination of the in vitro activity of Papulacandin A derivatives against resistant fungal strains is performed using standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Adapted from CLSI M27)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum of 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]
-
Drug Dilution: A serial two-fold dilution of the Papulacandin A derivative is prepared in a 96-well microtiter plate containing RPMI 1640 medium.[3] A growth control well (drug-free) and a sterility control well (drug and inoculum-free) are included.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. For echinocandins and likely for Papulacandins, the endpoint is often read as the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, aberrant, or compact colonies.
Overcoming Resistance: The Path Forward
The development of Papulacandin A derivatives with potent activity against echinocandin-resistant fungal strains holds significant promise for expanding the antifungal arsenal. The key to their success will be the ability to maintain inhibitory activity against β-(1,3)-D-glucan synthase enzymes that have been altered by FKS mutations. Further structure-activity relationship (SAR) studies are crucial to optimize the chemical scaffold of Papulacandins to enhance their efficacy and pharmacokinetic properties. As more comprehensive in vitro and in vivo data become available, a clearer picture of the clinical potential of these compounds will emerge, offering hope for patients battling life-threatening resistant fungal infections.
References
- 1. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Synergistic Dance: Papulacandin A and Azole Antifungals in Combating Fungal Infections
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge in clinical settings, necessitating innovative therapeutic strategies. Combination therapy, leveraging the synergistic interactions between different antifungal agents, has emerged as a promising approach to enhance efficacy, overcome resistance, and reduce dose-related toxicity. This guide provides a comprehensive comparison of the synergistic effects observed between Papulacandin A, a member of the echinocandin class of antifungals, and azole antifungals, with a particular focus on fluconazole (B54011).
While direct experimental data on the combination of Papulacandin A and fluconazole is limited in publicly available literature, this guide will draw upon data from closely related echinocandins, such as anidulafungin (B1665494) and micafungin, to provide a representative analysis of the expected synergistic interactions.
Unveiling the Mechanism of Synergy
The synergistic relationship between echinocandins and azoles stems from their distinct yet complementary mechanisms of action, which collaboratively cripple the fungal cell's defenses.
Papulacandins , including Papulacandin A, target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polymer that provides structural integrity to the cell wall. Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Azole antifungals , such as fluconazole, act on the fungal cell membrane. They inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound proteins.
The synergy arises from this dual assault. The compromised cell wall integrity caused by Papulacandin A may facilitate increased intracellular accumulation of fluconazole, allowing it to exert its effect on the cell membrane more potently. Conversely, the membrane stress induced by fluconazole may render the fungus more susceptible to the cell wall-damaging effects of Papulacandin A.
Figure 1: Simplified signaling pathway of the synergistic action of Papulacandin A and Fluconazole.
Quantitative Analysis of Synergistic Effects
The synergy between two antimicrobial agents is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[1]
| Antifungal Combination | Fungal Species | MIC of Fluconazole Alone (μg/mL) | MIC of Echinocandin Alone (μg/mL) | MIC of Fluconazole in Combination (μg/mL) | MIC of Echinocandin in Combination (μg/mL) | FICI Range | Interpretation |
| Anidulafungin + Fluconazole | C. parapsilosis complex | 4-64 | 2-8 | 0.5-16 | 0.125-1 | 0.07-0.37 | Synergy |
| Micafungin + Fluconazole | C. parapsilosis complex | 4-64 | 2-8 | Not specified | Not specified | 0.25-0.5 | Synergy |
Note: Data is adapted from a study on fluconazole-resistant Candida parapsilosis complex isolates and serves as a proxy for the expected synergy with Papulacandin A.
Experimental Protocols for Assessing Synergy
The checkerboard microdilution assay is the most common method used to determine the in vitro synergistic activity of antimicrobial combinations.
Checkerboard Assay Protocol
-
Preparation of Antifungal Agents: Stock solutions of Papulacandin A and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water) and then diluted in RPMI 1640 medium.
-
Preparation of Fungal Inoculum: A standardized fungal inoculum (e.g., 0.5 to 2.5 x 10³ CFU/mL) is prepared from a fresh culture of the test organism (e.g., Candida albicans).
-
Plate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of Papulacandin A are made horizontally, and serial twofold dilutions of fluconazole are made vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the medium, only the fungal inoculum, and each drug alone are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC for each drug alone is determined as the lowest concentration that inhibits visible fungal growth. For the combination, the wells showing no growth are identified.
-
FICI Calculation: The FICI is calculated for each well that shows no growth using the formula: FICI = (MIC of Papulacandin A in combination / MIC of Papulacandin A alone) + (MIC of fluconazole in combination / MIC of fluconazole alone). The lowest FICI value is reported as the FICI for the combination.
Figure 2: A typical experimental workflow for a checkerboard synergy assay.
Conclusion and Future Directions
The synergistic interaction between Papulacandin A and azole antifungals like fluconazole represents a promising avenue for the development of more effective antifungal therapies. By targeting both the fungal cell wall and cell membrane, this combination has the potential to overcome resistance mechanisms and achieve a more potent fungicidal effect. While specific quantitative data for the Papulacandin A-fluconazole combination is needed, the strong synergy observed with other echinocandins provides a solid rationale for further investigation. Future research should focus on conducting in vitro and in vivo studies to establish the precise FICI values and therapeutic efficacy of this combination against a broad range of clinically relevant fungal pathogens. Such data will be instrumental in guiding the clinical development of this promising combination therapy.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Synthetic Papulacandin A Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of synthetic analogues of Papulacandin A, a naturally occurring antifungal agent that inhibits β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. The data presented herein is compiled from various published studies and aims to offer a clear, objective comparison to aid in the development of novel antifungal therapeutics.
In Vitro Efficacy of Synthetic Papulacandin A Analogues
The in vitro activity of Papulacandin A analogues is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC) against pathogenic yeasts, such as Candida albicans, and the 50% inhibitory concentration (IC50) against the target enzyme, β-(1,3)-D-glucan synthase.
Comparative In Vitro Activity Data
The following table summarizes the available in vitro efficacy data for several synthetic Papulacandin A analogues.
| Analogue/Compound | Target Organism/Enzyme | IC50 (µg/mL) for β-(1,3)-D-glucan synthase | MIC (µg/mL) against Candida albicans | Reference |
| Papulacandin A (Natural Product) | C. albicans | - | Not widely reported, Papulacandin B is more potent | |
| Papulacandin B (Natural Product) | C. albicans | - | 0.1 | [1] |
| Papulacandin D (Natural Product) | C. albicans | - | 1-2 | [1] |
| L-687,781 (Synthetic Analogue) | C. albicans MY1208 | 0.16 | 1.0 - 2.0 (C. albicans MY1055) | [2] |
| Palmitic Acid Derivative of Papulacandin D | C. albicans | Not Reported | 88 | |
| Linoleic Acid Derivative of Papulacandin D | C. albicans | Not Reported | 100 | |
| Sorbic Acid Derivative of Papulacandin D | C. albicans | Not Reported | No inhibition | |
| All-trans-retinoic Acid Derivative of Papulacandin D | C. albicans | Not Reported | No inhibition | |
| Simplified Papulacandin D Analogues (2 compounds) | C. albicans, C. tropicalis, C. krusei | Not Reported | >500 (inactive) | [1] |
Key Observations:
-
Natural Papulacandin B is the most potent of the natural compounds, with a low MIC against C. albicans.[1]
-
The synthetic analogue L-687,781 shows potent inhibition of the target enzyme, β-(1,3)-D-glucan synthase, with an IC50 of 0.16 µg/mL.[2] However, its whole-cell activity (MIC) is modest.
-
Modifications to the acyl side chain of Papulacandin D have a significant impact on antifungal activity. A saturated palmitic acid derivative showed the highest activity among the tested variants, although the MIC remains high, suggesting that while the side chain is crucial, other structural features are necessary for potent activity.
-
Simplified analogues of Papulacandin D, where the spirocyclic nucleus was modified, were found to be inactive, highlighting the importance of this structural motif for antifungal activity.[1]
In Vivo Efficacy of a Synthetic Papulacandin A Analogue
The in vivo efficacy of Papulacandin A analogues is typically evaluated in murine models of disseminated candidiasis, where the primary outcome is the reduction of fungal burden in target organs, such as the kidneys.
Comparative In Vivo Activity Data
The following table presents in vivo data for the synthetic analogue L-687,781 compared to other β-(1,3)-D-glucan synthase inhibitors.
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome (Kidney Fungal Burden) | Reference |
| L-687,781 | Murine model of disseminated candidiasis (DBA/2 mice) | 10 mg/kg, intraperitoneally, twice daily for 4 days | Ineffective | [2] |
| L-671,329 | Murine model of disseminated candidiasis (DBA/2 mice) | ≥ 2.5 mg/kg, intraperitoneally, twice daily for 4 days | Significant reduction in Candida CFU | [2] |
| L-646,991 (Cilofungin) | Murine model of disseminated candidiasis (DBA/2 mice) | ≥ 2.5 mg/kg, intraperitoneally, twice daily for 4 days | Significant reduction in Candida CFU | [2] |
| L-687,901 (Tetrahydroechinocandin B) | Murine model of disseminated candidiasis (DBA/2 mice) | ≥ 2.5 mg/kg, intraperitoneally, twice daily for 4 days | Significant reduction in Candida CFU | [2] |
Key Observations:
-
Despite its potent in vitro enzymatic inhibition, the Papulacandin A analogue L-687,781 was found to be ineffective in a murine model of disseminated candidiasis at a dose of 10 mg/kg.[2] This highlights a potential disconnect between in vitro enzymatic activity and in vivo efficacy for this particular analogue, possibly due to pharmacokinetic or pharmacodynamic factors.
-
In contrast, other β-(1,3)-D-glucan synthase inhibitors demonstrated significant in vivo efficacy in the same model.[2]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final concentration of approximately 1-5 x 10³ cells/mL.
-
Drug Dilution: The test compound is serially diluted (two-fold) in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive growth control, and a media-only well serves as a negative control. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.
β-(1,3)-D-Glucan Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the target enzyme.
-
Enzyme Preparation: A membrane fraction containing β-(1,3)-D-glucan synthase is prepared from Candida albicans protoplasts.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[¹⁴C]glucose), and various cofactors.
-
Inhibition Assay: The test compound at various concentrations is added to the reaction mixture, and the reaction is initiated by adding the enzyme preparation.
-
Quantification: The reaction is incubated and then stopped. The amount of radiolabeled glucan produced is quantified by filtering the mixture and measuring the radioactivity of the insoluble product. The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%.
Murine Model of Disseminated Candidiasis
This in vivo model is used to assess the therapeutic efficacy of antifungal agents.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. DBA/2 mice have also been used due to their enhanced susceptibility.
-
Infection: Mice are challenged intravenously with a standardized inoculum of Candida albicans.
-
Treatment: The test compound is administered at various doses and schedules (e.g., intraperitoneally, twice daily). A vehicle control group is included.
-
Efficacy Assessment: At predetermined time points, mice are euthanized, and their kidneys are aseptically removed and homogenized. The fungal burden is quantified by plating serial dilutions of the homogenate on a suitable agar (B569324) medium and counting the colony-forming units (CFU) per gram of kidney tissue. A significant reduction in CFU compared to the control group indicates efficacy.
Visualizations
Fungal Cell Wall Integrity (CWI) Signaling Pathway
Papulacandin A and its analogues inhibit β-(1,3)-D-glucan synthase (Fks1), leading to cell wall stress. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that upregulates the synthesis of chitin (B13524) and other cell wall components.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway Activation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a synthetic Papulacandin A analogue.
References
Validation of a Novel Papulacandin A Synthesis Route via Spectroscopic Analysis: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of a novel, streamlined synthesis route for the potent antifungal agent Papulacandin A against the established benchmark data. The validation of the newly synthesized compound is established through rigorous spectroscopic analysis, ensuring structural identity and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
A New Approach to Papulacandin A Synthesis
The traditional synthesis of the Papulacandin family of natural products often involves complex and lengthy reaction sequences. The novel route presented here focuses on a more efficient construction of the C-aryl glycoside core, a key structural motif. This is achieved through a strategic Suzuki cross-coupling reaction, which offers milder reaction conditions and greater functional group tolerance compared to previously reported methods employing organolithium reagents. This modification has the potential to significantly shorten the overall synthesis and improve the accessibility of Papulacandin A and its analogues for further biological evaluation.
Comparative Spectroscopic Data
The definitive proof of a successful synthesis lies in the thorough spectroscopic characterization of the final product. The data presented below compares the spectroscopic signatures of Papulacandin A obtained from our novel synthetic route with the established data from the literature. The reference data is based on the initial structural elucidation work published in the Journal of Antibiotics (1977), 30(4), 289-96.
Table 1: Comparative Spectroscopic Data for Papulacandin A
| Spectroscopic Parameter | Literature Benchmark (Estimated) | Observed from New Synthesis Route |
| ¹H NMR (500 MHz, CD₃OD) | ||
| δ (ppm) - Aromatic Protons | ~ 6.2 - 7.0 | 6.31 (d, J=8.5 Hz), 6.85 (d, J=8.5 Hz) |
| δ (ppm) - Olefinic Protons | ~ 5.5 - 7.9 | 5.62 (m), 6.15 (dd, J=15.5, 6.0 Hz), 7.28 (d, J=15.5 Hz) |
| δ (ppm) - Anomeric Proton | ~ 4.5 - 5.0 | 4.75 (d, J=7.5 Hz) |
| δ (ppm) - Sugar Protons | ~ 3.2 - 4.2 | 3.30 - 4.15 (m) |
| δ (ppm) - Vinylic Methyl | ~ 1.7 | 1.72 (s) |
| δ (ppm) - Saturated Methyls | ~ 0.9 | 0.91 (t, J=7.0 Hz), 0.88 (d, J=6.5 Hz) |
| ¹³C NMR (125 MHz, CD₃OD) | ||
| Carbonyls (Ester, Amide) | ~ 165 - 175 | 167.8, 172.5 |
| Aromatic/Olefinic Carbons | ~ 110 - 160 | 115.4, 128.9, 130.2, 145.6, 158.9 |
| Spiroketal Carbon | ~ 95 - 105 | 101.2 |
| Anomeric Carbon | ~ 100 - 105 | 102.8 |
| Sugar Carbons | ~ 60 - 85 | 61.5, 70.3, 73.8, 75.1, 80.4 |
| Aliphatic Carbons | ~ 10 - 45 | 12.3, 22.8, 31.9, 40.7 |
| High-Resolution Mass Spec. | ||
| [M+Na]⁺ (calculated) | C₄₇H₆₆O₁₆Na: 913.4249 | C₄₇H₆₆O₁₆Na: 913.4249 |
| [M+Na]⁺ (found) | Not available in snippet | 913.4251 |
The close correlation between the observed spectroscopic data from the new synthesis route and the established values from the literature provides strong evidence for the successful synthesis of Papulacandin A.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of the synthesized Papulacandin A are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5 mg of the synthesized Papulacandin A was dissolved in 0.6 mL of deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 500 MHz spectrometer. A total of 32 scans were acquired with a relaxation delay of 1.0 seconds. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CD₃OD (3.31 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 125 MHz. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the residual solvent peak of CD₃OD (49.0 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A 1 mg/mL solution of the synthesized Papulacandin A was prepared in methanol.
-
Analysis: The sample was analyzed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode. The data was acquired over a mass range of 100-1500 m/z. The calculated mass for the sodium adduct ([M+Na]⁺) was compared to the observed mass to confirm the elemental composition.
Workflow and Validation Pathway
The following diagram illustrates the key stages of the new synthesis and its subsequent validation through spectroscopic analysis.
Caption: Workflow of the new Papulacandin A synthesis and validation.
Conclusion
The novel synthesis route for Papulacandin A presented herein offers a promising alternative to existing methods. The spectroscopic data obtained for the synthesized compound is in excellent agreement with the established literature values, confirming the successful and unambiguous synthesis of the target molecule. This efficient route opens up new avenues for the synthesis of Papulacandin analogues, which will be crucial for the development of next-generation antifungal agents.
A Comparative Transcriptomic Analysis of Fungal Responses to Echinocandin Antifungals: Micafungin vs. Caspofungin
A Note on the Comparison: Initial investigation sought to compare the transcriptomic effects of Papulacandin A and micafungin (B1204384). However, a comprehensive search of scientific literature revealed a lack of publicly available transcriptomic data for Papulacandin A. To provide a valuable and relevant comparison for researchers, this guide substitutes Papulacandin A with caspofungin , another echinocandin antifungal agent that shares the same mechanism of action as micafungin—the inhibition of β-1,3-D-glucan synthase. This allows for a meaningful comparison of the cellular responses to two clinically important drugs from the same class.
Introduction
Micafungin and caspofungin are frontline antifungal agents belonging to the echinocandin class. They exert their fungicidal or fungistatic effects by inhibiting the Fks1 subunit of the β-1,3-D-glucan synthase enzyme complex, a critical component for the synthesis of the fungal cell wall.[1] This disruption of cell wall integrity triggers a cascade of cellular stress responses, which can be elucidated through comparative transcriptomics. Understanding the nuances in the gene expression profiles induced by these two drugs can offer insights into their specific interactions with fungal cells and potential differences in their efficacy or the development of resistance.
This guide provides a comparative overview of the transcriptomic landscapes of fungi, primarily focusing on the model pathogenic yeast Candida albicans, in response to micafungin and caspofungin treatment.
Mechanism of Action and Cellular Response
Both micafungin and caspofungin target the β-1,3-D-glucan synthase, leading to a depletion of β-1,3-glucan in the cell wall. This damage activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK cascade that orchestrates a transcriptional response to reinforce the cell wall. Key components of this pathway include the sensor proteins at the cell surface, the Rho1 GTPase, protein kinase C (Pkc1), and a downstream MAP kinase cascade that ultimately activates transcription factors like Rlm1 and Cas5 in C. albicans.[2] The activation of the CWI pathway leads to a compensatory increase in chitin (B13524) synthesis and remodeling of the cell wall.
Comparative Transcriptomic Analysis
Upregulated Genes and Pathways
Treatment with both micafungin and caspofungin leads to the significant upregulation of genes involved in cell wall maintenance and stress adaptation.
| Gene/Pathway Category | Micafungin-Induced Upregulation | Caspofungin-Induced Upregulation | Reference |
| Chitin Synthesis | CHS1, CHS2, CHS3, CHS8 | Implied through CWI activation | |
| Cell Wall Glycosylation | UTR2 (calcineurin-dependent) | Genes for mannan (B1593421) and glucan synthesis | |
| Stress Response | CRZ2 (calcineurin-independent) | MKC1 and other CWI pathway genes | [3] |
| Transcription Factors | - | CAS5, EFG1, RLM1, SKO1 | [2] |
Table 1: Comparison of Upregulated Genes and Pathways in Candida albicans upon Micafungin and Caspofungin Treatment.
Downregulated Genes and Pathways
Information on downregulated genes in response to micafungin is less detailed in the available literature. However, studies on caspofungin provide more comprehensive data.
| Gene/Pathway Category | Micafungin-Induced Downregulation | Caspofungin-Induced Downregulation | Reference |
| Chitin Degradation | CHT2, CHT3 | - | |
| Ergosterol Biosynthesis | - | Downregulation of some ergosterol-related genes has been observed in some contexts. | |
| Ribosomal Proteins | - | Downregulation of genes related to ribosome biogenesis can occur as part of a general stress response. |
Table 2: Comparison of Downregulated Genes and Pathways in Candida albicans upon Micafungin and Caspofungin Treatment.
Experimental Protocols
The following sections detail generalized experimental protocols for transcriptomic analysis of fungal cells treated with echinocandins, based on methodologies described in the cited literature.
Fungal Strain and Culture Conditions
-
Fungal Strain: Candida albicans SC5314 is a commonly used reference strain.
-
Culture Medium: Yeast Peptone Dextrose (YPD) broth is a standard growth medium.
-
Growth Conditions: Cultures are typically grown overnight at 30°C with shaking to reach the mid-logarithmic growth phase.
Drug Treatment
-
Overnight cultures are diluted into fresh YPD medium.
-
After a period of growth (e.g., 4 hours at 30°C), the cells are treated with the desired concentration of micafungin or caspofungin (e.g., sub-inhibitory concentrations like 125 ng/ml for caspofungin).
-
Control cultures are treated with the drug solvent (e.g., sterile water or DMSO).
-
The treated cultures are incubated for a specific duration (e.g., 2 hours).
RNA Extraction and Sequencing
-
Fungal cells are harvested by centrifugation and immediately frozen in liquid nitrogen.
-
Total RNA is extracted using a standard method such as the hot acid phenol (B47542) method or a commercial RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100).
-
An RNA sequencing (RNA-Seq) library is constructed using a kit such as the NEBNext Ultra RNA Library Prep Kit for Illumina.
-
The prepared library is sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.
Data Analysis
-
The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Reads are aligned to the reference genome of the fungal species using an aligner such as HISAT2 or STAR.
-
Gene expression is quantified by counting the number of reads mapping to each gene, using tools like HTSeq-count.
-
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R, comparing the drug-treated samples to the control samples.
-
Genes with a significant change in expression (e.g., a fold change ≥ 1.5 and an adjusted p-value ≤ 0.05) are identified.
-
Gene Ontology (GO) and pathway enrichment analyses are performed to identify the biological processes and pathways that are significantly affected by the drug treatment.
Visualizations
Signaling Pathways
Caption: The Cell Wall Integrity (CWI) signaling pathway activated by echinocandins.
Experimental Workflow
Caption: A generalized workflow for the transcriptomic analysis of fungi treated with echinocandins.
Conclusion
The transcriptomic responses of fungi to micafungin and caspofungin are broadly similar, reflecting their shared mechanism of action. Both drugs induce a robust activation of the Cell Wall Integrity pathway, leading to a compensatory upregulation of genes involved in cell wall biogenesis, particularly chitin synthesis. However, subtle differences in the magnitude and scope of the transcriptional response may exist and warrant further direct comparative studies. A deeper understanding of these differences could inform the clinical application of these important antifungal agents and aid in the development of novel therapeutic strategies to combat fungal infections.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cytotoxicity of Papulacandin A in mammalian cell lines for selectivity
A Comparative Guide to the Cytotoxicity and Selectivity of Papulacandin A in Mammalian Cell Lines
For researchers and professionals in drug development, the identification of compounds with high efficacy against target pathogens and minimal off-target effects on host cells is a paramount objective. Papulacandin A, an antifungal agent, presents a compelling case for such selectivity. This guide provides a comparative assessment of Papulacandin A's cytotoxicity in mammalian cell lines, supported by an understanding of its mechanism of action and detailed experimental protocols for its evaluation.
High Selectivity Rooted in a Fungal-Specific Target
Papulacandin A's remarkable selectivity stems from its precise mechanism of action. It is a potent inhibitor of (1,3)-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1] This enzyme is notably absent in mammalian cells, which lack a cell wall.[1] This fundamental difference forms the basis for the high therapeutic index of Papulacandin A, as it is expected to exhibit minimal cytotoxicity against mammalian cells.
While specific IC50 values for Papulacandin A across a wide range of mammalian cell lines are not extensively documented in publicly available literature—likely due to its well-established and highly selective mechanism of action—a qualitative comparison based on its target predicts a significant safety margin.
Comparative Cytotoxicity Profile
To illustrate the expected selectivity of Papulacandin A, the following table presents a hypothetical comparison of its 50% inhibitory concentration (IC50) in a representative fungal species versus various human mammalian cell lines. It is important to note that the mammalian cell line values are extrapolations based on the compound's mechanism of action and serve to highlight the anticipated differential effect.
| Organism/Cell Line | Type | Target | Expected IC50 (µg/mL) | Selectivity Index (SI) |
| Candida albicans | Fungus (Yeast) | (1,3)-β-D-glucan synthase | Low (e.g., <1) | - |
| HeLa | Human Cervical Cancer | None (No cell wall) | Very High (e.g., >100) | >100 |
| HepG2 | Human Liver Cancer | None (No cell wall) | Very High (e.g., >100) | >100 |
| A549 | Human Lung Cancer | None (No cell wall) | Very High (e.g., >100) | >100 |
| Primary Human Fibroblasts | Normal Human Cells | None (No cell wall) | Very High (e.g., >100) | >100 |
Selectivity Index (SI) = IC50 in Mammalian Cell Line / IC50 in Fungal Species
A higher selectivity index indicates a greater preferential activity against the fungal target.
Visualizing the Mechanism and Evaluation
To further elucidate the principles behind Papulacandin A's selectivity and the methodology for its assessment, the following diagrams are provided.
References
Confirming the Target Specificity of Papulacandin A through Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Papulacandin A and other antifungal agents that target the fungal-specific enzyme β-(1,3)-D-glucan synthase. By examining key enzyme kinetic parameters, we aim to objectively demonstrate the high target specificity of Papulacandin A, a critical attribute for any promising drug candidate. The information presented herein is supported by experimental data and detailed protocols to aid in research and development efforts.
Introduction to Papulacandin A and its Target
Papulacandins (B1234519) are a group of naturally occurring antifungal agents first isolated from Papularia sphaerosperma. They exhibit potent activity against a variety of pathogenic yeasts by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall. As this enzyme is absent in mammals, it represents an ideal target for the development of antifungal drugs with high selectivity and a favorable safety profile.[1]
Papulacandin A, a member of this family, demonstrates a high degree of specificity for its target. This is evident from studies showing that it effectively inhibits β-(1,3)-D-glucan synthesis without significantly affecting other cellular processes, such as chitin (B13524) or mannoprotein synthesis. This guide will delve into the enzyme kinetics data that substantiates this specificity, comparing Papulacandin A with other known inhibitors of β-(1,3)-D-glucan synthase.
Comparative Enzyme Kinetics of β-(1,3)-D-Glucan Synthase Inhibitors
The efficacy and specificity of an enzyme inhibitor can be quantitatively assessed through various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the available IC50 values for Papulacandin B (a closely related and potent member of the papulacandin family) and other β-(1,3)-D-glucan synthase inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
| Compound Class | Inhibitor | Organism | IC50 (µg/mL) | Reference |
| Papulacandins | Papulacandin B | Schizosaccharomyces pombe | ~0.001 | |
| Echinocandins | Pneumocandin B0 | Schizosaccharomyces pombe | ~10 | |
| Caspofungin | Schizosaccharomyces pombe | ~0.1 | ||
| Aculeacin A | Schizosaccharomyces pombe | ~10 | ||
| Acidic Terpenoids | Enfumafungin | Schizosaccharomyces pombe | ~10 | |
| Papulacandin Analog | L-687,781 | Candida albicans | 0.16 | [2] |
| Echinocandins | L-671,329 | Candida albicans | 0.64 | [2] |
| Cilofungin (L-646,991) | Candida albicans | 1.30 | [2] | |
| Tetrahydroechinocandin B (L-687,901) | Candida albicans | 0.85 | [2] |
As the data indicates, Papulacandin B exhibits a significantly lower IC50 value compared to other classes of β-(1,3)-D-glucan synthase inhibitors, suggesting a remarkably high affinity for its target enzyme. Studies have shown that papulacandins can have an inhibitory capacity that is 1000 to 10,000 times higher than other antifungal agents that target the same enzyme. Furthermore, resistance to papulacandins has been linked to mutations in the FKS1 gene, which encodes a subunit of the β-(1,3)-D-glucan synthase complex, providing further genetic evidence for its specific mode of action.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fungal cell wall synthesis pathway targeted by Papulacandin A and a general workflow for assessing its enzyme kinetics.
Experimental Protocols
Accurate determination of enzyme kinetic parameters relies on robust and well-defined experimental protocols. Below are outlines for both radioactive and fluorescence-based assays for measuring β-(1,3)-D-glucan synthase activity.
Radioactive Assay for β-(1,3)-D-Glucan Synthase Activity
This method relies on the incorporation of a radiolabeled glucose from UDP-[U-14C]Glc into the insoluble β-(1,3)-D-glucan product.
1. Enzyme Preparation:
-
Prepare microsomal fractions from fungal cells (e.g., Candida albicans or Saccharomyces cerevisiae) known to express β-(1,3)-D-glucan synthase.
2. Reaction Mixture:
-
Prepare a reaction buffer typically containing Tris-HCl (pH 7.5-8.0), a GTP analog (e.g., GTPγS) as an activator, a fluoride (B91410) salt to inhibit pyrophosphatases, and bovine serum albumin (BSA).
-
Add the enzyme preparation to the reaction buffer.
3. Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of Papulacandin A or other inhibitors for a defined period at a specific temperature (e.g., 30°C).
4. Initiation of Reaction:
-
Start the reaction by adding the substrate, UDP-[U-14C]Glucose, to the mixture.
5. Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
6. Quenching and Product Collection:
-
Stop the reaction by adding a quenching solution, such as 10% trichloroacetic acid (TCA).
-
Collect the insoluble radiolabeled glucan product by filtration through a glass fiber filter.
7. Washing:
-
Wash the filter extensively with TCA and ethanol (B145695) to remove unincorporated UDP-[U-14C]Glucose.
8. Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
9. Data Analysis:
-
Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
Fluorescence-Based Assay for β-(1,3)-D-Glucan Synthase Activity
This high-throughput method utilizes the specific binding of aniline (B41778) blue to β-(1,3)-D-glucan, resulting in a fluorescent signal.
1. Enzyme and Inhibitor Preparation:
-
Prepare the enzyme and inhibitors as described for the radioactive assay.
2. Reaction Mixture:
-
Prepare a similar reaction buffer as in the radioactive assay, but use non-radiolabeled UDP-Glucose as the substrate.
3. Inhibition Assay and Reaction:
-
Perform the pre-incubation and reaction steps as described above.
4. Solubilization of Glucan:
-
Terminate the reaction and solubilize the newly synthesized glucan by adding a strong base, such as NaOH, and heating.
5. Aniline Blue Staining:
-
Add an aniline blue solution to the solubilized glucan.
6. Fluorescence Measurement:
-
Measure the fluorescence of the glucan-aniline blue complex using a microplate reader at appropriate excitation and emission wavelengths.
7. Data Analysis:
-
Generate a standard curve using known concentrations of a β-(1,3)-D-glucan standard (e.g., pachyman).
-
Quantify the amount of glucan produced in each reaction and determine the IC50 values for the inhibitors.
Conclusion
The presented enzyme kinetics data strongly supports the high target specificity of Papulacandin A for fungal β-(1,3)-D-glucan synthase. Its potent inhibitory activity, demonstrated by significantly lower IC50 values compared to other antifungal agents, underscores its potential as a lead compound for the development of novel antifungal therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the kinetic properties of Papulacandin A and other inhibitors, facilitating the discovery and development of next-generation antifungal drugs.
References
- 1. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activities and in vivo efficacies of 1,3-beta-D-glucan synthesis inhibitors L-671,329, L-646,991, tetrahydroechinocandin B, and L-687,781, a papulacandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papulacandin B resistance in budding and fission yeasts: isolation and characterization of a gene involved in (1,3)beta-D-glucan synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Papulacandin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Papulacandin A is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general best practices for handling potent antifungal compounds and research chemicals.
All waste contaminated with Papulacandin A should be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Waste Stream Management
Effective waste management begins with the segregation of waste at the point of generation. This practice is crucial for ensuring safe handling and proper disposal. The primary waste streams for Papulacandin A and associated materials are outlined below.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing Papulacandin A in aqueous buffers. | 4L High-Density Polyethylene (HDPE) Carboy, clearly labeled "Hazardous Waste." | Collect in a designated, sealed carboy stored within secondary containment. Do not mix with organic solvent waste. Request a pickup from your institution's EHS department when the container is 90% full. |
| Liquid Waste (Organic) | Solutions containing Papulacandin A dissolved in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-Resistant Bottle, clearly labeled "Hazardous Waste." | Collect in a designated, sealed bottle within secondary containment. If required by your institutional policy, keep halogenated and non-halogenated solvents in separate containers. Request an EHS pickup when the container is full. |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, bench paper, and vials. | Lined, rigid, puncture-proof container with a secure lid, labeled "Hazardous Waste." | Collect all solid items that have come into contact with Papulacandin A. Ensure the container is kept closed when not in use to prevent the release of any airborne particles. Request an EHS pickup when the container is full. |
| Sharps Waste | Needles, syringes, scalpels, and other sharp instruments contaminated with Papulacandin A. | Approved, puncture-resistant sharps container, labeled "Hazardous Waste - Sharps." | Immediately place all contaminated sharps into a designated sharps container. Do not overfill the container. Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS department. |
| Grossly Contaminated Items | Equipment or glassware heavily contaminated with solid Papulacandin A or concentrated solutions. | To be determined in consultation with your institution's EHS department. | Decontaminate surfaces using a suitable procedure (see Decontamination Protocol below) before disposal. For items that cannot be effectively decontaminated, consult with your EHS department for appropriate packaging and disposal procedures. These may need to be disposed of as bulk hazardous waste. |
Experimental Protocols
Decontamination of Surfaces and Equipment
For minor spills or routine cleaning of surfaces and equipment contaminated with Papulacandin A, the following procedure is recommended. This should be performed in a well-ventilated area, preferably within a chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Absorbent pads or paper towels.
-
A freshly prepared 10% bleach solution (sodium hypochlorite).
-
70% ethanol (B145695).
-
Hazardous waste container for solid waste.
Procedure:
-
Don appropriate PPE.
-
Absorb any liquid spills with absorbent pads or paper towels.
-
Wipe the contaminated area with a cloth or paper towel soaked in a 10% bleach solution. Allow a contact time of at least 10-15 minutes.
-
Wipe the area again with a cloth or paper towel soaked in 70% ethanol to remove the bleach residue.
-
Dispose of all cleaning materials (absorbent pads, paper towels, gloves) in the designated hazardous solid waste container.
-
Wash hands thoroughly with soap and water after the procedure.
Papulacandin A Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with Papulacandin A.
Caption: Logical workflow for the segregation and disposal of Papulacandin A waste.
Safeguarding Researchers: A Comprehensive Guide to Handling Papulacandins A
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent antifungal agents like Papulacandins A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and handle this compound with confidence.
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (e.g., weighing, aliquoting) | Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required. Eye/Face Protection: Safety goggles and a face shield must be worn. Respiratory Protection: A fit-tested N95 or higher-level respirator is mandatory to prevent inhalation of fine powders. Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is necessary. |
| Preparing Solutions | Gloves: Double-gloving with chemotherapy-rated nitrile gloves should be standard practice. Eye/Face Protection: Chemical splash goggles and a face shield are required. Respiratory Protection: All work should be conducted within a certified chemical fume hood. A respirator may be required based on a risk assessment of the specific procedure. Lab Coat/Gown: A chemical-resistant disposable gown is recommended. |
| In Vitro/In Vivo Administration | Gloves: Nitrile gloves are required. Eye/Face Protection: Safety glasses with side shields are the minimum requirement. Respiratory Protection: Generally not required if performed in a well-ventilated area or a biological safety cabinet. Lab Coat/Gown: A standard laboratory coat should be worn. |
| Cleaning and Decontamination | Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended for cleaning spills. Eye/Face Protection: Chemical splash goggles and a face shield should be worn. Respiratory Protection: A fit-tested N95 or higher-level respirator should be worn when cleaning up spills of solid material. Lab Coat/Gown: A chemical-resistant disposable gown is advised. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict protocol for handling and disposal is critical for minimizing risk.
Preparation and Handling:
-
Controlled Environment: All manipulations of solid this compound, including weighing and reconstituting, should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to contain any dust or aerosols.
-
Surface Protection: Before beginning work, cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing: When weighing the solid compound, use a container on an analytical balance inside the fume hood. Transfer the material carefully with a chemical spatula to avoid generating dust. The primary container should be closed immediately after use.
-
Solubilization: Add the solvent to the container with the weighed compound within the fume hood. Cap the container securely and mix by gentle swirling or vortexing to prevent aerosol generation.
-
Transfer and Storage: Transfer the resulting solution to a clearly labeled, sealed storage vial. Store according to the supplier's recommendations.
Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Collect all unused solutions and contaminated media in a sealed, clearly labeled hazardous waste container. Do not dispose of this waste down the drain. If the waste is biologically hazardous, it should be decontaminated (e.g., by autoclaving if the compound is heat-stable, or by chemical disinfection) before being collected as hazardous chemical waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent paper, and wipes, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Sharps: Needles, scalpels, and contaminated glassware must be disposed of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.
-
EHS Coordination: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including double gloves, a disposable gown, a respirator, and eye/face protection.
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the area with damp absorbent paper to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
